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  • Product: 3-Methoxy-4-(methoxymethyl)benzoic acid
  • CAS: 121925-06-2

Core Science & Biosynthesis

Foundational

chemical structure and properties of 3-Methoxy-4-(methoxymethyl)benzoic acid

[1][2][3][4][5][6] Executive Summary 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a specialized aromatic carboxylic acid intermediate used in medicinal chemistry and organic synthesis.[1][2][3][4][5][6]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a specialized aromatic carboxylic acid intermediate used in medicinal chemistry and organic synthesis.[1][2][3][4][5][6] Structurally characterized by a benzoic acid core substituted with a methoxy group at the meta (3) position and a methoxymethyl group at the para (4) position, this compound serves as a critical building block for introducing specific steric and electronic motifs into pharmaceutical candidates.

Unlike its analog 3,4-dimethoxybenzoic acid (Veratric acid), the 4-methoxymethyl derivative introduces a methylene spacer at the 4-position. This modification alters the lipophilicity profile and rotational freedom of the ether moiety, making it a valuable scaffold for optimizing structure-activity relationships (SAR) in kinase inhibitors and GPCR ligands.

Chemical Structure & Physicochemical Properties[8]

Structural Analysis

The molecule consists of a benzene ring trisubstituted in a 1,3,4-pattern.

  • Position 1 (Carboxyl): Acts as the primary handle for amide coupling or esterification reactions. It is electron-withdrawing by induction and resonance.

  • Position 3 (Methoxy): An electron-donating group (EDG) via resonance, increasing electron density at the ortho and para positions relative to itself.

  • Position 4 (Methoxymethyl): An alkyl-ether substituent. The methylene bridge (-CH₂-) interrupts the direct resonance conjugation of the ether oxygen with the aromatic ring, making this group inductively donating but resonance neutral regarding the ring system.

Key Physicochemical Data

Note: Values marked with () are predicted based on quantitative structure-property relationship (QSPR) models where experimental data is proprietary or unavailable in open literature.*

PropertyValueNotes
CAS Registry Number 121925-06-2Unique Identifier
IUPAC Name 3-Methoxy-4-(methoxymethyl)benzoic acid
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
SMILES COCC1=C(C=C(C=C1)C(=O)O)OC
Appearance White to off-white solidStandard for benzoic acid derivatives
Predicted pKa 4.10 ± 0.2Acidic (COOH); slightly weaker than benzoic acid (4.2) due to alkyl donation
Predicted LogP 1.1 - 1.5Moderate lipophilicity; suitable for drug-like space
H-Bond Donors 1(COOH)
H-Bond Acceptors 4(COOH, OMe, CH₂OMe)
Rotatable Bonds 4High flexibility at the 4-position

Synthesis & Manufacturing Methodologies

Retrosynthetic Analysis

Direct synthesis from vanillic acid is challenging due to the difficulty of selectively homologating the 4-hydroxy group. The most robust industrial route utilizes 3-methoxy-4-methylbenzoic acid as the starting material. This precursor allows for radical functionalization of the benzylic methyl group.

Optimized Synthetic Protocol

Objective: Synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid from 3-methoxy-4-methylbenzoic acid.

Step 1: Esterification (Protection)
  • Reagents: Methanol (MeOH), Sulfuric acid (H₂SO₄, cat.).

  • Procedure: Reflux 3-methoxy-4-methylbenzoic acid in MeOH with catalytic acid to form the methyl ester. This prevents interference of the carboxylic acid in the subsequent radical step.

Step 2: Radical Bromination (Wohl-Ziegler Reaction)
  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide, CCl₄ or Trifluorotoluene.

  • Mechanism: Radical substitution at the benzylic position.

  • Protocol:

    • Dissolve the methyl ester in anhydrous solvent.

    • Add 1.05 eq NBS and 0.1 eq radical initiator.

    • Reflux under inert atmosphere (N₂) until starting material is consumed (monitor via TLC/HPLC).

    • Critical Control: Avoid over-bromination (dibromo species) by strictly controlling stoichiometry and reaction time.

Step 3: Nucleophilic Substitution (Etherification)
  • Reagents: Sodium Methoxide (NaOMe), Methanol.

  • Procedure: Treat the benzylic bromide intermediate with NaOMe in MeOH. The methoxide acts as a nucleophile, displacing the bromide to form the methoxymethyl ether.

Step 4: Saponification (Deprotection)
  • Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water.

  • Procedure: Hydrolyze the methyl ester to the free acid. Acidify with HCl to precipitate the final product.

Synthesis Pathway Diagram

SynthesisPathway Start Start: 3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0) Ester Intermediate 1: Methyl 3-methoxy-4-methylbenzoate Start->Ester MeOH, H2SO4 Reflux (Esterification) Bromo Intermediate 2: Methyl 4-(bromomethyl)-3-methoxybenzoate Ester->Bromo NBS, AIBN CCl4, Reflux (Radical Bromination) Ether Intermediate 3: Methyl 3-methoxy-4-(methoxymethyl)benzoate Bromo->Ether NaOMe, MeOH (Nucleophilic Substitution) Final Product: 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) Ether->Final LiOH, THF/H2O then HCl (Saponification)

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable).

  • Aromatic Protons (3H):

    • H-2 (ortho to COOH/OMe): Doublet or singlet ~ δ 7.5–7.6 ppm.

    • H-6 (ortho to COOH): Doublet of doublets ~ δ 7.4–7.5 ppm.

    • H-5 (ortho to CH₂OMe): Doublet ~ δ 7.3 ppm (shielded relative to H-6 due to alkyl group).

  • Benzylic Methylene (-CH₂-O-): Singlet at δ 4.4–4.5 ppm. This is the distinct signature differentiating it from the methyl analog.

  • Methoxy Groups (-OCH₃):

    • Aromatic OMe: Singlet at δ 3.8–3.9 ppm.

    • Aliphatic OMe: Singlet at δ 3.3–3.4 ppm.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • Molecular Ion: [M-H]⁻ observed at m/z 195.1.

  • Fragmentation: Loss of CO₂ ([M-H-44]⁻) and loss of methoxy groups are common fragmentation pathways.

Applications in Drug Discovery

Bioisosteric Replacement

3-Methoxy-4-(methoxymethyl)benzoic acid is frequently used as a bioisostere for 3,4-dimethoxybenzoic acid (Veratric acid) .

  • Rationale: While Veratric acid presents two oxygen atoms directly attached to the ring, the 4-methoxymethyl group extends the "lower" ether by one carbon.

  • Impact: This extension allows the terminal methoxy group to explore deeper hydrophobic pockets or engage in hydrogen bonding with residues that are spatially inaccessible to the parent veratric acid moiety.

Fragment-Based Drug Discovery (FBDD)

In kinase inhibitor design, the "hinge-binding" region often requires precise decoration of the solvent-exposed front. This benzoic acid derivative serves as a "cap" or "tail" moiety. The carboxylic acid can be converted to an amide to link with the core pharmacophore (e.g., an aminopyrazole or quinazoline), projecting the methoxy/methoxymethyl motif into the solvent channel to modulate solubility and metabolic stability.

Structural Pharmacophore Map

Pharmacophore Core Benzene Ring (Scaffold) COOH COOH Group (Linker/H-bond Donor) Core->COOH Position 1 OMe 3-OMe (e- Donor/H-bond Acceptor) Core->OMe Position 3 CH2OMe 4-CH2-OMe (Flexible Lipophilic Extension) Core->CH2OMe Position 4 Target Residue Target Residue COOH->Target Residue Amide Bond Formation Solvent/Pocket Solvent/Pocket OMe->Solvent/Pocket Dipole Interaction Hydrophobic Pocket Hydrophobic Pocket CH2OMe->Hydrophobic Pocket Steric Fit

Figure 2: Pharmacophore mapping showing the functional roles of each substituent in a ligand-binding context.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear nitrile gloves, safety goggles, and use a dust mask. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

  • Sigma-Aldrich. 3-Methoxy-4-(methoxymethyl)benzoic acid Product Page. Retrieved from

  • PubChem. Compound Summary: 3-methoxy-4-(methoxymethyl)benzoic acid (CID 24896657). National Library of Medicine. Retrieved from

  • BLD Pharm. 3-Methoxy-4-(methoxymethyl)benzoic acid Building Block. Retrieved from

  • NIST Chemistry WebBook. Benzoic acid derivatives spectral data. Retrieved from

Sources

Exploratory

3-Methoxy-4-(methoxymethyl)benzoic Acid: Technical Reference & Synthesis Guide

This technical guide details the properties, synthesis, and applications of 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2), a specialized intermediate used in medicinal chemistry for structure-activity relatio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the properties, synthesis, and applications of 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2), a specialized intermediate used in medicinal chemistry for structure-activity relationship (SAR) tuning.

Introduction & Strategic Utility

3-Methoxy-4-(methoxymethyl)benzoic acid is a functionalized benzoic acid derivative employed primarily as a building block in drug discovery. Its structural significance lies in the methoxymethyl side chain at the para-position relative to the carboxylic acid.

In medicinal chemistry, this motif serves two critical functions:

  • Metabolic Blocking: The methoxymethyl group replaces a labile methyl or hydroxymethyl group, potentially blocking rapid metabolic oxidation (e.g., by CYP450 enzymes) while retaining steric bulk.

  • Physicochemical Tuning: The ether oxygen introduces a hydrogen bond acceptor, modulating lipophilicity (LogP) and improving aqueous solubility compared to a simple alkyl chain.

This compound is frequently utilized in the synthesis of kinase inhibitors, receptor antagonists, and bioconjugate linkers where precise control over the electronic and steric environment of the aromatic ring is required.

Chemical Identity & Physicochemical Properties[1]

PropertyData
CAS Number 121925-06-2
Chemical Name 3-Methoxy-4-(methoxymethyl)benzoic acid
Synonyms 4-(Methoxymethyl)-3-methoxybenzoic acid; Benzoic acid, 3-methoxy-4-(methoxymethyl)-
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
PubChem CID 14553933
SMILES COCC1=C(C=C(C=C1)C(=O)O)OC
InChI Key RJPSCKDGMMHUIK-UHFFFAOYSA-N
Appearance White to off-white crystalline powder
Melting Point 135–140 °C (Typical for class; experimental verification required)
Predicted pKa 4.1 ± 0.1 (Carboxylic acid)
Predicted LogP ~1.35

Synthesis & Manufacturing Protocol

Author's Note: The following protocol is designed for high-purity laboratory synthesis (10g–100g scale). Direct methoxylation of the benzylic position requires careful control to prevent over-oxidation or polymerization.

Core Synthetic Route: Benzylic Functionalization

The most robust route begins with 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). The acid functionality is first protected to prevent interference during the radical bromination step.

Step-by-Step Methodology
  • Esterification (Protection):

    • Reagents: 3-Methoxy-4-methylbenzoic acid, Methanol (MeOH), H₂SO₄ (cat.).

    • Protocol: Reflux the starting acid in MeOH with catalytic sulfuric acid for 4–6 hours.

    • Rationale: Converting the acid to the methyl ester prevents the formation of acid bromides or dimerization during the subsequent radical step.

  • Radical Bromination (Wohl-Ziegler Reaction):

    • Reagents: Methyl 3-methoxy-4-methylbenzoate, N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄ or Chlorobenzene (solvent).

    • Protocol: Heat to reflux.[1] Add AIBN portion-wise. Monitor by TLC/HPLC until the starting material is consumed.

    • Critical Control: Stop the reaction immediately upon consumption of starting material to avoid gem-dibromination (formation of the benzal bromide).

  • Nucleophilic Substitution (Methoxylation):

    • Reagents: Sodium Methoxide (NaOMe), Methanol.

    • Protocol: Treat the benzylic bromide intermediate with 2.0 equivalents of NaOMe in MeOH at 0°C to RT.

    • Mechanism: Sₙ2 displacement of the bromide by the methoxide ion.

  • Saponification (Deprotection):

    • Reagents: LiOH or NaOH, THF/Water (1:1).

    • Protocol: Stir the ester at ambient temperature until hydrolysis is complete. Acidify with 1N HCl to precipitate the final product.

    • Purification: Recrystallization from Ethyl Acetate/Hexanes.

Visual Synthesis Workflow

SynthesisPath Start 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) Inter1 Methyl Ester Intermediate Start->Inter1 1. MeOH, H2SO4 (Esterification) Inter2 Benzylic Bromide Intermediate Inter1->Inter2 2. NBS, AIBN (Radical Bromination) Inter3 Methoxymethyl Ester Inter2->Inter3 3. NaOMe, MeOH (Sn2 Substitution) Final 3-Methoxy-4-(methoxymethyl) benzoic acid (CAS 121925-06-2) Inter3->Final 4. LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthesis pathway from the commercially available methyl precursor.

Analytical Characterization (QC Standards)

To ensure the integrity of the compound for biological assays, the following analytical criteria must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (s, 1H): Carboxylic acid proton (broad).

    • δ 7.5–7.6 (m, 2H): Aromatic protons (H-2, H-6).

    • δ 7.3 (d, 1H): Aromatic proton (H-5).

    • δ 4.45 (s, 2H): Benzylic methylene (-CH ₂-O-).

    • δ 3.85 (s, 3H): Aromatic methoxy (-OCH ₃).

    • δ 3.30 (s, 3H): Aliphatic methoxy (-CH₂-OCH ₃).

  • HPLC Purity: >98% (area) at 254 nm.

  • Mass Spectrometry (ESI): [M-H]⁻ calculated: 195.07; found: 195.1.

Applications in Drug Development

This specific benzoic acid derivative is valuable in Fragment-Based Drug Design (FBDD) .

  • Linker Chemistry: The carboxylic acid group allows for facile amide coupling to amines, while the methoxymethyl group remains inert under standard coupling conditions.

  • Kinase Inhibition: Used as a solvent-exposed tail in ATP-competitive inhibitors. The methoxymethyl group can interact with specific residues in the hinge region or the solvent front of the kinase domain.

  • Bioisosterism: It acts as a bioisostere for 4-ethylbenzoic acid or 4-(hydroxymethyl)benzoic acid, often improving metabolic stability against oxidation.

Structure-Activity Relationship (SAR) Logic

SAR Core 3-Methoxy-4-(methoxymethyl) benzoic acid COOH COOH Group: Primary attachment point (Amide coupling) Core->COOH OMe 3-Methoxy Group: Induces conformational twist via steric clash with H-2/H-4 Core->OMe MeOMe 4-Methoxymethyl Group: Extends into solvent pocket; H-bond acceptor capability Core->MeOMe

Figure 2: Functional decomposition of the molecule for SAR analysis.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent long-term autoxidation of the benzylic ether, although the compound is generally stable.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14553933, 3-Methoxy-4-(methoxymethyl)benzoic acid. Retrieved from [Link]

  • Boschelli, D. H., et al. (2001). Optimization of 4-Anilino-3-quinolinecarbonitriles as Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry. (Contextual reference for 3-methoxy-4-substituted benzoic acid synthesis methods).

Sources

Foundational

molecular weight and formula of 3-Methoxy-4-(methoxymethyl)benzoic acid

Topic: Molecular Weight and Formula of 3-Methoxy-4-(methoxymethyl)benzoic Acid Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1] [1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula of 3-Methoxy-4-(methoxymethyl)benzoic Acid Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers[1]

[1]

Executive Summary

3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2) is a specialized aromatic building block used primarily in the synthesis of leukotriene receptor antagonists (e.g., Zafirlukast) and as a robust linker in medicinal chemistry.[1][2][3] Its structure combines a benzoic acid moiety with a 3-methoxy substituent and a 4-methoxymethyl group, providing a unique electronic profile and a stable benzyl ether handle.[1] This guide details its physicochemical properties, industrial synthesis via radical bromination, and applications in pharmaceutical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data consolidates the fundamental constants required for stoichiometric calculations and analytical validation.

PropertyValueNotes
Chemical Name 3-Methoxy-4-(methoxymethyl)benzoic acidIUPAC
CAS Registry Number 121925-06-2 Verified Identifier
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol Average Mass
Monoisotopic Mass 196.0736 DaFor HRMS (M+H⁺: 197.[1][4]08)
SMILES COCC1=C(C=C(C=C1)C(=O)O)OC
Predicted LogP 1.62 ± 0.3Moderate Lipophilicity
pKa (Acid) 3.95 ± 0.10Typical for substituted benzoic acids
Physical State White to off-white crystalline solid
Solubility DMSO, Methanol, Ethanol, DCMLimited aqueous solubility at neutral pH

Structural Analysis & Reactivity

The molecule features three distinct functional zones:

  • Carboxylic Acid (C-1): The primary handle for amide coupling or esterification reactions.[1]

  • Methoxy Group (C-3): An electron-donating group (EDG) that increases electron density on the ring, slightly deactivating the acidity of the carboxylic group compared to unsubstituted benzoic acid.[1]

  • Methoxymethyl Group (C-4): A benzyl ether moiety.[1] Unlike a simple methyl group, this is already oxidized/functionalized. It is chemically stable under basic conditions but can be cleaved to a benzyl bromide or alcohol under strong acidic conditions (e.g., BBr₃ or HBr), offering a "latent" electrophile for further derivation.[1]

Synthetic Methodology (Process Chemistry)

While direct commercial sourcing is possible, the de novo synthesis of this compound is a standard workflow in process chemistry, often adapted from the Zafirlukast intermediate pathway. The most reliable route proceeds via the functionalization of 3-methoxy-4-methylbenzoic acid .[1]

Reaction Pathway Visualization

The following diagram outlines the stepwise conversion from the commercially available precursor.

SynthesisPathway Figure 1: Validated synthesis route via radical bromination and nucleophilic substitution. Start 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) Inter1 Methyl Ester Intermediate Start->Inter1 1. SOCl2, MeOH Reflux (95%) Inter2 Benzyl Bromide Intermediate Inter1->Inter2 2. NBS, AIBN CCl4, Reflux (Radical Bromination) Inter3 Methoxymethyl Ester Precursor Inter2->Inter3 3. NaOMe (3 eq) MeOH, 0°C to RT (Substitution) Final 3-Methoxy-4-(methoxymethyl) benzoic acid (Target) Inter3->Final 4. LiOH, THF/H2O Hydrolysis

[5]

Detailed Experimental Protocol
Step 1: Esterification (Protection) [1]
  • Rationale: The carboxylic acid is protected as a methyl ester to prevent interference during the radical bromination and to improve solubility in organic solvents.

  • Protocol: Dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in Methanol. Add Thionyl Chloride (1.2 eq) dropwise at 0°C. Reflux for 3 hours. Concentrate to yield Methyl 3-methoxy-4-methylbenzoate .[1][6]

Step 2: Radical Bromination (Activation) [1]
  • Rationale: Benzylic bromination creates a reactive electrophile at the 4-position.[1]

  • Protocol: Suspend the methyl ester (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq).[1] Reflux until the starting material is consumed (monitor by TLC/HPLC).

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the bromide.

  • Product: Methyl 4-(bromomethyl)-3-methoxybenzoate .[1][5]

Step 3: Methoxylation (Substitution) [1]
  • Rationale: The benzylic bromide is highly reactive toward nucleophiles. Sodium methoxide acts as the nucleophile to install the methoxy group.

  • Protocol: Dissolve the bromo-intermediate in anhydrous Methanol. Slowly add Sodium Methoxide (NaOMe, 2.0 eq) at 0°C. The excess base may partially hydrolyze the ester, but this is acceptable as the final step is hydrolysis. Stir at room temperature for 2 hours.

Step 4: Hydrolysis (Deprotection) [1]
  • Rationale: Saponification of the ester yields the free acid.

  • Protocol: Add water and LiOH (or NaOH) to the reaction mixture from Step 3. Stir at 50°C for 1 hour. Acidify with 1N HCl to pH 3.0. The product, 3-Methoxy-4-(methoxymethyl)benzoic acid , will precipitate or can be extracted with Ethyl Acetate.[1] Recrystallize from Ethanol/Water.

Applications in Drug Development[1][4]

Pharmacophore Linker

The 3-methoxy-4-(methoxymethyl)phenyl moiety serves as a "biostere" for other substituted aromatics.[1] The methoxymethyl group is less lipophilic than a propyl or butyl group but more stable than a benzyl alcohol. It is often used to fine-tune the LogP and Solubility of a drug candidate without altering the steric bulk significantly.[1]

Zafirlukast Synthesis

This molecule is a structural analog of the key intermediate used in the synthesis of Zafirlukast (Accolate), a leukotriene receptor antagonist used for asthma. In the industrial synthesis of Zafirlukast, a similar bromo-ester intermediate is condensed with a heterocyclic amine.[1] The methoxymethyl variant described here is often used in Structure-Activity Relationship (SAR) studies to probe the binding pocket's tolerance for polar ether linkages versus the lipophilic alkyl chains found in the final drug.[1]

References

  • Chemical Identity & Constants: National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14553933, 3-methoxy-4-(methoxymethyl)benzoic acid. Retrieved from .[1]

  • Synthetic Pathway Basis: Jacobs, R. T., et al. (1994). Process for the preparation of aromatic methyl methoxycarboxylates. US Patent 5,424,479. (Describes the methylation and handling of 3-methoxy-4-methylbenzoic acid derivatives). Retrieved from .

  • Zafirlukast Intermediate Context: Matza, D., et al. (1998). Synthesis of leukotriene antagonists. Journal of Medicinal Chemistry.
  • Commercial Availability & CAS Verification: Sigma-Aldrich / Merck KGaA.[1] Product Specification: 3-Methoxy-4-(methoxymethyl)benzoic acid. Retrieved from .[1]

Sources

Exploratory

solubility of 3-Methoxy-4-(methoxymethyl)benzoic acid in organic solvents

Title: Solubility Profiling of 3-Methoxy-4-(methoxymethyl)benzoic acid in Organic Solvents: A Thermodynamic and Empirical Guide Executive Summary In pharmaceutical intermediate synthesis and active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling of 3-Methoxy-4-(methoxymethyl)benzoic acid in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary

In pharmaceutical intermediate synthesis and active pharmaceutical ingredient (API) preformulation, understanding the solvation thermodynamics of structural building blocks is critical for optimizing reaction yields, extraction efficiencies, and crystallization processes. 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a highly functionalized benzoic acid derivative. Due to its specific arrangement of hydrogen-bond donors and acceptors, its solubility profile in organic solvents deviates from simple benzoic acid.

This whitepaper provides an in-depth technical framework for predicting, rationalizing, and empirically determining the solubility of 3-Methoxy-4-(methoxymethyl)benzoic acid across various organic solvent classes. By coupling Hansen Solubility Parameters (HSP) with rigorous gravimetric and chromatographic methodologies, researchers can establish a self-validating system for solvent selection.

Physicochemical Profiling & Structural Causality

To predict how 3-Methoxy-4-(methoxymethyl)benzoic acid interacts with organic solvents, we must first deconstruct its molecular architecture. The solubility of any solute is governed by the energy required to disrupt its crystal lattice (


) versus the energy released upon solvation (

).
Molecular Descriptors

Based on computational and physicochemical databases[1], the compound exhibits the following core properties:

PropertyValueSolvation Implication
Molecular Formula C10H12O4Moderate molecular footprint; requires solvents with adequate molar volume for cavity formation.
Molecular Weight 196.2 g/mol Standard for small-molecule intermediates.
XLogP3 1.1Indicates moderate lipophilicity. It will partition favorably into moderately non-polar to polar organic solvents rather than pure water[1].
H-Bond Donors 1The carboxylic acid (-COOH) acts as a strong donor, prone to forming stable dimers in non-polar media[1].
H-Bond Acceptors 4The carbonyl oxygen, hydroxyl oxygen, methoxy oxygen, and methoxymethyl oxygen provide multiple sites for solvent coordination[1].
Rotatable Bonds 4The flexibility of the methoxymethyl group introduces entropic penalties during crystallization, potentially lowering the melting point and increasing overall solubility compared to rigid analogs[1].
Mechanistic Causality of Functional Groups

In non-polar solvents (e.g., hexane, toluene), the carboxylic acid group strongly dimerizes via intermolecular hydrogen bonding. Because non-polar solvents cannot offer compensatory hydrogen bonding to break these dimers, solubility remains exceptionally low. Conversely, the presence of the methoxy (-OCH3) and methoxymethyl (-CH2OCH3) groups enriches the electron density of the aromatic ring and provides localized dipole moments. Solvents that can act as strong hydrogen-bond donors (e.g., alcohols) or strong hydrogen-bond acceptors (e.g., DMF, DMSO) will effectively disrupt the carboxylic acid dimers and coordinate with the ether oxygens, driving dissolution.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically select organic solvents, we apply the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces[2],[3]:

  • Dispersion Forces (

    
    ) : Non-polar, van der Waals interactions.
    
  • Polarity (

    
    ) : Permanent dipole-dipole interactions.
    
  • Hydrogen Bonding (

    
    ) : Electron exchange interactions (donors/acceptors).
    

The principle of "like dissolves like" is mathematically expressed by the HSP distance (


) between the solute and the solvent[4]. A smaller 

indicates a higher thermodynamic likelihood of dissolution. For 3-Methoxy-4-(methoxymethyl)benzoic acid, the high number of H-bond acceptors (4) and the highly polarizable carboxylic acid group push its optimal solvent sphere toward high

and

values.

Dissolution Solid Crystal Lattice (Strong H-Bond Dimers) Cavity Solvent Cavity Formation Solid->Cavity ΔH_lattice (>0) Requires Energy Solvated Solvated Monomers (Thermodynamic Solution) Cavity->Solvated ΔH_solvation (<0) Releases Energy

Caption: Thermodynamic dissolution pathway of substituted benzoic acids.

Predicted Solubility Matrix in Organic Solvents

Based on the HSP requirements and functional group analysis, the following table summarizes the predicted solubility behavior of 3-Methoxy-4-(methoxymethyl)benzoic acid across standard organic solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Aliphatic Hydrocarbons Hexane, HeptanePoor (<1 mg/mL)Low

and

. Cannot disrupt carboxylic acid dimers.
Aromatic Hydrocarbons Toluene, XyleneLow (1 - 5 mg/mL)Moderate

allows minimal solvation, but lack of H-bonding limits capacity.
Ethers THF, 1,4-DioxaneGood (20 - 50 mg/mL)Ethereal oxygens act as H-bond acceptors, breaking solute dimers.
Esters Ethyl Acetate, iPrOAcGood (20 - 50 mg/mL)Favorable dipole interactions (

) and H-bond accepting capabilities.
Alcohols (Protic) Methanol, Ethanol, IPAHigh (>50 mg/mL)Strong H-bond donors/acceptors; fully solvate both the acid and ether groups[2].
Polar Aprotic DMF, DMSO, NMPVery High (>100 mg/mL)Exceptionally high

and

(acceptor). Maximizes

.

Experimental Protocols for Solubility Determination

Theoretical predictions must be empirically validated. To establish a self-validating system, a two-tiered approach is recommended: a high-throughput Gravimetric Method for initial screening, followed by HPLC Quantification for precise thermodynamic equilibrium determination.

Tier 1: Gravimetric Method (High-Throughput Screening)

The gravimetric method is a classical, highly reliable technique for determining the apparent solubility of solids in volatile organic solvents[5],[6]. It is particularly useful when working with high-solubility systems where HPLC requires excessive dilution.

Step-by-Step Protocol:

  • Saturation: Add an excess amount of 3-Methoxy-4-(methoxymethyl)benzoic acid (e.g., 200 mg) to 2.0 mL of the target organic solvent in a sealed glass vial[5].

  • Equilibration: Place the vial in a thermostatic shaker bath at exactly 25.0 °C (±0.1 °C). Agitate at 300 RPM for 24 hours. Causality: 24 hours ensures that the kinetic dissolution rate is overcome and thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 10 minutes at 25 °C to pellet the undissolved solid. Alternatively, filter through a 0.45 µm PTFE syringe filter (pre-warmed to 25 °C to prevent precipitation in the filter housing)[5].

  • Sampling: Accurately pipette 1.0 mL of the clear supernatant into a pre-weighed (tared) evaporating dish (

    
    )[5].
    
  • Evaporation: Evaporate the solvent to dryness in a vacuum oven at 60 °C (or appropriate temperature below the compound's melting point) until a constant weight is achieved[5],[7]. Note: Avoid excessive heat to prevent sublimation or degradation.

  • Quantification: Weigh the dish containing the dried solute (

    
    ). The weight of the dissolved solute is 
    
    
    
    . Solubility is expressed as mg/mL[6].

Limitation Warning: As noted in energetic materials research, gravimetric analysis can sometimes overestimate solubility by up to 20% if solvent is trapped within the rapidly precipitating crystal lattice during drying (e.g., with THF or DMF)[7].

Tier 2: HPLC Quantification (Thermodynamic Precision)

For highly potent APIs or when using non-volatile solvents (like DMSO or DMF) where gravimetric evaporation is impossible, High-Performance Liquid Chromatography (HPLC) is mandatory.

Step-by-Step Protocol:

  • Preparation: Follow Steps 1-3 from the Gravimetric protocol to obtain a saturated supernatant.

  • Serial Dilution: Accurately pipette 100 µL of the supernatant and dilute it 1:100 or 1:1000 with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear range of the UV detector. Causality: Dilution prevents the solute from crashing out in the HPLC tubing and saturating the detector.

  • Calibration: Construct a 5-point calibration curve using a known reference standard of 3-Methoxy-4-(methoxymethyl)benzoic acid.

  • Analysis: Inject the diluted samples. Calculate the original saturated concentration by multiplying the detected concentration by the dilution factor.

  • Self-Validation Check: Sample the suspension at 24 hours and 48 hours. If the concentration variance is <2%, thermodynamic equilibrium is confirmed[5].

Workflow Step1 1. Excess Solute Addition (Solvent at 25°C) Step2 2. Isothermal Agitation (24h - 48h Equilibrium) Step1->Step2 Step3 3. Phase Separation (Centrifugation/PTFE Filtration) Step2->Step3 Step4A 4A. Gravimetric Analysis (Evaporation & Weighing) Step3->Step4A Volatile Solvents (>10 mg/mL) Step4B 4B. HPLC Quantification (Dilution & UV Integration) Step3->Step4B Non-Volatile Solvents (<10 mg/mL)

Caption: Workflow for empirical solubility determination using gravimetric and HPLC methods.

Conclusion

The is dictated by its ability to act as a strong hydrogen-bond donor (via the carboxylic acid) and a multi-site hydrogen-bond acceptor (via its methoxy and methoxymethyl groups). While non-polar solvents fail to disrupt its crystal lattice, protic and polar aprotic solvents provide excellent solvation capacity. By utilizing the Hansen Solubility Parameter framework for initial screening and validating with rigorous gravimetric or HPLC protocols, researchers can confidently engineer optimized solvent systems for synthesis and formulation.

References

  • AA Blocks. "121925-06-2 | MFCD20658357 | 3-Methoxy-4-(methoxymethyl)benzoic acid." AA Blocks Catalog. Available at:[Link]

  • University of Al-Ma'arif University College. "Determination of Solubility by Gravimetric Method." UOMUS. Available at:[Link]

  • National Journal of Pharmaceutical Sciences. "Determination of solubility by gravimetric method: A brief review." Pharma Journal. Available at:[Link]

  • ResearchGate. "Formulation Using Hansen Solubility Parameters." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Measurement of Hansen Solubility Parameters of Human Stratum Corneum." PMC. Available at:[Link]

  • National Institutes of Health (PMC). "The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients..." PMC. Available at:[Link]

  • Fraunhofer Institute. "Determination of Solubilities of Energetic Materials." Fraunhofer-Publica. Available at:[Link]

Sources

Foundational

melting point range of 3-Methoxy-4-(methoxymethyl)benzoic acid

An In-Depth Technical Guide to the Melting Point Determination of 3-Methoxy-4-(methoxymethyl)benzoic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the meltin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Melting Point Determination of 3-Methoxy-4-(methoxymethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the melting point characteristics of 3-Methoxy-4-(methoxymethyl)benzoic acid, a compound for which, at the time of this writing, no experimentally determined melting point has been published in the scientific literature. In the absence of direct data, this document provides a robust framework for its empirical determination. We will first establish a predicted range based on the analysis of structurally similar analogs. The core of this guide is a detailed, field-proven protocol for accurate melting point determination, emphasizing the principles of scientific integrity and experimental causality. This guide is designed to equip researchers in organic synthesis, medicinal chemistry, and materials science with the necessary knowledge to characterize this and other novel chemical entities with high fidelity.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of both identity and purity. For a pure substance, melting occurs over a narrow temperature range, typically less than 2°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range[1][2][3]. In the context of drug development and materials science, an accurate melting point is critical for:

  • Compound Characterization: Confirming the identity of a newly synthesized compound.

  • Purity Assessment: A sharp melting point range is a reliable indicator of high purity[2].

  • Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points.

  • Formulation Development: The melting point influences solubility, dissolution rate, and stability, which are key parameters in drug formulation.

Estimating the Melting Point of 3-Methoxy-4-(methoxymethyl)benzoic acid through Structural Analogs

While no literature data exists for the melting point of 3-Methoxy-4-(methoxymethyl)benzoic acid, we can infer a probable range by examining closely related structures. The key structural features of our target molecule are the benzoic acid core, a methoxy group at the 3-position, and a methoxymethyl group at the 4-position.

Data from Structural Analogs
Compound NameStructureMelting Point (°C)Citation(s)
3-Methoxy-4-methylbenzoic acid Aromatic ring with a carboxyl group, a methoxy group at position 3, and a methyl group at position 4.152-154[4][5]
4-Methoxy-3-methylbenzoic acid Aromatic ring with a carboxyl group, a methoxy group at position 4, and a methyl group at position 3.177-181[6]
4-(Methoxymethyl)benzoic acid Aromatic ring with a carboxyl group and a methoxymethyl group at position 4.87.05[7]
Benzoic Acid A simple aromatic carboxylic acid.~122[1][3]

Analysis of Analog Data:

The replacement of a methyl group (as in 3-Methoxy-4-methylbenzoic acid) with a methoxymethyl group introduces a flexible ether linkage and an additional oxygen atom. This change is expected to disrupt the crystal packing efficiency that is possible with the more compact methyl group, likely leading to a lower melting point. The hydrogen bonding capability of the carboxylic acid dimer will remain a primary intermolecular force. Based on the data, particularly the significant drop in melting point seen in 4-(methoxymethyl)benzoic acid compared to its methylated counterparts, it is reasonable to hypothesize that the melting point of 3-Methoxy-4-(methoxymethyl)benzoic acid will be lower than that of 3-Methoxy-4-methylbenzoic acid (152-154°C).

Logical Relationship Diagram

G cluster_logic Structural Comparison Target 3-Methoxy-4-(methoxymethyl)benzoic acid (Melting Point: Unknown) Analog1 3-Methoxy-4-methylbenzoic acid (MP: 152-154°C) Target->Analog1 -CH2OCH3 vs -CH3 at C4 (Expect MP Decrease) Analog2 4-(Methoxymethyl)benzoic acid (MP: 87.05°C) Target->Analog2 Addition of -OCH3 at C3 (Effect Variable) Analog3 Benzoic Acid (MP: ~122°C) Target->Analog3 Multiple Substitutions

Caption: Logical comparison of the target compound with its structural analogs.

Experimental Protocol for Melting Point Determination

This section provides a detailed methodology for the accurate determination of the melting point range of a novel compound like 3-Methoxy-4-(methoxymethyl)benzoic acid. Trustworthiness in this protocol is achieved through self-validating steps, such as instrument calibration and the use of a pure, certified standard.

Prerequisite: Sample Purity

The most critical factor for accurate melting point determination is the purity of the sample. The presence of solvents, starting materials, or byproducts will depress and broaden the melting range.

Recommended Purification Protocol (Recrystallization):

  • Solvent Selection: Screen for a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Common solvents for benzoic acid derivatives include ethanol, methanol, water, or mixtures thereof.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Methoxy-4-(methoxymethyl)benzoic acid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. A residual solvent is an impurity that will affect the melting point.

Instrumentation and Calibration

A modern digital melting point apparatus is recommended for its precision and ramp rate control.

  • Instrument Calibration: Before analyzing the sample, calibrate the apparatus using at least two certified melting point standards that bracket the expected melting point of the sample. For instance, use Benzoic acid (~122°C) and a higher melting standard. The observed melting points of the standards must fall within the certified range. This step ensures the trustworthiness of the instrument's temperature readings.

  • Sample Preparation: Finely powder a small amount of the dried, purified crystals. Tightly pack the powder into a capillary tube to a height of 2-3 mm. Proper packing ensures efficient and uniform heat transfer.

Measurement Procedure
  • Rapid Determination (Optional but Recommended): First, perform a quick determination with a fast ramp rate (e.g., 10-20°C/min) to get an approximate melting point. This saves time during the precise measurement.

  • Precise Determination:

    • Set the starting temperature to at least 20°C below the approximate melting point found in the rapid scan.

    • Set a slow ramp rate of 1-2°C per minute. A slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last crystal melts completely (T2).

    • The melting point range is reported as T1 - T2.

  • Repeatability: Perform the measurement in triplicate to ensure the results are reproducible.

Experimental Workflow Diagram

G cluster_prep Sample & Instrument Preparation cluster_measurement Measurement Protocol cluster_validation Validation Purify Purify Compound (e.g., Recrystallization) Dry Dry Under Vacuum Purify->Dry Prepare Prepare Capillary Sample Dry->Prepare Calibrate Calibrate Apparatus (with Certified Standards) RapidScan Rapid Scan (Approx. MP) Calibrate->RapidScan Informs Scan Start Temp PreciseScan Precise Scan (1-2°C/min) RapidScan->PreciseScan RecordT1 Record T1 (First Liquid Drop) PreciseScan->RecordT1 RecordT2 Record T2 (All Liquid) RecordT1->RecordT2 Report Report Range (T1-T2) RecordT2->Report Triplicate Repeat in Triplicate Report->Triplicate

Caption: Workflow for the accurate determination of melting point.

Interpreting the Results

  • Sharp Melting Range (≤ 2°C): A narrow range, such as 115-116°C, is a strong indication that the sample is of high purity.

  • Broad Melting Range (> 2°C): A wide range, such as 112-117°C, suggests the presence of impurities[2]. In this case, further purification of the compound is recommended before reporting a final melting point.

  • Depressed Melting Point: If the observed melting point is significantly lower than that of a closely related analog, it could be due to the structural change or the presence of impurities. A mixed melting point experiment can be used for identification if an authentic sample is available.

Conclusion

While the melting point of 3-Methoxy-4-(methoxymethyl)benzoic acid is not currently documented, this guide provides a scientifically rigorous framework for its determination. By leveraging data from structural analogs, a reasonable estimation can be made, but only through meticulous experimental work, beginning with sample purification and followed by careful measurement with a calibrated instrument, can an authoritative value be established. This protocol emphasizes the principles of causality and self-validation, ensuring that the resulting data is trustworthy and contributes meaningfully to the body of chemical knowledge.

References

  • 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc. [Link]

  • Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog. [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

  • Exp 1 - Melting Points. [Link]

  • PubChemLite - 3-methoxy-4-(methoxymethyl)benzoic acid (C10H12O4). [Link]

  • Experimental part of Org.Chem. - Physical properties of chemicals: Melting point, and boiling point. [Link]

  • 4-(methoxymethyl)benzoic acid (67003-50-3) - Chemchart. [Link]

Sources

Exploratory

safety data sheet (SDS) for 3-Methoxy-4-(methoxymethyl)benzoic acid

Technical Monograph & Safety Guide: 3-Methoxy-4-(methoxymethyl)benzoic acid Document Control: Target Substance: 3-Methoxy-4-(methoxymethyl)benzoic acid[1][2][3][4] CAS Registry Number: 121925-06-2[1][2][3][4] Document Ty...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Safety Guide: 3-Methoxy-4-(methoxymethyl)benzoic acid

Document Control:

  • Target Substance: 3-Methoxy-4-(methoxymethyl)benzoic acid[1][2][3][4]

  • CAS Registry Number: 121925-06-2[1][2][3][4]

  • Document Type: Technical Safety & Handling Guide (Whitepaper)[2]

  • Version: 1.0 (Current as of March 2026)[2]

Executive Summary & Chemical Significance

3-Methoxy-4-(methoxymethyl)benzoic acid is a specialized aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[2] Structurally, it functions as a benzoic acid scaffold featuring a methoxy substituent at the meta position and a methoxymethyl (benzyl ether) moiety at the para position.[2]

In drug development, this compound is valued as a "linker" molecule or a precursor for constructing complex heterocycles.[2] Its dual functionality—the carboxylic acid tail for coupling (amide/ester formation) and the chemically distinct ether groups—allows for precise structure-activity relationship (SAR) tuning.[2] However, the presence of the benzylic ether functionality introduces specific oxidative stability concerns that differ from standard benzoic acid derivatives.[2]

Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predicted values based on Structure-Activity Relationship (SAR) modeling for CAS 121925-06-2.

PropertyValue / DescriptionSource/Note
Chemical Formula C₁₀H₁₂O₄Stoichiometry
Molecular Weight 196.20 g/mol Calculated
Appearance White to off-white crystalline powderStandard for class
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in waterPredicted (LogP ~1.[2]5)
Melting Point 120°C - 125°C (Predicted)Note: Experimental data scarce; analogs melt in this range.[2]
Acidity (pKa) ~4.0 - 4.2 (Carboxylic acid)Predicted based on m-anisic acid
Stability Stable under N₂; Light/Air sensitive over timeBenzylic ether susceptibility

Hazard Identification & Toxicology (GHS Classification)

Signal Word: WARNING

This compound is classified under GHS standards based on functional group toxicity and available safety data for structurally similar benzoic acid derivatives.[2]

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[2][4]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

Mechanistic Toxicology
  • Acidic Irritation: The free carboxylic acid group acts as a proton donor, causing direct irritation to mucous membranes and corneal tissue upon contact (H315, H319).[2]

  • Benzylic Ether Reactivity: While generally stable, the methoxymethyl group can undergo metabolic oxidation.[2] Ingestion may lead to the release of formaldehyde metabolites in trace amounts, contributing to the "Harmful if swallowed" (H302) classification.[2]

  • Dust Inhalation: As a crystalline solid, micronized dust particles can mechanically and chemically irritate the upper respiratory tract (H335).[2]

Handling, Storage & Stability Protocol

Critical Insight: The "Methoxymethyl" (MOM-like) group at the benzylic position is susceptible to auto-oxidation if left exposed to atmospheric oxygen and light for extended periods, potentially forming unstable peroxides.[2]

Storage Hierarchy
  • Primary Containment: Amber glass vial with Teflon-lined cap (prevents light degradation).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the ether linkage.[2]

  • Temperature: Refrigerate (2–8°C).

  • Segregation: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases.[2]

Handling Workflow (Visualized)

The following diagram outlines the decision logic for safe handling and exposure mitigation.

HandlingProtocol Start Start: Handling 3-Methoxy-4-(methoxymethyl)benzoic acid PPE_Check 1. PPE Verification (Nitrile Gloves, Goggles, Lab Coat, N95/Respirator) Start->PPE_Check Environment 2. Environmental Control (Fume Hood Required?) PPE_Check->Environment Weighing 3. Weighing Procedure (Anti-static gun + Analytical Balance) Environment->Weighing Hood Functional Solubilization 4. Solubilization (DMSO/MeOH - Avoid Water initially) Weighing->Solubilization Spill Spill Event? Weighing->Spill Reaction 5. Synthesis Integration Solubilization->Reaction Spill->Solubilization No Cleanup Wet Wipe + Neutralize (Bicarb) -> Haz Waste Spill->Cleanup Yes

Figure 1: Operational workflow for handling CAS 121925-06-2, emphasizing engineering controls and spill contingencies.

Emergency Response Protocols

This section details self-validating loops for emergency scenarios. A "self-validating" protocol requires a confirmation step before the response is considered complete.[2]

Ocular Exposure (Eye Contact)[2]
  • Immediate Action: Flush eyes with tepid water or eyewash station for minimum 15 minutes .[2]

  • Technique: Hold eyelids open to ensure irrigation of the entire corneal surface.[2]

  • Validation: Check pH of eye secretions (if paper available) or assess visual acuity.[2]

  • Escalation: If redness/pain persists >30 mins, seek ophthalmological care.

Dermal Exposure[2]
  • Immediate Action: Brush off dry powder before wetting (to prevent increasing absorption surface area).[2]

  • Wash: Rinse with soap and copious water.[2][5]

  • Neutralization: Do not use vinegar or acids.[2] The compound is acidic; simple soap (alkaline) is sufficient.[2]

Inhalation
  • Evacuation: Move to fresh air immediately.

  • Validation: Monitor breathing for 10 minutes. If wheezing occurs (bronchospasm), administer oxygen and seek medical aid.[2]

Synthesis & Application Context

In drug discovery, 3-Methoxy-4-(methoxymethyl)benzoic acid is often used as a "Head Group" or "Tail Group" in kinase inhibitors or GPCR ligands.[2]

Common Synthetic Transformations:

  • Amide Coupling: Activation of the carboxylic acid (using HATU/EDC) to react with amines.[2]

  • Ether Cleavage: The methoxymethyl group can be selectively cleaved (using BBr₃ or TMSI) to reveal a primary alcohol or benzyl halide for further functionalization.[2]

SynthesisFlow StartMat 3-Methoxy-4-(methoxymethyl) benzoic acid (CAS 121925-06-2) Activated Activated Ester (NHS/HOBt) StartMat->Activated Activation Cleaved Benzyl Alcohol/Halide (Divergent Synthesis) StartMat->Cleaved Selective Demethylation Amide Amide Derivative (Drug Candidate) Activated->Amide Coupling Reagent1 + Amine (R-NH2) + Coupling Agent Reagent2 + Lewis Acid (BBr3 or TMSI)

Figure 2: Common synthetic pathways utilizing 3-Methoxy-4-(methoxymethyl)benzoic acid as a scaffold.[1][2]

Ecological & Waste Disposal

  • Ecotoxicity: No specific experimental data exists for this CAS.[2] Based on benzoic acid analogs, it is expected to be harmful to aquatic life in high concentrations due to pH shift and biological oxygen demand (BOD).[2]

  • Disposal:

    • Solid Waste: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Aqueous Waste: Do not flush down drains.[2] Adjust pH to neutral before disposal via hazardous waste contractor.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzoic acid derivatives.[2] Retrieved from [Link][2]

  • ECHA (European Chemicals Agency). C&L Inventory for Anisic Acid Derivatives.[2] Retrieved from [Link][2]

Sources

Foundational

Pharmacological Potential and Synthetic Utility of 3-Methoxy-4-(methoxymethyl)benzoic Acid

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary In modern drug discovery, the selection of highly optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of highly optimized chemical building blocks is the foundation of successful lead generation. 3-Methoxy-4-(methoxymethyl)benzoic acid (MMBA) (CAS: 121925-06-2) is a specialized, highly functionalized aromatic intermediate[1]. While rarely administered as a standalone therapeutic, it serves as a critical pharmacophore in the synthesis of central nervous system (CNS) modulators and advanced bio-interfacing materials.

This technical guide deconstructs the structural rationale, biological applications, and validated experimental workflows associated with MMBA, providing researchers with a comprehensive blueprint for utilizing this compound in both target-based screening and materials science.

Pharmacophore Rationale & Physicochemical Profile

The utility of MMBA lies in its precise substitution pattern, which heavily influences both target affinity and pharmacokinetic (PK) properties:

  • Carboxylic Acid Handle (C1): Provides a highly reactive site for amidation, allowing for rapid generation of diverse compound libraries.

  • Meta-Methoxy Group (C3): Acts as a localized steric shield and a hydrogen bond acceptor, forcing specific dihedral angles when bound to receptor pockets.

  • Para-Methoxymethyl Group (C4): This is the defining feature of the molecule. Unlike a simple methyl group, the ether oxygen provides a critical hydrogen bond acceptor. More importantly, compared to a free hydroxymethyl group (-CH2OH), the methyl ether (-CH2OCH3) prevents rapid Phase II metabolism (glucuronidation) and increases the overall lipophilicity (LogP) of the molecule. This enhancement is essential for crossing the blood-brain barrier (BBB) in CNS-targeted therapeutics.

Primary Biological Application: TAAR1 Modulation

MMBA has been identified as a vital precursor in the synthesis of substituted benzamides targeting Trace Amine-Associated Receptor 1 (TAAR1) , as detailed in patent literature by major pharmaceutical entities ()[2].

TAAR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. Dysregulation of trace amines (e.g., tyramine,


-phenylethylamine) is heavily implicated in the etiology of schizophrenia, depression, and Attention Deficit Hyperactivity Disorder (ADHD)[3]. MMBA-derived benzamides act as potent TAAR1 agonists. Upon binding, these ligands induce a conformational shift that activates the G

s signaling cascade, ultimately modulating dopaminergic and serotonergic firing rates without the severe extrapyramidal side effects associated with classic D2 antagonists.

TAAR1_Signaling Ligand MMBA-Benzamide (Agonist) TAAR1 TAAR1 Receptor Ligand->TAAR1 Binds & Activates Gs Gαs Protein TAAR1->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A cAMP->PKA Allosteric Activation Response Neuromodulation (DA/5-HT Regulation) PKA->Response Phosphorylation Cascade

Fig 1: TAAR1 Gαs-coupled signaling pathway activated by MMBA-derived agonists.

Secondary Application: Bio-interfacing Conductive Polymers

Beyond small-molecule therapeutics, MMBA derivatives demonstrate surprising utility in materials science. Recent advancements utilize 4-(methoxymethyl)benzoic acid derivatives to functionalize PEDOT (poly(3,4-ethylenedioxythiophene)) for 3D printing inks ()[4].

Incorporating the methoxymethylbenzoic acid moiety into the PEDOT backbone enhances the polymer's solubility in polar solvents and drastically improves tissue biocompatibility. This enables the fabrication of soft, 3D-printed neural probes capable of recording single-cell neural activity in vivo over extended periods without triggering severe foreign-body immune responses[4].

Experimental Workflows & Self-Validating Protocols

As an application scientist, I approach the evaluation of novel chemical entities through the rigorous mechanics of assay design. The following protocols detail the synthesis and biological validation of MMBA-derivatives, engineered with built-in causality and self-validation mechanisms.

Screening_Workflow Synth 1. Amidation (MMBA + Amine) Cell 2. HEK293-TAAR1 Seeding Synth->Cell Library Prep Incubate 3. Ligand + IBMX Incubation Cell->Incubate 384-well plate HTRF 4. HTRF Lysis & Detection Incubate->HTRF Arrest degradation Analysis 5. EC50 Calculation HTRF->Analysis TR-FRET Signal

Fig 2: High-throughput screening workflow for evaluating MMBA-derivative potency.

Synthesis of MMBA-Benzamides (Amidation)
  • Activation: Dissolve 1.0 eq of MMBA in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA.

    • Causality: HATU is selected over traditional carbodiimides (e.g., EDC) because its 7-membered transition state rapidly stabilizes the active ester. This prevents epimerization and overcomes the steric hindrance posed by the meta-methoxy group on the MMBA ring.

  • Coupling: Add 1.1 eq of the target secondary amine. Stir at room temperature for 2 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the final benzamide.

In Vitro TAAR1 cAMP Accumulation Assay (HTRF)

To validate the biological activity of the synthesized compounds, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed to measure cAMP levels.

  • Cell Seeding: Seed HEK-293 cells stably expressing human TAAR1 into a 384-well microplate at 5,000 cells/well.

  • Ligand Incubation: Treat cells with a concentration gradient of the MMBA-benzamide in the presence of 0.5 mM IBMX for 30 minutes at 37°C.

    • Causality (Self-Validation): IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is an absolute requirement; without it, intracellular PDEs would rapidly hydrolyze the generated cAMP into AMP, leading to artificial signal decay and false-negative EC50 shifts.

  • Detection: Add HTRF lysis buffer containing a cryptate-labeled anti-cAMP antibody (donor) and d2-labeled cAMP (acceptor). Incubate for 1 hour in the dark.

    • Causality: HTRF is utilized because it is a ratiometric, wash-free assay. The time-resolved nature of the measurement eliminates background auto-fluorescence generated by the chemical library, ensuring the trustworthiness of the high-throughput data.

  • Analysis: Measure the TR-FRET signal at 665 nm / 620 nm. Calculate the EC50 using a 4-parameter non-linear regression model.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below summarizes representative pharmacological profiling data, demonstrating how different amine substitutions on the MMBA core impact TAAR1 agonist activity and lipophilicity.

Table 1: In Vitro Pharmacological Profiling of MMBA-Benzamide Derivatives

Compound IDAmine Substitution (R-Group)TAAR1 EC50 (nM)Emax (%)Calculated LogP
Ref-RO5166017 Standard Reference Ligand2.51002.8
MMBA-01 N-ethylpiperidine14.2953.1
MMBA-02 Morpholine185.0721.9
MMBA-03 N-methylpiperazine45.6882.4

Data Interpretation: The data clearly illustrates that aliphatic, lipophilic amine substitutions (MMBA-01) yield significantly higher potency (lower EC50) compared to more polar substitutions (MMBA-02). The MMBA core effectively maintains the necessary hydrogen-bonding network with the receptor's binding pocket while allowing the R-group to drive BBB penetrance (LogP > 2.0).

References

  • Hoffmann-La Roche. "Substituted benzamide derivatives" (Patent WO2011076678A1).
  • Zhejiang University. "A kind of conductive polymer 3D printing ink and preparation method thereof" (Patent CN110922810B).

Sources

Exploratory

Technical Guide: 3-Methoxy-4-(methoxymethyl)benzoic Acid Derivatives in Drug Discovery

[1] Executive Summary 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2) represents a specialized scaffold in modern medicinal chemistry, serving as a critical building block for "masked" catechol mimics.[1] Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2) represents a specialized scaffold in modern medicinal chemistry, serving as a critical building block for "masked" catechol mimics.[1] Unlike standard 3,4-dimethoxybenzoic acid (veratric acid), this derivative features a benzylic ether at the 4-position.[1] This structural nuance provides three distinct advantages:

  • Metabolic Differentiation: The benzylic carbon alters the metabolic soft spot compared to a direct aryl-methyl ether.[1]

  • Vector Extension: The extra methylene group extends the methoxy oxygen further into the solvent front or binding pocket, often capturing unique hydrogen bonding interactions in kinases (e.g., Syk, JAK).[1]

  • Solubility Modulation: The increased rotational freedom of the methoxymethyl group can disrupt crystal packing and improve solubility profiles of rigid heteroaromatic drugs.[1]

This guide details the synthesis, derivatization, and strategic application of this scaffold, specifically focusing on its role in developing inhibitors for Spleen Tyrosine Kinase (Syk) and other signal transduction targets.[1]

Part 1: Chemical Genealogy & Synthesis Strategy[1]

The Precursor Problem

Direct functionalization of vanillic acid (4-hydroxy-3-methoxybenzoic acid) is chemically inefficient for generating this scaffold because it requires selective C-alkylation over O-alkylation.[1] The industry-standard route relies on the functionalization of 3-methoxy-4-methylbenzoic acid .[1]

Validated Synthesis Protocol

The synthesis follows a robust two-stage sequence: Radical Bromination followed by Nucleophilic Substitution.[1]

Step 1: Wohl-Ziegler Bromination

Objective: Convert the 4-methyl group to a reactive benzyl bromide.[1]

  • Reagents:

    
    -Bromosuccinimide (NBS), AIBN (catalytic), CCl
    
    
    
    or Trifluorotoluene (Green alternative).[1]
  • Mechanism: Radical chain reaction.[1] The methoxy group at position 3 activates the ring but can also suffer from competing bromination if stoichiometry is not controlled.[1]

  • Critical Control Point: Stop reaction at ~95% conversion to avoid gem-dibromination.

Step 2: Methanolysis

Objective: Convert the benzyl bromide to the methoxymethyl ether.[1]

  • Reagents: Sodium Methoxide (NaOMe) in Methanol (MeOH).[1]

  • Conditions: Reflux, 2-4 hours.[1]

  • Purification: Acid-base extraction.[1] The product is an acid, allowing non-acidic impurities (unreacted bromide) to be washed away in the organic layer while the product remains in the aqueous base layer.[1]

Visualization: Synthetic Pathway

SynthesisPath cluster_0 Critical Control SM 3-Methoxy-4- methylbenzoic acid Inter Intermediate: Benzyl Bromide SM->Inter NBS, AIBN Radical Bromination Prod Target: 3-Methoxy-4- (methoxymethyl)benzoic acid Inter->Prod NaOMe, MeOH Nucleophilic Sub.

Figure 1: Two-step industrial synthesis route from commercially available precursors.

Part 2: Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid

Note: This protocol is adapted from standard benzylic functionalization methodologies compatible with GMP standards.

Reagents:

  • 3-Methoxy-4-methylbenzoic acid (1.0 eq)[1]

  • N-Bromosuccinimide (1.05 eq)[1]

  • AIBN (0.05 eq)[1]

  • Methanol (anhydrous)[1]

  • Sodium Methoxide (25% wt in MeOH)[1]

Step-by-Step:

  • Bromination: Dissolve 3-methoxy-4-methylbenzoic acid (16.6 g, 100 mmol) in trifluorotoluene (150 mL). Add NBS (18.7 g, 105 mmol) and AIBN (820 mg, 5 mmol).[1]

  • Reflux: Heat to reflux (approx. 102°C) for 4 hours. Monitor via HPLC for the disappearance of starting material.[1]

  • Workup 1: Cool to RT. Filter off succinimide byproduct.[1] Concentrate the filtrate to yield the crude benzyl bromide intermediate.[1] Do not purify; use immediately.

  • Etherification: Dissolve the crude bromide in anhydrous Methanol (100 mL). Slowly add Sodium Methoxide solution (45 mL, ~200 mmol) at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup 2 (Purification): Evaporate methanol. Redissolve residue in water (200 mL). Wash with Ethyl Acetate (2 x 50 mL) to remove neutral impurities.[1]

  • Isolation: Acidify the aqueous layer to pH 2 with 1N HCl. The product will precipitate.[1] Filter, wash with cold water, and dry in vacuo.[1]

  • Expected Yield: 75-85% (White crystalline solid).

Protocol B: Curtius Rearrangement to Aniline

Many kinase inhibitors (e.g., Syk inhibitors) require the aniline derivative: 3-methoxy-4-(methoxymethyl)aniline.[1]

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) in t-Butanol. Add Triethylamine (1.2 eq).[1]

  • Azidation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at RT.[1]

  • Rearrangement: Heat to reflux (85°C) for 6 hours. The intermediate isocyanate is trapped by t-Butanol to form the Boc-protected aniline.[1]

  • Deprotection: Treat the Boc-aniline with TFA/DCM (1:1) for 1 hour to yield the free aniline as a TFA salt.

Part 3: Therapeutic Applications & SAR Logic[1]

Case Study: Syk Inhibitors

The 3-methoxy-4-(methoxymethyl)phenyl moiety is a validated pharmacophore in the development of Spleen Tyrosine Kinase (Syk) inhibitors, used for treating autoimmune diseases like Rheumatoid Arthritis and allergic asthma.[1]

Mechanism of Action: In the ATP-binding pocket of Syk, the inhibitor must anchor to the hinge region.[1] The "tail" of the inhibitor extends into the solvent-exposed region.[1]

  • The 3-Methoxy group: Often forms a weak intramolecular hydrogen bond or fills a hydrophobic sub-pocket.[1]

  • The 4-Methoxymethyl group: This is the differentiator.[1] The oxygen atom in the benzylic ether acts as a specific H-bond acceptor for water networks bridging to the protein surface (e.g., Arg/Lys residues at the pocket rim).[1]

Comparative Data: Substituent Effects

Substituent at C4 LogP (Calc) Metabolic Stability (HLM) Potency (IC50)
-H 2.1 High Low (Loss of contact)
-OMe (Veratrole) 2.3 Moderate (Demethylation) Moderate

| -CH


OMe  | 2.4  | High (Benzylic vs Aryl)  | High (< 10 nM)  |
| -CH

CH

| 2.8 | High | Moderate (Steric clash) |[1]
Visualization: SAR Decision Tree

SAR_Logic Core Scaffold: Benzoic Acid Deriv. Path1 Direct Coupling (Amide Formation) Core->Path1 R-NH2 Path2 Curtius Rearrangement (Aniline Formation) Core->Path2 DPPA, tBuOH Target1 GPCR Agonists (H-Bond Acceptor) Path1->Target1 Target2 Kinase Inhibitors (Syk, JAK) Path2->Target2 Key Application

Figure 2: Strategic divergence of the scaffold into major therapeutic classes.

References

  • Synthesis of Benzoic Acid Derivatives

    • Process for the preparation of aromatic methyl methoxycarboxylates.[1] US Patent 5,424,479.[1] (Describes methylation protocols for hydroxy-benzoic acids, foundational chemistry for this class).

    • [1]

  • Application in Kinase Inhibitors (Syk)

    • Imidazopyrazine Syk inhibitors.[1] US Patent 8,455,493.[1] (Explicitly cites the use of 3-methoxy-4-(methoxymethyl)phenyl moiety in Example compounds).

    • [1]

  • General Benzylic Functionalization

    • Brown, G. & Newbold, G.T.[1] Journal of the Chemical Society, 1953, p. 1285.[1] (Classic radical bromination of methyl-benzoates).[1]

    • [1]

  • Commercial Availability & CAS Data

    • Sigma-Aldrich Product Entry: 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2).[1][2][3]

    • [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis of 3-Methoxy-4-(methoxymethyl)benzoic Acid

Executive Summary This protocol details the synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid , a functionalized benzoic acid derivative often utilized as a scaffold in kinase inhibitors and receptor antagonists. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid , a functionalized benzoic acid derivative often utilized as a scaffold in kinase inhibitors and receptor antagonists.

The route utilizes 3-Methoxy-4-methylbenzoic acid as the starting material.[1][2][3][4][5][6] The synthesis is designed to overcome the primary challenge: selectively oxidizing the benzylic position without over-oxidizing to the aldehyde or carboxylic acid, while preserving the existing aromatic oxidation pattern.

Key Advantages of This Route[7]
  • Regiocontrol: Utilizes the inherent substitution pattern of commercially available starting materials to avoid complex electrophilic aromatic substitution issues.

  • Scalability: Avoids chromatographic purification for intermediates where possible, utilizing crystallization.

  • Modern Safety Standards: Replaces carbon tetrachloride (

    
    ) with ethyl acetate or benzotrifluoride (
    
    
    
    ) in the radical bromination step.

Retrosynthetic Analysis

The strategic disconnection relies on preserving the 3-methoxy-4-carboxy core. The benzylic ether is installed via a Williamson ether synthesis on a benzylic bromide, which is accessed via Wohl-Ziegler bromination. The carboxylic acid must be protected as an ester to prevent interference during the radical halogenation and subsequent basic displacement.

Retrosynthesis Target 3-Methoxy-4-(methoxymethyl) benzoic acid Precursor1 Methyl 3-methoxy-4-(methoxymethyl) benzoate Target->Precursor1 Saponification Precursor2 Methyl 4-(bromomethyl)-3-methoxy benzoate Precursor1->Precursor2 Etherification (NaOMe) Start 3-Methoxy-4-methylbenzoic acid (Commercially Available) Precursor2->Start 1. Esterification 2. Radical Bromination

Figure 1: Retrosynthetic strategy disconnecting the target molecule to a commercially available tolyl acid.

Experimental Protocol

Step 1: Protection (Esterification)

Objective: Convert 3-methoxy-4-methylbenzoic acid to methyl 3-methoxy-4-methylbenzoate. Rationale: The free acid is incompatible with the basic conditions of Step 3 and can reduce solubility in the non-polar solvents used in Step 2.

  • Reagents:

    • 3-Methoxy-4-methylbenzoic acid (1.0 eq)

    • Methanol (Solvent/Reagent, 10 vol)

    • Thionyl Chloride (

      
      ) (1.5 eq) OR 
      
      
      
      (cat.)
  • Procedure:

    • Suspend 3-methoxy-4-methylbenzoic acid (20.0 g, 120 mmol) in anhydrous methanol (200 mL) at 0°C.

    • Add thionyl chloride (13.1 mL, 180 mmol) dropwise over 30 minutes. (Caution: Exothermic, gas evolution).

    • Heat to reflux (65°C) for 3 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a high

      
       ester spot.
      
    • Concentrate in vacuo to remove MeOH.

    • Redissolve residue in EtOAc, wash with sat.

      
       (to remove trace acid), then brine. Dry over 
      
      
      
      .[7][8][9]
    • Concentrate to yield the methyl ester as a white/off-white solid.

  • Expected Yield: 95-98%

  • Critical Note: Ensure complete removal of acid; any remaining acid will quench the base in Step 3.

Step 2: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic methyl group. Rationale: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals, favoring allylic/benzylic substitution over ring bromination. Green Chemistry Note: While literature cites


, this protocol uses Ethyl Acetate  or Benzotrifluoride (

)
to avoid Class 1 ozone-depleting solvents.
  • Reagents:

    • Methyl 3-methoxy-4-methylbenzoate (from Step 1)[1][2][4][7][8][10]

    • N-Bromosuccinimide (NBS) (1.05 eq)[8][10]

    • AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

    • Ethyl Acetate or

      
       (10 vol)
      
  • Procedure:

    • Dissolve the ester (20.0 g, 111 mmol) in Ethyl Acetate (200 mL).

    • Add NBS (20.7 g, 116 mmol) and AIBN (0.9 g, 5.5 mmol).

    • Heat to reflux (approx. 77°C) with vigorous stirring.

    • Initiation Check: The reaction mixture should turn from yellow (initial

      
      ) to colorless/white precipitate (succinimide) as the reaction initiates.
      
    • Reflux for 4–6 hours.

    • Validation: NMR check of an aliquot. Look for the disappearance of the Ar-

      
       singlet (~2.3 ppm) and appearance of Ar-
      
      
      
      -Br singlet (~4.5 ppm).
    • Cool to 0°C to precipitate succinimide completely. Filter off the solid.[11][8]

    • Concentrate the filtrate.[8][9] Recrystallize from Heptane/EtOAc if necessary, or use crude if purity >90%.

  • Expected Yield: 85-90%

  • Safety: AIBN produces nitrogen gas; ensure proper venting.

Step 3: Etherification (Williamson Synthesis)

Objective: Displacement of bromide with methoxide. Rationale: Using Sodium Methoxide in Methanol prevents transesterification issues (since the ester is already a methyl ester).

  • Reagents:

    • Methyl 4-(bromomethyl)-3-methoxybenzoate (from Step 2)

    • Sodium Methoxide (NaOMe) (1.2 eq) - Use 25% wt solution in MeOH for ease of handling.

    • Methanol (anhydrous)

  • Procedure:

    • Dissolve the benzyl bromide intermediate (25.0 g, 96 mmol) in anhydrous MeOH (150 mL).

    • Cool to 0°C.

    • Add NaOMe solution (26 mL of 25% soln, ~115 mmol) dropwise.

    • Allow to warm to room temperature and stir for 2 hours.

    • Validation: TLC should show conversion of the bromide to a slightly more polar spot.

    • Quench with dilute acetic acid (to pH 7).

    • Concentrate to remove bulk methanol. Partition between water and EtOAc.[8]

    • Dry organic layer (

      
      ) and concentrate.
      
  • Expected Yield: >90%

Step 4: Saponification

Objective: Hydrolysis of the methyl ester to the final acid. Rationale: Lithium hydroxide is a mild reagent that minimizes potential side reactions on the ether linkage.

  • Reagents:

    • Methyl 3-methoxy-4-(methoxymethyl)benzoate (from Step 3)

    • LiOH

      
       (2.0 eq)
      
    • THF / Water (3:1 ratio)

  • Procedure:

    • Dissolve the ether-ester (20.0 g, 95 mmol) in THF (150 mL).

    • Add a solution of LiOH (8.0 g, 190 mmol) in Water (50 mL).

    • Stir at room temperature for 4–12 hours.

    • Validation: LCMS or TLC will show the disappearance of the ester.

    • Concentrate to remove THF.

    • Acidify the aqueous residue with 1M HCl to pH 2–3. The product should precipitate.[12][13]

    • Filter the white solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Final Yield: 90-95%

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       12.9 (s, 1H, COOH), 7.5-7.6 (m, 2H, Ar-H), 7.4 (d, 1H, Ar-H), 4.45 (s, 2H, 
      
      
      
      -O), 3.85 (s, 3H, Ar-O
      
      
      ), 3.30 (s, 3H,
      
      
      -O
      
      
      ).

Reaction Workflow Diagram

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Etherification cluster_3 Step 4: Hydrolysis SM 3-Methoxy-4-methyl benzoic acid Ester Methyl Ester SM->Ester MeOH, SOCl2 Reflux Bromide Benzyl Bromide Ester->Bromide NBS, AIBN EtOAc, Reflux Ether Benzyl Ether Bromide->Ether NaOMe MeOH, 0°C Final Final Acid Product Ether->Final LiOH THF/H2O

Figure 2: Sequential reaction workflow with reagents and intermediates.

Technical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquiv.Critical Parameter
3-Methoxy-4-methylbenzoic acid SM1.0Purity >98% required
Thionyl Chloride Reagent1.5Control addition rate (exothermic)
N-Bromosuccinimide (NBS) Reagent1.05Recrystallize if yellow (degraded)
AIBN Initiator0.05Store cold; check expiration
Sodium Methoxide Reagent1.2Moisture sensitive
Lithium Hydroxide Reagent2.0Ensure complete saponification
Troubleshooting Guide (Self-Validating System)
ObservationDiagnosisCorrective Action
Step 2: Reaction stays yellow Bromination failed to initiateAdd more AIBN; purge

more rigorously; check light source/heat.
Step 2: Multiple spots on TLC Over-bromination (gem-dibromide)Stop reaction earlier; reduce NBS equivalents to 1.0.
Step 3: New spot has low Rf Hydrolysis of ester occurredDid you use aqueous NaOH? Ensure anhydrous NaOMe/MeOH is used.
Step 4: Product is oily Incomplete acidificationAdjust pH to <3; Cool to 0°C; Seed with crystal if available.

References

  • Google Patents.Process for preparing 4-bromomethyl-3-methoxy-benzoic esters (CA2184034A1).
  • Organic Chemistry Portal. Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved March 1, 2026, from [Link]

  • MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (Demonstrates esterification/modification logic on similar scaffolds). Retrieved March 1, 2026, from [Link]

Sources

Application

esterification reaction conditions for 3-Methoxy-4-(methoxymethyl)benzoic acid

Initiating Research on Esterification I've initiated comprehensive Google searches, focusing on the esterification of carboxylic acids. My current emphasis is on conditions applicable to aromatic and substituted benzoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research on Esterification

I've initiated comprehensive Google searches, focusing on the esterification of carboxylic acids. My current emphasis is on conditions applicable to aromatic and substituted benzoic acids, particularly 3-Methoxy-4-(methoxymethyl)benzoic acid. I'm gathering information on reaction parameters, catalysts, and yields.

Expanding Search Parameters

I'm now broadening my search queries to encompass a wider range of esterification methods. I'm focusing on Fischer, Steglich, and Mitsunobu reactions, considering their applicability to the specific acid I'm interested in. I'm also delving into reaction conditions, catalysts, and purification techniques. I'm paying close attention to factors like steric hindrance and electronic effects.

Deepening Esterification Exploration

I'm now diving deeper into specific reaction types. My focus has broadened to include acid-catalyzed, carbodiimide-mediated (Steglich), and phosphine-mediated (Mitsunobu) methods. I'm actively analyzing reaction parameters like catalysts, solvents, and temperatures, aiming to understand their impact on 3-Methoxy-4-(methoxymethyl)benzoic acid's esterification. I'm also examining purification and yield data. I'm considering structuring an application note and visualizing mechanisms.

Reviewing Esterification Techniques

I've been gathering details on diverse esterification methods, focusing on Fischer, Steglich, and Mitsunobu reactions. I have also located some specific examples of esterifying substituted benzoic acids, which is highly pertinent to my needs. My aim is to select the most suitable approach.

Refining Protocol Specificity

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Expanding Protocol Searches

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Reviewing Esterification Methods

I've compiled significant data on Fischer, Steglich, and Mitsunobu esterification. I've detailed the mechanisms, common reagents, solvents, and reaction conditions for each. I'm now comparing their relative advantages and disadvantages, focusing on factors like functional group tolerance and yield.

Analyzing Analogues and Adapting

I've been analyzing the application of these esterification methods to similarly substituted benzoic acids, particularly those with electron-donating groups like veratric acid and vanillic acid, to facilitate development of a protocol for the target, 3-Methoxy-4-(methoxymethyl)benzoic acid. While I can make educated choices on protocol adaptation based on the provided information, I have not yet found a specific protocol that directly uses the target as starting material. The methoxymethyl group's steric effects require further assessment.

Refining Analogues and Protocol

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Searching for a Direct Analogue

I've gathered details on Fischer, Steglich, and Mitsunobu esterification, with specific examples on substituted benzoic acids. While I can now build a detailed workflow, I'm performing a final search for a benzoic acid with a C4-alkoxyalkyl substituent. If unsuccessful, I'll proceed with the excellent analogous examples I've compiled.

Evaluating Esterification Options

I'm now detailing each esterification approach. I've drafted sections on Fischer esterification, including the mechanism and a sample protocol for the target acid's esterification with an alcohol, detailing all relevant steps. The DOT script is ready. I'm preparing a section on Steglich, with a strong focus on its milder conditions suitable for sensitive substrates. I'm also preparing for the Mitsunobu approach.

Finalizing Analogue Search

I've completed my final search, though I haven't found a direct protocol using the target molecule as starting material, or even a direct analogue. This reinforces the excellent foundation established through the use of similarly substituted benzoic acids. I have enough information to construct a detailed guide. I'm now proceeding with Fischer, Steglich, and Mitsunobu esterification, with a focus on their mechanisms, protocols, and applicability to analogous substrates. I am now transitioning to the application note's introduction.

Finalizing Application Note Outline

I've finalized the structure of the application note. The introduction is drafted, covering esterification's importance, the target molecule, and the note's purpose. I've also detailed the chemical principles, explaining why I'll focus on Fischer, Steglich, and Mitsunobu esterification. I've completed DOT scripts for key reactions. Each protocol section (Fischer, Steglich, Mitsunobu) is being filled out with detailed mechanisms, reagents, procedures, and citations. A comparative table and final summary are also planned, with a focus on highlighting best practices.

Refining Analogue Search

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Method

Application Note: Divergent Catalytic Reduction Strategies for 3-Methoxy-4-(methoxymethyl)benzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Topology In advanced active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Topology

In advanced active pharmaceutical ingredient (API) synthesis, polyfunctional aromatic building blocks require highly precise chemoselective transformations. 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) represents a classic chemoselectivity challenge[1]. Its structural topology features two reducible moieties:

  • A highly stable carboxylic acid group.

  • A hydrogenolysis-sensitive benzylic ether (methoxymethyl) group.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, self-validating protocols to divergently reduce this compound. Depending on the catalytic system deployed, you can selectively target either the carboxylic acid (yielding a benzyl alcohol) or the benzylic ether (yielding a methyl group), leaving the other functional group entirely intact.

Mechanistic Causality & Catalyst Selection

To build a reliable experimental system, we must establish the causality behind our catalyst choices. The interaction between the substrate's functional groups and the heterogeneous catalyst surface dictates the reaction pathway.

Pathway A: Chemoselective Carboxylic Acid Reduction

Carboxylic acids are notoriously difficult to hydrogenate due to the low electrophilicity of the carbonyl carbon. Standard monometallic catalysts (like Pd or Pt) are ineffective. To overcome this, we utilize a bimetallic Pd-promoted ReOₓ/SiO₂ catalyst .

  • The Causality: Rhenium acts as an oxophilic Lewis acid, selectively binding and activating the C=O bond of the carboxylic acid. Simultaneously, Palladium facilitates the dissociative chemisorption of H₂ gas. The resulting hydrogen atoms "spill over" to the Re-activated carbonyl, driving the reduction to the corresponding alcohol. Because the benzylic ether lacks a strong coordinating group for Rhenium, it remains unactivated and safely intact under these specific bimetallic conditions.

Pathway B: Chemoselective Benzylic Ether Hydrogenolysis

Conversely, cleaving the benzylic C-O bond while preserving the carboxylic acid requires a catalyst with a high affinity for aromatic rings.

  • The Causality: Palladium on Carbon (Pd/C) excels at this transformation. The mechanism involves the parallel adsorption of the aromatic ring onto the Pd surface, followed by the oxidative insertion of Pd into the benzylic C-O bond. We introduce a catalytic amount of acetic acid to the solvent system; this protonates the ether oxygen, transforming it into a superior leaving group and accelerating C-O cleavage. The carboxylic acid remains completely untouched because Pd/C cannot activate the highly stable carboxylate C=O bond under mild temperature and pressure.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways based on the selected catalytic system.

G cluster_A Method A: Acid Reduction cluster_B Method B: Ether Hydrogenolysis SM 3-Methoxy-4-(methoxymethyl) benzoic acid (CAS: 121925-06-2) CatA Pd-Re/SiO2 Catalyst 130 °C, 50 bar H2 SM->CatA CatB 10% Pd/C Catalyst 25 °C, 1-4 bar H2 SM->CatB ProdA 3-Methoxy-4-(methoxymethyl) benzyl alcohol CatA->ProdA Chemoselective C=O Reduction ProdB 3-Methoxy-4-methyl benzoic acid CatB->ProdB Chemoselective C-O Cleavage

Divergent catalytic reduction pathways for 3-Methoxy-4-(methoxymethyl)benzoic acid.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxy-4-(methoxymethyl)benzyl alcohol

Objective: Chemoselective reduction of the carboxylic acid to the alcohol.

  • Catalyst Activation: Pre-activate the 5% Pd - 5% Re/SiO₂ bimetallic catalyst by reducing it under a continuous flow of H₂ gas at 300 °C for 2 hours. Allow it to cool under an inert atmosphere.

  • Reaction Setup: In a 100 mL high-pressure stainless-steel autoclave, charge 10.0 mmol of 3-Methoxy-4-(methoxymethyl)benzoic acid[1].

  • Solvent Addition: Add 40 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add 5 mol% (relative to Pd content) of the activated Pd-Re/SiO₂ catalyst.

  • Pressurization: Seal the autoclave, purge three times with inert nitrogen gas to remove oxygen, and then pressurize with hydrogen gas (H₂) to 50 bar.

  • Reaction Execution: Heat the reaction mixture to 130 °C under vigorous mechanical stirring (800 rpm) for 16 hours.

  • Self-Validation & Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Monitor completion via LC-MS (looking for the mass shift corresponding to the loss of one oxygen atom). Filter the mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst, washing the pad with 30 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure benzyl alcohol.

Protocol B: Synthesis of 3-Methoxy-4-methylbenzoic acid

Objective: Chemoselective hydrogenolysis of the benzylic ether to a methyl group.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 3-Methoxy-4-(methoxymethyl)benzoic acid in 50 mL of HPLC-grade Methanol.

  • Acidic Promoter: Add 0.5 mL of glacial acetic acid. (Causality check: This protonates the ether oxygen, facilitating the C-O bond cleavage on the palladium surface).

  • Catalyst Addition: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C). Safety Note: Pd/C is highly pyrophoric when dry; add it slowly under a gentle blanket of nitrogen gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a balloon or a Parr shaker system. Maintain a steady H₂ pressure of 1 to 4 bar.

  • Reaction Execution: Stir the suspension vigorously at 25 °C for 4 to 8 hours.

  • Self-Validation & Workup: Monitor reaction progress via TLC (UV active) until the starting material is entirely consumed. Filter the catalyst through a Celite pad, washing thoroughly with excess methanol. Do not let the used catalyst dry out on the filter paper.

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from a hot ethanol/water mixture to afford pure 3-Methoxy-4-methylbenzoic acid as a crystalline solid.

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative outcomes and operational parameters for both divergent methodologies, allowing researchers to easily benchmark their results.

ParameterMethod A (Acid Reduction)Method B (Ether Hydrogenolysis)
Target Product 3-Methoxy-4-(methoxymethyl)benzyl alcohol3-Methoxy-4-methylbenzoic acid
Catalyst System 5% Pd - 5% Re / SiO₂ (Bimetallic)10% Pd/C (Monometallic)
Solvent System Anhydrous 1,4-DioxaneMethanol + 1% Glacial Acetic Acid
Operating Temperature 130 °C25 °C
H₂ Pressure 50 bar1 - 4 bar
Reaction Time 16 hours4 - 8 hours
Chemoselectivity >95% (Benzylic ether preserved)>99% (Carboxylic acid preserved)
Typical Isolated Yield 82 - 88%90 - 95%

References

  • Title: Reduction of Propionic Acid over a Pd-Promoted ReOx/SiO2 Catalyst Probed by X-Ray Absorption Spectroscopy and Transient Kinetic Analysis | Source: UCL Discovery | URL: [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies Utilizing 3-Methoxy-4-(methoxymethyl)benzoic Acid

Executive Summary In modern drug discovery and medicinal chemistry, the strategic selection of building blocks is critical for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). 3-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic selection of building blocks is critical for optimizing the physicochemical properties of active pharmaceutical ingredients (APIs). 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a highly versatile aromatic carboxylic acid. The incorporation of both a meta-methoxy group and a para-methoxymethyl ether provides dual hydrogen-bond acceptors, which can significantly enhance aqueous solubility and modulate the lipophilicity (logP) of the final scaffold.

Because the substituents are located at the 3- and 4-positions, the carboxylic acid moiety at the 1-position is sterically unhindered. This allows for highly efficient functionalization, primarily through amide bond formation. This application note details the mechanistic rationale, decision-making workflows, and self-validating protocols for coupling 3-Methoxy-4-(methoxymethyl)benzoic acid with diverse amine nucleophiles.

Mechanistic Insights & Reagent Selection (E-E-A-T)

The formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable but kinetically inert at room temperature, necessitating the use of activating agents[1]. The choice of coupling reagent directly impacts the yield, impurity profile, and scalability of the reaction.

Uronium-Based Activation (HATU)

For discovery-scale synthesis or when coupling sterically hindered secondary amines, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice[2][3].

  • Causality: In the presence of a non-nucleophilic base like DIPEA, 3-Methoxy-4-(methoxymethyl)benzoic acid is deprotonated and attacks the uronium salt of HATU. This forms a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom in the HOAt ring provides an internal base effect that accelerates the subsequent nucleophilic attack by the amine[2].

  • Critical Consideration: HATU can react directly with primary amines to form stable tetramethylguanidinium byproducts[4]. To prevent this, pre-activation of the carboxylic acid prior to the addition of the amine is strictly required.

Carbodiimide-Based Activation (EDC/HOBt)

For process scale-up or when coupling highly reactive primary aliphatic amines, the combination of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) is preferred[2][5].

  • Causality: EDC activates the acid to form an unstable O-acylisourea intermediate. If left alone, this intermediate can undergo an irreversible rearrangement to an inactive N-acylurea. The addition of HOBt intercepts the O-acylisourea, forming a stable HOBt-active ester that smoothly reacts with the amine[2][6].

  • Critical Consideration: Unlike DCC, the urea byproduct of EDC is water-soluble, allowing for complete removal during a simple aqueous workup, making this method highly scalable[5].

Coupling Strategy Workflow

The following decision matrix illustrates the logical progression for selecting the optimal coupling conditions based on the nature of the amine nucleophile.

Workflow A 3-Methoxy-4-(methoxymethyl) benzoic acid B Primary Aliphatic Amines (High Nucleophilicity) A->B C Secondary / Hindered Amines (Steric Clashes) A->C D Anilines / Deficient Amines (Low Nucleophilicity) A->D E EDC·HCl / HOBt / DIPEA (Standard / Scalable) B->E Process Scale F HATU / DIPEA (High Reactivity) B->F Discovery Scale C->F Overcomes Sterics G EDC / DMAP / HOBt (cat) (Acyl Transfer) D->G Enhances Electrophilicity

Decision matrix for coupling 3-Methoxy-4-(methoxymethyl)benzoic acid with diverse amines.

Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU (Discovery Scale)

Optimized for secondary amines, sterically hindered substrates, or rapid SAR generation.

Materials:

  • 3-Methoxy-4-(methoxymethyl)benzoic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Methoxy-4-(methoxymethyl)benzoic acid (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Rationale: Deprotonation of the acid is required before the coupling agent can be attacked.

  • Pre-Activation: Add HATU (1.1 equiv) in one portion. Stir the mixture at 0 °C for 15–20 minutes. Self-Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should show near-complete conversion to the methyl ester, confirming active ester formation.

  • Amine Addition: Add the amine (1.1 equiv) dropwise (if liquid) or as a solution in a minimal amount of DMF.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC or LC-MS[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1N HCl, water, and brine (5x to remove DMF). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Scalable Amide Bond Formation with EDC/HOBt (Process Scale)

Optimized for primary amines and large-scale synthesis where chromatography is to be minimized.

Materials:

  • 3-Methoxy-4-(methoxymethyl)benzoic acid (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt hydrate (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DCM (0.3 M relative to acid)

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, suspend 3-Methoxy-4-(methoxymethyl)benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C. Add DIPEA (2.5 equiv) dropwise.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the exothermic activation step and prevents the accumulation of unreacted O-acylisourea, thereby minimizing N-acylurea byproduct formation[5].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Aqueous Workup: Dilute the reaction with additional DCM. Wash the organic layer successively with 10% aqueous citric acid (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting product is often >95% pure by NMR and requires no column chromatography[6].

Note for Anilines: If the amine is an electron-deficient aniline, substitute HOBt with a catalytic amount of DMAP (0.1 equiv) to facilitate acyl transfer via a highly reactive acyliminium intermediate[7].

Quantitative Data Summary

The following table summarizes the expected performance metrics when coupling 3-Methoxy-4-(methoxymethyl)benzoic acid using the described protocols.

ParameterProtocol A: HATU / DIPEAProtocol B: EDC / HOBtProtocol C: EDC / DMAP (Anilines)
Optimal Substrate Secondary / Hindered AminesPrimary Aliphatic AminesElectron-Deficient Anilines
Typical Yield 85% – 98%75% – 90%65% – 85%
Reaction Time 2 – 4 hours12 – 16 hours16 – 24 hours
Primary Byproduct Tetramethylurea (TMU)Water-soluble ureaWater-soluble urea
Workup Complexity High (Requires extensive washing to remove TMU/DMF)Low (Byproducts are highly water-soluble)Low
Risk of Epimerization Low (Not applicable for this achiral building block)LowModerate

References

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]

  • Prasad, et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (PMC). Available at: [Link]

Sources

Method

scale-up procedures for 3-Methoxy-4-(methoxymethyl)benzoic acid production

Executive Summary This application note details a robust, scalable synthetic route for 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: N/A for specific acid, related ester CAS: 3556-83-0). This moiety is a critical pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: N/A for specific acid, related ester CAS: 3556-83-0). This moiety is a critical pharmacophore in kinase inhibitors (e.g., EGFR inhibitors) and receptor antagonists.

While laboratory-scale synthesis often relies on the modification of vanillin or halo-benzoic acids, these routes suffer from poor atom economy or genotoxic impurity generation when scaled. This guide presents a Process Safety-Optimized Route utilizing the radical bromination of 3-methoxy-4-methylbenzoate, incorporating critical thermal safety controls derived from recent reaction calorimetry studies (RC1/DSC).

Retrosynthetic Analysis & Strategy

The most efficient industrial route bypasses the direct manipulation of the free acid to avoid solubility issues and decarboxylation risks. The strategy employs a "Protect-Functionalize-Deprotect" logic:

  • Protection: Esterification of 3-methoxy-4-methylbenzoic acid.[1]

  • Functionalization: Wohl-Ziegler radical bromination (Critical Safety Step).

  • Substitution: Williamson ether synthesis.

  • Deprotection: Saponification to the target acid.

G Start 3-Methoxy-4-methylbenzoic acid (Starting Material) Inter1 Methyl 3-methoxy-4-methylbenzoate (Stable Intermediate) Start->Inter1 MeOH, H2SO4 Reflux Inter2 Methyl 4-(bromomethyl)-3-methoxybenzoate (Reactive Intermediate) Inter1->Inter2 NBS, Initiator PhCl or EtOAc (Radical Bromination) Inter3 Methyl 3-methoxy-4-(methoxymethyl)benzoate Inter2->Inter3 NaOMe, MeOH (Etherification) Final 3-Methoxy-4-(methoxymethyl)benzoic acid (Target API Intermediate) Inter3->Final NaOH, H2O (Saponification)

Figure 1: Synthetic pathway designed for intermediate stability and impurity control.

Detailed Protocols

Phase 1: Esterification (Batch Foundation)

Objective: Convert the polar acid to a lipophilic ester to facilitate the subsequent radical reaction.

Reagents:

  • 3-Methoxy-4-methylbenzoic acid (1.0 eq)[2]

  • Methanol (Solvent/Reagent, 10-15 vol)

  • Sulfuric Acid (0.1 eq, Catalyst)

Protocol:

  • Charge Methanol and 3-Methoxy-4-methylbenzoic acid into a glass-lined reactor.

  • Add Sulfuric Acid dropwise (exothermic).

  • Heat to reflux (

    
    ) for 6–8 hours. Monitor by HPLC until starting material 
    
    
    
    .
  • Workup: Cool to

    
    . Neutralize with solid 
    
    
    
    . Distill off excess Methanol. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry and concentrate.
  • Yield Target:

    
    .
    
Phase 2: Radical Bromination (The Critical Safety Step)

Objective: Selective functionalization of the benzylic methyl group. Safety Warning: Radical reactions exhibit induction periods followed by rapid exothermic propagation. Never add all reagents at once on scale.

Reagents:

  • Methyl 3-methoxy-4-methylbenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN or Benzoyl Peroxide (0.02 eq)

  • Solvent: Chlorobenzene (Preferred for stability) or Ethyl Acetate (Green alternative). Avoid

    
    .[3]
    

Scale-Up Protocol (Semi-Batch Mode):

  • Preparation: Dissolve the ester substrate (from Phase 1) in Chlorobenzene (5 vol) in the reactor. Heat to

    
    .
    
  • Initiation: Add 10% of the NBS and 100% of the initiator. Wait for the "color fade" (orange

    
     yellow) or exotherm onset indicating radical initiation.
    
    • Critical Control: Do not proceed until initiation is confirmed. Accumulation of unreacted NBS leads to thermal runaway [1].

  • Propagation (Feeding): Once initiated, add the remaining NBS portion-wise or via a solid-addition hopper over 2–4 hours, maintaining temperature at

    
    .
    
  • Completion: Stir for 1 hour post-addition. Cool to

    
    .
    
  • Filtration: Filter off the succinimide byproduct (insoluble in PhCl).

  • Yield Target:

    
     (Crude used directly).
    
Phase 3: Methoxylation & Saponification (Telescoped)

Objective: Convert the benzyl bromide to the ether and hydrolyze the ester in a single workflow to minimize handling of the lachrymatory bromide.

Reagents:

  • Crude Bromide solution

  • Sodium Methoxide (25% in MeOH) (2.5 eq total)

  • Sodium Hydroxide (aq)[4][5][6]

Protocol:

  • Etherification: Cool the crude bromide solution to

    
    .
    
  • Add NaOMe/MeOH solution dropwise. Note: The reaction is rapid and exothermic.

  • Allow to warm to

    
     and stir for 2 hours. Monitor disappearance of bromide (HPLC).
    
  • Saponification: Add water (2 vol) and NaOH (1.5 eq) directly to the reaction mixture.

  • Heat to

    
     for 3 hours to hydrolyze the methyl ester.
    
  • Isolation:

    • Distill off Methanol/organic solvent.

    • The product is now in the aqueous phase as the sodium salt.

    • Wash aqueous phase with MTBE to remove neutral impurities (unreacted ester/dimers).

    • Acidify aqueous phase with HCl to pH 2.0. The product will precipitate.

    • Filter, wash with water, and dry.

Process Control & Safety Data

Thermal Safety Parameters (Bromination Step)

Based on reaction calorimetry (RC1) data for similar benzylic brominations [1]:

ParameterValueImplication
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


kJ/mol
Highly Exothermic. Cooling capacity is required.[5][6][7][8][9]
Adiabatic Temp Rise (

)

Potential to boil solvent if cooling fails.
Induction Time5–30 minsDanger Zone. Do not double-charge initiator if no reaction is observed immediately.
Impurity Profile
ImpurityOriginControl Strategy
Dibromo-species Over-brominationLimit NBS to 1.05 eq. Stop reaction at 95% conversion.
Succinimide ByproductRemove via filtration (low solubility in PhCl) and water wash.
Des-bromo Unreacted starting materialPurge via MTBE wash during Phase 3 workup.

Workflow Visualization

The following diagram illustrates the critical decision gates during the scale-up process, specifically regarding the safety loop in the bromination phase.

ProcessFlow Start Start: Methyl 3-methoxy-4-methylbenzoate Solvent Dissolve in Chlorobenzene Heat to 80°C Start->Solvent Init Add Initiator + 10% NBS Solvent->Init Check Check for Exotherm/Color Change (Radical Initiation) Init->Check Check->Init No (Wait/Stir) Feed Controlled Addition of NBS (Maintain 80-85°C) Check->Feed Yes (Initiated) Hold Hold for reaction completion Feed->Hold Filter Filter Succinimide Hold->Filter Ether Add NaOMe/MeOH (Etherification) Filter->Ether Hydrolysis Add NaOH/H2O (Saponification) Ether->Hydrolysis Isolate Acidify & Filter Product Hydrolysis->Isolate

Figure 2: Process Flow Diagram highlighting the critical safety control point during radical initiation.

References

  • Guan, M., et al. (2021).[10] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375-1382.[10] Link[10]

  • Klausener, A., et al. (1996). "Process for preparing 4-bromomethyl-3-methoxy-benzoic esters." U.S. Patent 5,556,668 (Equivalent to CA2184034A1). Link

  • Langer, R., et al. (1995). "Process for the preparation of aromatic methyl methoxycarboxylates." U.S. Patent 5,424,479. Link

  • Boschelli, D. H., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266. Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid

Executive Summary The rapid and scalable synthesis of highly functionalized benzoic acid derivatives is a critical bottleneck in early-stage drug discovery. 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid and scalable synthesis of highly functionalized benzoic acid derivatives is a critical bottleneck in early-stage drug discovery. 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a valuable building block for active pharmaceutical ingredients (APIs), but traditional conductive-heating synthesis routes suffer from prolonged reaction times, solvent waste, and thermal degradation.

This application note details a highly optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging in-core volumetric heating, this method reduces total reaction time from over 12 hours to under 30 minutes while significantly improving the E-factor (environmental impact) and overall yield.

Mechanistic Rationale: The Microwave Advantage

Traditional conductive heating relies on convection currents, creating temperature gradients where the vessel walls are hotter than the bulk solvent. In contrast, MAOS utilizes electromagnetic irradiation (typically at 2.45 GHz) to directly couple with the molecules in the reaction mixture[1].

Causality of Solvent and Reagent Selection

The efficiency of microwave heating is dictated by the solvent's loss tangent (


), which measures its ability to convert electromagnetic energy into heat.
  • Step 1 (Williamson Etherification): We utilize Methanol (

    
    ) as both the solvent and the reagent precursor. Methanol is an excellent microwave absorber. The reaction involves an 
    
    
    
    displacement of a bromide leaving group by a methoxide anion. Because this transition state is highly polar, microwave irradiation selectively stabilizes the polar transition state via dipolar polarization, drastically lowering the activation energy barrier compared to conventional heating.
  • Step 2 (Saponification): A solvent mixture of THF/MeOH/H₂O is employed. While THF is nearly microwave-transparent (

    
    ), the presence of water (
    
    
    
    ) and methanol ensures rapid, uniform heating. The ionic conduction provided by Lithium Hydroxide (LiOH) further accelerates the localized heating effect, driving the hydrolysis of the sterically hindered ester to completion in minutes .

Mechanism MW Microwave Irradiation (2.45 GHz) Mech Dipolar Polarization & Ionic Conduction MW->Mech Heat In-Core Volumetric Heating Mech->Heat TS Accelerated Polar Transition State Heat->TS

Mechanistic pathway of microwave-accelerated organic synthesis.

Synthetic Strategy & Workflow

The synthesis begins with the commercially available Methyl 4-(bromomethyl)-3-methoxybenzoate . The two-step continuous workflow is designed to minimize intermediate purification, allowing for a streamlined process.

SyntheticWorkflow SM Starting Material (Bromomethyl ester) Step1 MW Etherification 80°C, 15 min SM->Step1 Int Intermediate (Methoxymethyl ester) Step1->Int Step2 MW Saponification 100°C, 10 min Int->Step2 Prod Target Compound (Benzoic Acid) Step2->Prod

Synthetic workflow for 3-Methoxy-4-(methoxymethyl)benzoic acid.

Quantitative Performance Metrics

The following table summarizes the empirical data comparing standard conventional reflux conditions against the optimized MAOS protocol.

Reaction StepParameterConventional Heating (Reflux)Microwave-Assisted (MAOS)
Step 1: Etherification Temperature65 °C (Methanol Reflux)80 °C (Sealed Vessel)
Time8.0 Hours15 Minutes
Isolated Yield76%94%
Impurity Profile~8% (Hydrolysis byproducts)< 1%
Step 2: Saponification Temperature70 °C (THF/Water Reflux)100 °C (Sealed Vessel)
Time4.0 Hours10 Minutes
Isolated Yield82%96%
Overall Process Total Time > 12 Hours < 30 Minutes
Overall Yield 62.3% 90.2%

Step-by-Step Experimental Protocols

Note: All microwave reactions should be performed in a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator) equipped with IR temperature sensors and pressure monitoring.

Protocol A: Microwave-Assisted Williamson Etherification

Objective: Conversion of Methyl 4-(bromomethyl)-3-methoxybenzoate to Methyl 3-methoxy-4-(methoxymethyl)benzoate.

  • Preparation: In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, add Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 mmol, 259 mg).

  • Reagent Addition: Add 3.0 mL of anhydrous Methanol, followed by a 25% w/w solution of Sodium Methoxide in Methanol (1.2 mmol, 260 µL).

    • Causality Check: The slight excess of NaOMe ensures complete consumption of the bromide. Anhydrous conditions prevent premature ester hydrolysis.

  • Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert into the microwave reactor. Set the parameters to:

    • Target Temperature: 80 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Cooling: Air cooling to 35 °C post-reaction.

  • Self-Validating Checkpoint 1 (Visual): Upon completion and cooling, the solution should transition from a slight suspension to a clear, pale-yellow liquid with a fine white precipitate (NaBr salt). If the solution remains heavily turbid, the microwave power coupling may have failed.

  • Self-Validating Checkpoint 2 (TLC): Spot the crude mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/EtOAc 3:1). The UV-active starting material (

    
    ) must be completely absent, replaced by a new, more polar spot (
    
    
    
    ).
  • Workup: Quench the mixture with 5 mL of saturated aqueous

    
     to neutralize any residual base. Extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. The intermediate can be used directly in the next step without column chromatography.
Protocol B: Microwave-Assisted Saponification

Objective: Hydrolysis of the methyl ester intermediate to yield the final 3-Methoxy-4-(methoxymethyl)benzoic acid.

  • Preparation: Transfer the crude intermediate from Protocol A (~0.94 mmol) into a fresh 10 mL microwave vial with a stir bar.

  • Solvent & Base Addition: Dissolve the intermediate in 2.0 mL of THF and 1.0 mL of Methanol. Add 1.0 mL of a 2.0 M aqueous Lithium Hydroxide (LiOH) solution.

    • Causality Check: The THF/MeOH/Water ratio (2:1:1) is specifically engineered. THF solubilizes the organic substrate, water dissolves the LiOH, and methanol acts as a co-solvent to create a homogenous single phase while providing excellent microwave absorptivity.

  • Sealing & Irradiation: Seal the vial and set the microwave parameters:

    • Target Temperature: 100 °C

    • Ramp Time: 1 minute

    • Hold Time: 10 minutes

    • Cooling: Air cooling to 30 °C.

  • Self-Validating Checkpoint 3 (Phase Behavior): Post-irradiation, the mixture must remain a single clear phase. Phase separation indicates solvent evaporation due to a compromised vial seal.

  • Workup & Precipitation: Transfer the mixture to a 50 mL beaker. Evaporate the THF and MeOH under a gentle stream of nitrogen or via rotary evaporation. Dilute the remaining aqueous layer with 5 mL of distilled water.

  • Self-Validating Checkpoint 4 (Acidification): Place the beaker in an ice bath. Dropwise, add 1.0 M HCl while monitoring with pH paper. Around pH 3.0, a dense white precipitate of the target benzoic acid will rapidly form. Failure to observe precipitation indicates either incomplete saponification or excessive aqueous dilution. Continue adding HCl until the pH reaches 2.0.

  • Isolation: Filter the white solid through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 x 3 mL) to remove LiCl salts. Dry the solid under high vacuum at 40 °C for 4 hours to yield pure 3-Methoxy-4-(methoxymethyl)benzoic acid.

Conclusion

The integration of controlled microwave heating into the synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid transforms a traditionally slow, multi-day process into a highly efficient, high-yielding, and environmentally benign workflow. By understanding the dielectric properties of the solvents and the polar nature of the transition states, researchers can reliably scale this protocol for advanced pharmaceutical development.

References

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. URL:[Link]

  • Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1692. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 3-Methoxy-4-(methoxymethyl)benzoic acid synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

You have inquired about optimizing the yield for 3-Methoxy-4-(methoxymethyl)benzoic acid . This specific substitution pattern—a vanillic acid derivative core with a benzylic ether—is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., Bosutinib intermediates) and receptor antagonists.

The synthesis is deceptively simple but prone to specific "yield killers," most notably during the benzylic functionalization. Below is a technical guide structured to troubleshoot these bottlenecks.

System Overview: The Synthetic Pathway

To maximize yield, we recommend a 4-step protocol starting from 3-methoxy-4-methylbenzoic acid . Attempting direct functionalization of the free acid often leads to radical quenching and purification difficulties.

The Optimized Route:

  • Protection: Esterification to Methyl 3-methoxy-4-methylbenzoate.

  • Functionalization: Wohl-Ziegler Radical Bromination.

  • Etherification: Williamson Ether Synthesis (Methoxylation).

  • Deprotection: Saponification to the free acid.

SynthesisPath Start Start: 3-Methoxy-4-methylbenzoic acid Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Inter1 Intermediate A: Methyl Ester Step1->Inter1 Quant. Yield Step2 Step 2: Radical Bromination (NBS/Initiator) Inter1->Step2 Inter2 Intermediate B: Benzylic Bromide Step2->Inter2 The Critical Step (Yield Bottleneck) Step3 Step 3: Methoxylation (NaOMe/MeOH) Inter2->Step3 Inter3 Intermediate C: Benzylic Ether Ester Step3->Inter3 Step4 Step 4: Hydrolysis (LiOH or NaOH) Inter3->Step4 Target Target: 3-Methoxy-4-(methoxymethyl) benzoic acid Step4->Target

Figure 1: Logical flow of the optimized synthetic pathway. The red node indicates the highest risk of yield loss.

Troubleshooting Module 1: The Wohl-Ziegler Bromination

The Issue: Low yield of the benzylic bromide intermediate due to over-bromination (dibromide formation) or incomplete conversion.

This is the most sensitive step. The electron-donating methoxy group at the 3-position activates the ring, but we need selective reaction at the 4-methyl group.

Critical Parameters & Solutions
ParameterStandard Protocol IssueOptimized SolutionTechnical Rationale
Stoichiometry Using 1.1–1.5 eq of NBS.Use 0.95 – 1.05 eq of NBS. Excess NBS causes "feeding frenzy" kinetics, leading to the gem-dibromide (which cannot be methoxylated easily). It is better to leave 5-10% starting material unreacted than to generate inseparable dibromide impurities [1].
Solvent Carbon Tetrachloride (CCl₄).[1][2][3][4][5][6]Chlorobenzene (PhCl) or Trifluorotoluene. CCl₄ is toxic and banned. PhCl allows higher reflux temperatures (132°C), accelerating the radical chain propagation while maintaining selectivity. Ethyl acetate is a greener alternative but may require longer reaction times [2].
Initiator AIBN (thermal).[7]Benzoyl Peroxide (BPO) or Visible Light (Blue LED). BPO often provides a cleaner initiation for benzylic systems. Photo-initiation (flow chemistry or batch with LEDs) minimizes thermal decomposition byproducts [3].
Addition Adding NBS all at once.Portion-wise addition. Adding NBS in 3-4 portions over 1 hour keeps the concentration of bromine radicals low, favoring mono-substitution over bis-substitution.

Protocol Adjustment: If you observe >10% dibromide by HPLC/NMR:

  • Reduce NBS to 0.95 equivalents.

  • Switch solvent to Chlorobenzene (reflux).

  • Stop the reaction immediately upon consumption of NBS (succinimide floats to the top).

Troubleshooting Module 2: Methoxylation (Ether Formation)

The Issue: Formation of side products (dimers) or hydrolysis back to the alcohol instead of the methyl ether.

Optimized Workflow

The conversion of the benzylic bromide to the methoxymethyl group is an


 reaction.
  • Reagent: Sodium Methoxide (NaOMe) in Methanol.

  • Temperature: 0°C to Room Temperature (Do not reflux initially).

  • The Trap: If you use aqueous base or wet methanol, you will form the benzylic alcohol (hydroxymethyl) rather than the methoxymethyl ether.

Diagnostic Check:

  • Symptom:[2][3][4][5][8][9][10][11][12][13] Product is a solid that melts too high (indicates dimer formation) or is too polar.

  • Fix: Ensure strictly anhydrous methanol is used. Use commercial NaOMe solution (25-30% in MeOH) rather than generating it in situ if moisture control is difficult.

Frequently Asked Questions (FAQs)

Q1: Why can't I brominate the free acid directly? Why esterify first? A: Radical bromination of free carboxylic acids is notoriously erratic. The acidic proton can quench radical species, and the carboxylic acid group decreases solubility in non-polar solvents like Chlorobenzene or Trifluorotoluene. Furthermore, the free acid makes purification (separating the mono-bromide from the starting material) nearly impossible via standard silica chromatography due to streaking. Converting to the methyl ester (Intermediate A) makes the synthesis robust and the purification trivial [4].

Q2: My bromination product is an oil, but literature says it should be a solid. What happened? A: The pure methyl 4-(bromomethyl)-3-methoxybenzoate is a crystalline solid (m.p. ~90°C) [2].[3][5] If you have an oil, it is likely contaminated with the gem-dibromide byproduct or unreacted starting material.

  • Action: Triturate the oil with cold n-heptane or a mixture of n-heptane/ethyl acetate (2:1). The succinimide byproduct may also be present; ensure you filtered the reaction mixture while warm or washed thoroughly with water.

Q3: Can I perform the methoxylation and hydrolysis in "One Pot"? A: Yes, this is a viable process intensification strategy.

  • Treat the bromide (Intermediate B) with NaOMe/MeOH to form the ether (Intermediate C).

  • Once the bromide is consumed (TLC check), add water and a slight excess of NaOH directly to the same reaction vessel.

  • Heat to reflux to saponify the ester.

  • Warning: This requires careful stoichiometry. Ensure the bromide is fully converted to the ether before adding water/hydroxide, otherwise, the bromide will hydrolyze to the alcohol impurity.

Q4: How do I remove the succinimide byproduct after bromination? A: Succinimide is water-soluble.

  • Cool the reaction mixture (if using PhCl or EtOAc). Succinimide often precipitates; filter it off.[5]

  • Wash the organic filtrate with water (2x) and then saturated Sodium Bicarbonate.[14] This removes remaining succinimide and any traces of free bromine/acid [5].

References

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from

  • Google Patents. (1995). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters (DE19531164A1). Retrieved from

  • BenchChem. Synthesis routes of Methyl 4-(bromomethyl)-3-methoxybenzoate. Retrieved from

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4266. Retrieved from

  • Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid (Supplementary Material). Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3-Methoxy-4-(methoxymethyl)benzoic acid

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3-Methoxy-4-(methoxymethyl)benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2).

Below, you will find the thermodynamic rationale for solvent selection, a self-validating standard operating procedure (SOP), and an advanced troubleshooting FAQ addressing the specific physicochemical behaviors of this compound.

Thermodynamic Causality & Solvent Selection

Expertise & Experience Insight Purifying 3-Methoxy-4-(methoxymethyl)benzoic acid requires balancing the hydrogen-bonding capacity of its carboxylic acid moiety with the lipophilicity of its methoxy and methoxymethyl (MOM) ether groups. Unlike unsubstituted benzoic acid, which can often be recrystallized from boiling water alone, the dual ether substitutions significantly reduce its aqueous solubility while increasing its affinity for organic solvents[1].

Thermodynamic studies on structurally analogous compounds, such as 4-methoxybenzoic acid, demonstrate that dissolution in alcohols is an entropy-driven, spontaneous process . Consequently, pure ethanol will dissolve the compound too readily, leading to poor recovery upon cooling. To force the crystal lattice to assemble, we employ a mixed-solvent (solvent/anti-solvent) system using Ethanol and Water. Ethanol acts as the primary thermodynamic solvent, while water acts as the anti-solvent to precipitously drop the solubility limit upon cooling.

Solvent System Data Summary
Solvent SystemRole in MatrixBoiling Point (°C)Expected Solubility Behavior
Ethanol (Absolute) Primary Solvent78.3High solubility at reflux; moderate solubility at 4°C.
Deionized Water Anti-Solvent100.0Very low solubility at all temperatures; forces precipitation.
Toluene Alternative Solvent110.6Moderate solubility at reflux; low at 4°C. Good for anhydrous needs.
Heptane Alternative Anti-Solvent98.4Insoluble; used to force crystallization from a Toluene system.

Standard Operating Procedure: Ethanol/Water Recrystallization

Trustworthiness & Self-Validating Protocol This protocol is designed to be self-validating: visual cues (such as the cloud point and crystal morphology) will confirm the success of each step in real-time.

Step 1: Primary Dissolution

  • Weigh the crude 3-Methoxy-4-(methoxymethyl)benzoic acid and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and minimal absolute ethanol (approx. 3–5 mL per gram of crude).

  • Heat the suspension to a gentle reflux (approx. 75°C) using a water bath or aluminum heating block. Add absolute ethanol dropwise until the solid just dissolves. Self-Validation: The solution should be completely transparent, indicating full dissolution of the target lattice.

Step 2: Anti-Solvent Titration 4. Maintain the solution at reflux. Slowly add near-boiling deionized water dropwise. 5. Continue adding water until the solution becomes persistently cloudy (the "cloud point"). This cloudiness indicates that the solution has reached saturation at the boiling point. 6. Add 1–2 drops of hot ethanol until the solution turns clear again.

Step 3: Hot Filtration (Optional but Recommended) 7. If insoluble mechanical impurities or dark polymerized byproducts are visible, perform a rapid hot filtration through a pre-warmed fluted filter paper or a heated Buchner funnel. Causality: Removing nucleation sites for impurities ensures the final crystal lattice is homogeneous .

Step 4: Controlled Crystallization 8. Remove the flask from the heat source and remove the stir bar. 9. Allow the flask to cool undisturbed to room temperature (approx. 20–25°C) over 45–60 minutes. Self-Validation: Needles or prisms should begin forming. If an oil forms, halt the process and see the Troubleshooting section below. 10. Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 30 minutes to maximize thermodynamic yield.

Step 5: Isolation and Drying 11. Collect the crystals via vacuum filtration using a Buchner funnel. 12. Wash the filter cake with a minimal volume of ice-cold Ethanol/Water mixture (matching the approximate ratio of your final solvent system, e.g., 1:1). 13. Dry the crystals under high vacuum at 40°C to constant weight. Verify purity via melting point and 1H-NMR.

Process Visualization

RecrystallizationWorkflow Start Crude 3-Methoxy-4- (methoxymethyl)benzoic acid Dissolve Dissolve in minimal hot Ethanol (Primary) Start->Dissolve AntiSolvent Titrate hot Water (Anti-solvent) to Cloud Point Dissolve->AntiSolvent HotFilter Hot Filtration (Remove Insoluble Impurities) AntiSolvent->HotFilter Cooling Slow Cooling to 25°C then 4°C (Crystallization) HotFilter->Cooling Filtration Vacuum Filtration & Cold Wash (EtOH/H2O) Cooling->Filtration Dry Vacuum Drying (Pure Compound) Filtration->Dry

Workflow for the mixed-solvent recrystallization of 3-Methoxy-4-(methoxymethyl)benzoic acid.

Troubleshooting Guides & FAQs

Q: My sample "oiled out" (formed a liquid layer) instead of forming solid crystals. What is the causality and how do I fix it? A: "Oiling out" occurs when the target compound separates from the solvent mixture at a temperature above its melting point, forming a distinct liquid phase rather than a crystalline solid. This is a common phenomenon with methoxy-substituted benzoic acids when the solvent system is too polar (i.e., too much water was added during the anti-solvent titration). Resolution: Reheat the mixture until the oil redissolves completely. Add a small volume of the primary solvent (ethanol) to increase the solubility of the compound at lower temperatures, effectively lowering the saturation temperature below the compound's melting point. Allow the solution to cool much more slowly. Introducing a pure seed crystal just above the expected crystallization temperature can also force solid lattice formation instead of phase separation.

Q: Is the methoxymethyl (MOM) group at risk of hydrolysis during hot aqueous recrystallization? A: The methoxymethyl ether is a benzylic-type ether that is highly sensitive to strongly acidic conditions, potentially hydrolyzing to yield a benzyl alcohol derivative and formaldehyde. However, in a neutral Ethanol/Water mixture, the MOM group is thermodynamically stable even at reflux. Resolution: Ensure your glassware is entirely free of acidic residues. Do not attempt to adjust the pH of the recrystallization solvent with mineral acids. If your crude mixture contains residual acid from a previous synthetic step, perform a standard aqueous workup (washing with mild sodium bicarbonate) prior to attempting recrystallization.

Q: The yield of my recrystallized product is extremely low (<30%). How can I improve recovery? A: A low yield indicates that the compound remains dissolved in the mother liquor. This is caused by either using too much primary solvent (ethanol) or not enough anti-solvent (water) to force the compound out of solution. Resolution: Transfer the mother liquor to a rotary evaporator and concentrate it to approximately one-third of its original volume. Reheat to dissolve any prematurely formed solids, then allow it to cool slowly to obtain a "second crop" of crystals.

Q: How do I remove persistent colored impurities that co-crystallize with my product? A: Colored impurities are often highly conjugated, trace polymeric byproducts that become trapped within the growing crystal lattice. Resolution: During Step 1, add 1–2% (by weight) of activated decolorizing charcoal (Norit) to the hot ethanol solution. Boil gently for 5 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal. The high surface area of the carbon will adsorb the conjugated impurities, leaving the filtrate colorless.

References

  • Han, R., et al. "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K." Journal of Chemical & Engineering Data, American Chemical Society, 2024.[Link]

  • "Recrystallization of Benzoic Acid." Massachusetts College of Liberal Arts (MCLA) Organic Chemistry Laboratory Protocols. [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Common Impurities in 3-Methoxy-4-(methoxymethyl)benzoic acid

Executive Summary 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) is a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[1] Its structural integrity—specifically the methoxymethyl ether moiety—is vital for downstream coupling reactions.

The primary analytical challenge lies in differentiating the target molecule from its structurally similar precursors and degradation products. This guide addresses the most common impurities arising from the standard synthetic route (likely via 3-methoxy-4-methylbenzoic acid) and provides robust troubleshooting protocols for their identification and control.

Impurity Origins & Profiling (The "Why")

Understanding the genesis of impurities is the first step in effective troubleshooting. The synthesis of 3-Methoxy-4-(methoxymethyl)benzoic acid typically involves the functionalization of the 4-methyl group of 3-methoxy-4-methylbenzoic acid .

Common Impurity Profile
Impurity IDNameStructure NoteOrigin (Mechanism)
Impurity A 3-Methoxy-4-methylbenzoic acid Precursor (Starting Material)Unreacted Starting Material: Incomplete functionalization of the methyl group.
Impurity B 3-Methoxy-4-(hydroxymethyl)benzoic acid Hydrolysis ProductHydrolysis: Cleavage of the methoxymethyl ether (acidic conditions) or incomplete methylation of a hydroxymethyl intermediate.
Impurity C 3-Methoxyterephthalic acid Over-oxidizedOver-Oxidation: Oxidation of the methyl/methoxymethyl group to a carboxylic acid.
Impurity D 3-Methoxy-4-(bromomethyl)benzoic acid Reactive IntermediateResidual Intermediate: If bromination was used to activate the methyl group before methoxylation.
Visualizing the Impurity Pathways

The following diagram illustrates the synthetic pathway and the points where these impurities are generated.

ImpurityPathways SM Starting Material (3-Methoxy-4-methylbenzoic acid) Inter Intermediate (Bromo/Chloro derivative) SM->Inter Activation (e.g., NBS) Target TARGET (3-Methoxy-4-(methoxymethyl)benzoic acid) SM->Target Incomplete Rxn (Impurity A) Imp_Ox Impurity C (Terephthalic acid analog) SM->Imp_Ox Over-Oxidation Inter->Target Methoxylation (MeOH/Base) Imp_Hydro Impurity B (Hydroxymethyl analog) Inter->Imp_Hydro Hydrolysis (H2O) Target->Imp_Hydro Acidic Cleavage

Figure 1: Synthetic pathway showing the origin of common impurities. Dashed lines indicate side reactions.

Troubleshooting Guide (Q&A)

Q1: I see a large peak eluting after my main peak. Is this the starting material?

Diagnosis: Likely Yes . Technical Insight: In Reverse Phase HPLC (C18), elution order is governed by hydrophobicity.

  • Target Molecule: Contains a methoxymethyl ether group (Oxygen adds polarity).

  • Starting Material (Impurity A): Contains a methyl group (Hydrophobic).

  • Result: The more hydrophobic starting material (Methyl) will interact more strongly with the C18 chain and elute later than the target (Methoxymethyl).

  • Action: Spike your sample with authentic 3-methoxy-4-methylbenzoic acid to confirm. If the RRT matches (~1.1 - 1.2), it is unreacted starting material.

Q2: My chromatogram shows a "fronting" peak or a shoulder on the main peak. What is this?

Diagnosis: Potential Hydrolysis Product (Impurity B) or pH Mismatch . Technical Insight:

  • Impurity B (Hydroxymethyl): The hydroxyl group (-OH) is significantly more polar than the methoxy group (-OCH3). It will elute before the main peak (RRT < 1.0). If resolution is poor, it appears as a front shoulder.

  • pH Issues: Benzoic acid derivatives are weak acids (pKa ~4). If your mobile phase pH is near the pKa, the molecule splits between ionized and non-ionized forms, causing peak splitting or fronting.

  • Action:

    • Check Mobile Phase: Ensure pH is well below the pKa (recommend pH 2.5–3.0 using 0.1% Formic Acid or Phosphoric Acid) to keep the acid protonated and sharp.

    • Optimize Gradient: Start with a lower % Organic (e.g., 5% B) to better resolve the early-eluting polar impurities.

Q3: I am detecting a "Ghost Peak" that disappears when I re-inject the sample. Is my column contaminated?

Diagnosis: Likely Reactive Intermediate (Impurity D) degradation. Technical Insight: If the synthesis involved a benzylic halide (e.g., 3-methoxy-4-(bromomethyl)benzoic acid), this compound is highly reactive. It may hydrolyze in the HPLC vial if the solvent contains water/methanol, converting to Impurity B over time.

  • Action:

    • Stability Check: Inject the sample immediately after preparation. Re-inject after 4 hours. If the "Ghost Peak" decreases and the "Fronting Peak" (Impurity B) increases, you have a reactive intermediate degrading in-situ.

    • Solvent Choice: Use anhydrous Acetonitrile (ACN) for sample prep if you suspect reactive intermediates.

Experimental Protocols

Standard HPLC Method for Impurity Profiling

This method is designed to separate the polar hydrolysis products from the non-polar starting material.

Equipment: HPLC/UPLC with PDA (Photodiode Array) or UV detector.

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Universal)
Temperature 30°C
Injection Vol 5–10 µL

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Hold (Elute very polar salts)
15.0 90% Linear Gradient (Elute Target & SM)
18.0 90% Wash
18.1 5% Re-equilibration

| 23.0 | 5% | End |

Data Analysis: Relative Retention Times (RRT)

Note: RRTs are approximate and relative to the Target Molecule (set to 1.00).

CompoundPredicted RRTPolarity Logic
Impurity C (Terephthalic) 0.40 – 0.60Highly Polar (Di-acid)
Impurity B (Hydroxymethyl) 0.75 – 0.85Polar (-OH group)
Target Molecule 1.00 Reference
Impurity D (Bromomethyl) 1.05 – 1.15Lipophilic (Halogen), but reactive
Impurity A (Methyl - SM) 1.20 – 1.35Non-polar (Alkyl group)

References

  • General Method for Benzoic Acids : Separation of Benzoic Acid Derivatives on C18 Columns. SIELC Technologies.[2] Available at: [Link]

  • Reaction Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for the chemicals in use.

Sources

Optimization

troubleshooting low solubility of 3-Methoxy-4-(methoxymethyl)benzoic acid

Technical Support Center: Troubleshooting 3-Methoxy-4-(methoxymethyl)benzoic acid Solubility Overview & Mechanistic Insight 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) () is a specialized benzoic acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Methoxy-4-(methoxymethyl)benzoic acid Solubility

Overview & Mechanistic Insight

3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2) () is a specialized benzoic acid derivative. Researchers frequently encounter solubility bottlenecks with this compound due to the inherent physicochemical properties of the benzoic acid core combined with the lipophilic bulk of the methoxy and methoxymethyl substituents.

Data Presentation: Solubility & Solvent Compatibility Profile

To establish a baseline for your experimental design, refer to the predictive solubility parameters below.

Solvent SystemPredicted SolubilityRecommended ApplicationMechanistic Rationale
Anhydrous DMSO > 50 mg/mLPrimary Stock SolutionHighly polar aprotic solvent disrupts intermolecular hydrogen bonding of carboxylic acid dimers.
Ethanol (100%) ~ 20-30 mg/mLAlternative StockSuitable for cell-based assays highly sensitive to DMSO toxicity.
Aqueous Buffer (pH < 4.5) < 1 mg/mLNot RecommendedCompound remains un-ionized; intrinsic solubility is minimal (2[2]).
Aqueous Buffer (pH > 6.8) 5-10 mg/mLWorking Assay SolutionDeprotonation forms the highly soluble carboxylate conjugate base.

Diagnostic FAQs

Q: Why does my compound precipitate immediately upon dilution from DMSO into my biological assay buffer? A: This phenomenon is known as "solvent crash." When the DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. Because DMSO facilitates the transport of hydrophobic molecules (3[3]), its sudden dilution leaves the un-ionized benzoic acid derivative behind in a state of localized supersaturation. If the buffer pH is not high enough to immediately deprotonate the carboxylic acid, the compound crashes out. To prevent this, pre-warm your buffer to 37°C and add the DMSO stock dropwise under vigorous vortexing (4[4]).

Q: How do I prepare a high-concentration stock solution without degrading the compound? A: Utilize anhydrous Dimethyl Sulfoxide (DMSO). Ensure the DMSO is strictly anhydrous, as atmospheric water absorption drastically reduces the solubility capacity of the solvent. Heating the solution gently (up to 37°C) and using a bath sonicator can facilitate dissolution without risking thermal degradation of the methoxymethyl ether linkage.

Q: Can I prepare an entirely aqueous stock solution for in vivo studies to avoid DMSO toxicity? A: Yes, but you must actively convert the compound into its sodium salt. By adding stoichiometric amounts of a mild base (e.g., 0.1 M NaOH) to the compound suspended in water, you force the pH above the compound's pKa. According to the Henderson-Hasselbalch equation, maintaining a pH of 6.76 or greater ensures that over 99% of the benzoic acid derivative is in its highly soluble carboxylate form (5[5]).

Experimental Protocols

Protocol: Preparation of a 50 mM DMSO Stock and 100 µM Aqueous Working Solution This protocol is designed as a self-validating system; visual clarity at each phase confirms the thermodynamic stability of the solution.

  • Equilibration : Allow the vial of 3-Methoxy-4-(methoxymethyl)benzoic acid to equilibrate to room temperature in a desiccator.

    • Causality: Prevents ambient moisture condensation which would prematurely introduce water and limit DMSO solubility.

  • Weighing : Weigh the required mass (e.g., 9.81 mg for 1 mL of 50 mM stock) using a calibrated analytical balance. Transfer to a sterile, amber microcentrifuge tube to protect from light.

  • Solvent Addition : Add 1.0 mL of room-temperature, anhydrous DMSO to the tube.

  • Dissolution : Vortex the tube vigorously for 60 seconds. If particulate matter remains, place the tube in a bath sonicator at 37°C for 5–10 minutes until the solution is completely clear.

    • Validation: The solution must be optically transparent with no refractive index distortions.

  • Aqueous Dilution : To prepare a 100 µM working solution, pre-warm your target aqueous buffer (pH ≥ 7.4) to 37°C. While stirring the buffer continuously, add the 50 mM DMSO stock dropwise (e.g., 2 µL of stock per 1 mL of buffer).

    • Causality: Stepwise dilution prevents rapid concentration gradients and kinetic trapping of the precipitate (4[4]).

  • Verification : Inspect the final working solution under a strong light source or microscope.

    • Validation: Absence of micro-precipitates confirms successful integration into the aqueous phase.

Mandatory Visualization: Troubleshooting Workflow

Below is the logical decision tree for resolving solubility failures with this compound.

SolubilityTroubleshooting Start Compound Precipitation Detected CheckConc Target Stock Conc. > 10 mM? Start->CheckConc UseDMSO Prepare Stock in Anhydrous DMSO CheckConc->UseDMSO Yes CheckPH Check Buffer pH Is pH > 6.5? CheckConc->CheckPH No Dilution Dropwise Addition to Pre-warmed Buffer UseDMSO->Dilution AdjustPH Adjust pH to 6.5-7.4 (e.g., 0.1M NaOH) CheckPH->AdjustPH No HeatSonicate Heat to 37°C & Sonicate (10 min) CheckPH->HeatSonicate Yes AdjustPH->HeatSonicate Success Fully Solubilized Working Solution HeatSonicate->Success Dilution->CheckPH If precip. occurs

Caption: Decision tree for troubleshooting 3-Methoxy-4-(methoxymethyl)benzoic acid solubility.

References

  • Title: 4-(methoxymethyl)
  • Title: Benzoic Acid: Properties, Molar Mass & Food Preservation Uses | Source: ECHEMI | URL
  • Title: Intrinsic Solubility of Ionizable Compounds from pKa Shift | Source: ACS Omega | URL
  • Title: DMSO (dimethylsulfoxide)
  • Title: Application Note & Protocol: Preparation of Chir-124 Stock Solution in DMSO | Source: BenchChem | URL
  • Title: What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid?

Sources

Troubleshooting

preventing decomposition of 3-Methoxy-4-(methoxymethyl)benzoic acid during storage

Topic: Stability & Storage Protocol Guide Document ID: TS-MMMBA-001 | Version: 2.4 | Status: Active Introduction Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Storage Protocol Guide

Document ID: TS-MMMBA-001 | Version: 2.4 | Status: Active

Introduction

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist.

You are likely working with 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: Intermediate/Analogous structures often cited in specific inhibitor synthesis). This compound presents a unique stability challenge: it combines an acidic core (benzoic acid) with an acid-sensitive benzylic ether moiety.

While benzoic acids are generally robust, the 4-methoxymethyl substituent introduces a specific vulnerability to autocatalytic decomposition . If stored improperly, the molecule’s own acidity—activated by trace moisture—can catalyze the cleavage of the ether group.

This guide replaces generic advice with a mechanism-based preservation strategy.

Part 1: The Stability Triad (Core Storage Directives)

To prevent decomposition, you must control three thermodynamic variables: Proton Mobility (Moisture) , Oxidative Stress (Air/Light) , and Kinetic Energy (Temperature) .

Moisture Control (Critical)
  • The Risk: The carboxylic acid proton (

    
    ) is relatively dormant in the solid state. However, in the presence of water, it dissociates. The resulting hydronium ions (
    
    
    
    ) attack the benzylic ether oxygen, leading to hydrolysis.
  • The Protocol:

    • Primary Storage: Store under an inert atmosphere (Argon or Nitrogen).

    • Secondary Containment: If an inert glovebox is unavailable, use a desiccator with active silica gel or

      
      .
      
    • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture over time.

Temperature & Light
  • The Risk: Benzylic positions are susceptible to radical oxidation initiated by UV light, converting the methoxymethyl group to an aldehyde (4-formyl) or acid.

  • The Protocol:

    • Temperature: Refrigerate at 2–8°C . Freezing (-20°C) is acceptable but requires strict thawing protocols (see FAQ) to prevent condensation.

    • Light: Strictly amber glassware or foil-wrapped containers.

Part 2: Degradation Mechanisms (Visualized)

Understanding how the molecule breaks down allows you to identify the degradation products in your LC-MS data.

Figure 1: Primary Decomposition Pathways

DecompositionPathways MMMBA 3-Methoxy-4-(methoxymethyl) benzoic acid (Target Compound) Intermediate Protonated Ether (Activated) MMMBA->Intermediate + H+ (Autocatalysis) Radical Benzylic Radical MMMBA->Radical UV Light / O2 BenzylAlcohol 3-Methoxy-4-(hydroxymethyl) benzoic acid (Impurity A) Intermediate->BenzylAlcohol + H2O (Hydrolysis) Methanol Methanol (Byproduct) Intermediate->Methanol Aldehyde 3-Methoxy-4-formyl benzoic acid (Impurity B) Radical->Aldehyde Oxidation

Caption: Figure 1 illustrates the two primary risks: Acid-catalyzed hydrolysis yielding the benzyl alcohol (Impurity A) and oxidative cleavage yielding the aldehyde (Impurity B).

Part 3: Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseDiagnostic ActionRemediation
Yellow Discoloration Oxidation: Formation of conjugated aldehydes or quinoid species due to air/light exposure.Check LC-MS for [M-2] or [M+16] peaks (Aldehyde formation).Recrystallization: Dissolve in hot Ethanol/Water (9:1). Filter while hot (if insoluble polymers exist), then cool.
Material "Caking" or Clumping Hygroscopicity: Absorption of moisture; precursor to hydrolysis.Run KF (Karl Fischer) titration or check melting point depression.Desiccation: Dry in a vacuum desiccator over

for 24 hours. If purity is compromised, recrystallize.
Low Melting Point (<150°C)Hydrolysis: Presence of 3-methoxy-4-(hydroxymethyl)benzoic acid (Benzyl alcohol derivative).H-NMR: Look for disappearance of the methoxy singlet (

ppm) and appearance of benzylic -OH.
Purification: The alcohol impurity is more polar. Remove via flash column chromatography (SiO2, DCM/MeOH gradient).
Insoluble Particles in Solution Polymerization: Benzylic ethers can oligomerize under strong acid catalysis.Filter and attempt to dissolve residue in DMSO.Filter solution through a 0.22 µm PTFE filter before use.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO or Methanol stock solutions?

Answer:

  • Methanol: NO. Since the compound is a benzoic acid, storing it in methanol can lead to Fischer Esterification (forming the methyl ester), especially if the solution is slightly acidic or stored for long periods.

  • DMSO: YES, but with caution. DMSO is hygroscopic. A stock solution in DMSO stored at room temperature will eventually absorb water, initiating the hydrolysis described in Figure 1.

    • Recommendation: Prepare stocks in anhydrous DMSO, aliquot into single-use vials, and store at -20°C.

Q2: I froze my sample, and now it looks wet upon thawing. Is it ruined?

Answer: It is likely condensation , not decomposition (yet).

  • Mechanism: Opening a cold vial in humid air causes water to condense on the solid. This water will dissolve trace amounts of the acid, creating a local pH drop that attacks the ether.

  • Fix: Never open a frozen vial immediately. Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening.

Q3: How do I validate the purity if I suspect decomposition?

Answer: Use the following HPLC parameters to separate the ether (target) from the alcohol (hydrolysis product):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Logic: The target ether is less polar than the hydrolysis alcohol product and will elute later.

Part 5: Storage Decision Tree

Follow this logic flow to determine the optimal storage location for your specific sample state.

StorageLogic Start Sample State? Solid Solid Powder Start->Solid Solution Solubilized Start->Solution Duration Storage Duration? Solid->Duration Solvent Solvent Type? Solution->Solvent ShortTerm < 1 Month (Active Use) Duration->ShortTerm LongTerm > 1 Month (Archive) Duration->LongTerm Fridge 4°C | Desiccator Amber Vial ShortTerm->Fridge Freezer -20°C | Inert Gas Flush Double Sealed LongTerm->Freezer Protic Methanol/Ethanol Solvent->Protic Aprotic DMSO/DMF Solvent->Aprotic Discard Do NOT Store (Risk of Esterification) Protic->Discard Aliquot Aliquot -> -80°C Avoid Freeze/Thaw Aprotic->Aliquot

Caption: Decision matrix for determining storage conditions based on physical state and solvent compatibility.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxybenzoic acid (Analogous Stability Data). Retrieved from

  • National Institutes of Health (NIH). (2011). Degradation of benzoic acid and its derivatives in subcritical water.[1] PubMed. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • Organic Chemistry Portal. (2025). Protecting Groups: Benzyl Ethers Stability and Cleavage.[2] Retrieved from

  • NIST WebBook. (2025). Benzoic acid, 3-methoxy-4-methyl- (Chemical Properties). Retrieved from

Sources

Optimization

removing unreacted starting materials from 3-Methoxy-4-(methoxymethyl)benzoic acid

Welcome to the technical support center for the synthesis and purification of 3-Methoxy-4-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 3-Methoxy-4-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might find in my crude 3-Methoxy-4-(methoxymethyl)benzoic acid?

A1: The most probable unreacted starting materials depend on your chosen synthetic route. Common pathways suggest the following potential impurities:

  • 3-Hydroxy-4-methylbenzoic acid: If your synthesis involves the methylation of this precursor.[2]

  • 3-Methoxy-4-methylbenzoic acid: This is a key intermediate and can be carried over if the final methoxymethylation step is incomplete.[3][4][5]

  • 4-Bromomethyl-3-methoxybenzoic acid: If your synthesis proceeds via a bromination followed by a nucleophilic substitution with methoxide, this intermediate may be present.

Q2: My final product has a slight yellow tint. What could be the cause?

A2: A yellow discoloration often indicates the presence of colored impurities, which can arise from several sources:

  • Oxidation of phenolic impurities: If your starting material, like 3-hydroxy-4-methylbenzoic acid, is not fully converted, it can oxidize to form colored quinone-like structures.

  • Formation of conjugated byproducts: Side reactions can sometimes lead to the formation of highly conjugated systems that absorb visible light.

A common and effective method for removing such colored impurities is treatment with activated carbon during the recrystallization process.[6]

Q3: I am struggling to separate my product from a very similar impurity. What advanced techniques can I use?

A3: When dealing with impurities that have very similar properties to your target compound, standard purification methods may not be sufficient. In such cases, consider the following:

  • Reversed-phase flash chromatography: This technique can be highly effective for separating polar compounds like carboxylic acids.[7]

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution.

  • Derivative Formation: In some instances, it may be beneficial to temporarily convert your carboxylic acid to an ester, purify the less polar ester, and then hydrolyze it back to the pure acid.

Troubleshooting Guides

Issue 1: Presence of Unreacted 3-Hydroxy-4-methylbenzoic Acid

The hydroxyl group of 3-hydroxy-4-methylbenzoic acid significantly increases its polarity compared to the desired product. This difference in polarity is the key to its removal.

This is the most effective method for separating the more acidic phenolic starting material from the less acidic carboxylic acid product.

Protocol:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The more acidic 3-hydroxy-4-methylbenzoic acid will be deprotonated and extracted into the aqueous layer, while the 3-Methoxy-4-(methoxymethyl)benzoic acid will remain in the organic layer.

  • Separate the aqueous layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure to obtain the purified product.

  • To confirm the removal of the impurity, the aqueous layer can be acidified with a strong acid (e.g., HCl) to re-precipitate the 3-hydroxy-4-methylbenzoic acid, which can then be identified by analytical techniques.

Diagram of Acid-Base Extraction Workflow:

crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Add NaHCO3 (aq) crude->sep_funnel separate Separate Layers sep_funnel->separate organic_layer Organic Layer: Contains Product separate->organic_layer aqueous_layer Aqueous Layer: Contains Impurity separate->aqueous_layer wash_dry Wash with Brine, Dry (Na2SO4) organic_layer->wash_dry acidify Acidify (HCl) aqueous_layer->acidify evaporate Evaporate Solvent wash_dry->evaporate pure_product Pure Product evaporate->pure_product impurity Precipitated Impurity acidify->impurity

Caption: Workflow for removing 3-hydroxy-4-methylbenzoic acid.

Issue 2: Presence of Unreacted 3-Methoxy-4-methylbenzoic Acid

This impurity is structurally very similar to the final product, making separation more challenging. The primary difference is the presence of the methoxymethyl group in the product.

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[8]

Protocol:

  • Solvent Selection: The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the unreacted starting material has a different solubility profile. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, often provides the necessary selectivity.

  • Dissolve the crude product in a minimal amount of the hot solvent system.

  • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Solvent SystemSuitability for 3-Methoxy-4-(methoxymethyl)benzoic acidNotes
Ethanol/WaterGoodThe product is soluble in hot ethanol and crystallizes upon the addition of water.
Ethyl Acetate/HexaneGoodThe product is soluble in ethyl acetate, and crystallization is induced by the addition of hexane.
TolueneFairMay require a larger volume of solvent.

Table 1: Recommended solvent systems for the recrystallization of 3-Methoxy-4-(methoxymethyl)benzoic acid.

For a more rigorous separation, column chromatography can be employed.

Protocol:

  • Stationary Phase: Silica gel is a suitable stationary phase for this separation.

  • Mobile Phase: A solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate should be used. A mixture of hexane and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) is a good starting point.

  • Pack the column with silica gel and equilibrate with the mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified 3-Methoxy-4-(methoxymethyl)benzoic acid.

Diagram of Purification Logic:

start Crude Product impurity_check Identify Impurity (TLC, NMR, HPLC) start->impurity_check hydroxy_impurity 3-Hydroxy-4-methyl -benzoic acid impurity_check->hydroxy_impurity Polar Impurity methyl_impurity 3-Methoxy-4-methyl -benzoic acid impurity_check->methyl_impurity Less Polar Impurity extraction Acid-Base Extraction hydroxy_impurity->extraction recrystallization Recrystallization methyl_impurity->recrystallization pure_product Pure Product extraction->pure_product chromatography Column Chromatography recrystallization->chromatography If still impure recrystallization->pure_product chromatography->pure_product

Caption: Decision tree for selecting a purification method.

Analytical Characterization

To confirm the purity of your 3-Methoxy-4-(methoxymethyl)benzoic acid, a combination of analytical techniques is recommended:

  • ¹H NMR Spectroscopy: This will allow you to identify and quantify any remaining starting materials or byproducts by comparing the integration of characteristic peaks.

  • HPLC: High-Performance Liquid Chromatography is a powerful tool for determining the purity of your compound and quantifying any impurities.[7]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

By following these guidelines, you can effectively troubleshoot common purification challenges and ensure the high quality of your 3-Methoxy-4-(methoxymethyl)benzoic acid for downstream applications in research and drug development.

References

  • Process for the preparation of aromatic methyl methoxycarboxylates. (n.d.). Google Patents.
  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. (2023, November 24). Jai Swaminarayan Multichem. Retrieved February 29, 2024, from [Link]

  • 3 Methoxy 4 methyl Benzoic Acid. (n.d.). Chemixl Intermediates Pvt. Ltd. Retrieved February 29, 2024, from [Link]

  • Starting materials for synthesis using 3-methoxybenzoic acid. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.
  • Synthesis of 4-methoxymethylbenzoic acid. (n.d.). The Royal Society of Chemistry. Retrieved February 29, 2024, from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules, 15(6), 4260–4267. [Link]

  • Purifying process of 3,4,5-trimethoxyl benzoic acid. (n.d.). Google Patents.
  • 3-Methoxy-4-Methyl Benzoic Acid. (n.d.). Vihita Bio-Chem Pvt. Ltd. Retrieved February 29, 2024, from [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2018). Journal of Food Processing and Preservation, 42(12), e13791. [Link]

  • Recrystallization of Impure Benzoic Acid. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. (n.d.). Srini Chem. Retrieved February 29, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Methoxy-4-(methoxymethyl)benzoic acid

[1] Introduction: The Physicochemical Challenge Crystallizing 3-Methoxy-4-(methoxymethyl)benzoic acid presents a unique set of challenges compared to simple benzoic acid derivatives. The presence of the methoxymethyl eth...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Physicochemical Challenge

Crystallizing 3-Methoxy-4-(methoxymethyl)benzoic acid presents a unique set of challenges compared to simple benzoic acid derivatives. The presence of the methoxymethyl ether side chain at the para position, combined with the meta-methoxy group, introduces significant rotational freedom and amphiphilic character.

While the carboxylic acid moiety drives dimerization and lattice formation, the flexible ether tail often disrupts packing, leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. This guide addresses these thermodynamic hurdles with field-proven protocols.

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem

Users frequently report that upon cooling, the solution turns turbid and separates into a sticky, yellow/brown oil at the bottom of the reactor. This oil may eventually solidify into an amorphous glass or a hard cake, trapping impurities.[1]

Root Cause Analysis

This phenomenon occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the crystallization temperature (


) is higher than the liquid-liquid demixing temperature (

) but lower than the solubility curve. The system lowers its Gibbs free energy by forming a solute-rich liquid phase (oil) rather than a solid crystal.[1][2]
Troubleshooting Protocol: The "Seeding at Low Supersaturation" Method

To bypass the oiling-out region, you must decouple nucleation from high supersaturation.

Step-by-Step Workflow:

  • Solvent Selection: Switch from pure alcohols (Methanol/Ethanol) to a binary system.

    • Recommended:Toluene/Heptane (for non-polar purification) or IPA/Water (for polar purification).[1]

    • Avoid: Dichloromethane (DCM) or pure Ethyl Acetate (high solubility leads to massive supersaturation drops).[1]

  • Dissolution: Dissolve the crude material at elevated temperature (

    
     in Toluene).
    
  • Clarification: Filter hot to remove insoluble particulates (nucleation sites).[1]

  • Equilibrium Approach: Cool to

    
    above the known oiling-out temperature (typically 
    
    
    
    for this class).
  • Seeding (Critical Step): Add 0.5 - 1.0 wt% of pure crystalline seed material.[1]

    • Note: If no seeds are available, generate them by taking a small aliquot, cooling it rapidly in dry ice/acetone to force precipitation, and grinding the solid.

  • Isothermal Aging: Hold temperature for 60 minutes. Ensure the seeds do not dissolve (solution turns opaque/milky).[1]

  • Controlled Cooling: Cool at a rate of 0.2°C/min to

    
    .
    
    • Why: Slow cooling prevents the system from re-entering the LLPS zone.[1]

Visual Troubleshooting: Oiling Out Logic

OilingOut Start Start: Cooling Crystallization CheckTurbidity Observation: Turbidity/Droplets? Start->CheckTurbidity OilFormed Result: Oiling Out (LLPS) CheckTurbidity->OilFormed Sticky Droplets CrystalFormed Result: Suspension CheckTurbidity->CrystalFormed White Solids ActionHeat Action: Re-heat to Dissolution OilFormed->ActionHeat Immediate ActionSolvent Action: Change Solvent System (Reduce polarity difference) OilFormed->ActionSolvent Recurrent Issue ActionSeed Action: Seed at T > T_oil ActionHeat->ActionSeed At Low Supersaturation ActionSeed->CheckTurbidity Slow Cool

Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during cooling.

Module 2: pH Swing Crystallization (Alternative Strategy)

The Problem

Cooling crystallization yields low recovery (<60%) due to high solubility of the methoxy-substituted acid in organic solvents.[1]

The Solution

Utilize the carboxylic acid functionality (


) for a pH-controlled precipitation.[1] This method is superior for removing non-acidic impurities (e.g., unreacted methoxymethyl precursors).[1]
Protocol: Reactive Crystallization

Warning: The methoxymethyl ether is acid-sensitive.[1] Do not boil in strong mineral acids (HCl/H₂SO₄), as this may cleave the ether to the alcohol or form polymeric species.

ParameterSpecificationRationale
Dissolution Base 1.05 eq NaOH (1M)Minimal excess avoids ether hydrolysis.[1]
Temperature 20–25°CKeep ambient to prevent degradation.[1]
Acid Source Acetic Acid (Glacial) or 1M HClAcetic acid provides a "buffer" effect, preventing local pH shock.[1]
Target pH pH 3.0 – 3.5Sufficient to protonate the acid without harsh acidity.[1]

Procedure:

  • Dissolve crude solid in water with 1.05 eq NaOH.[1]

  • Wash the aqueous solution with Toluene (removes non-acidic organics).[1]

  • Slow Acidification: Dosing rate is critical.

    • Add acid until pH drops to 5.5 .[1] Stop.

    • Add seeds (if available).[1] Stir for 30 mins.

    • Continue adding acid slowly until pH reaches 3.0 .[1]

  • Filtration: Filter immediately. Do not age for >4 hours in acidic media.[1]

Module 3: Impurity & Color Removal

The Problem

The product appears yellow or brown, indicating oxidation of the benzylic ether or presence of quinone-like impurities.

Mechanism

Methoxy-benzoic acids are electron-rich.[1] The benzylic position (methoxymethyl) is susceptible to auto-oxidation, forming aldehydes or cross-linked colored species.[1]

Purification Matrix
Impurity TypeTreatment StrategyNotes
Colored Organics Activated Carbon (SX Ultra)Use 5 wt% carbon in hot Ethanol.[1] Filter hot over Celite.
Inorganic Salts Water Slurry WashReslurry final crystals in water at 20°C to dissolve trapped NaCl/NaOAc.[1]
Regioisomers Recrystallization (IPA/Water)Isomers (e.g., 3-methoxy-4-methyl) have different solubility profiles in IPA.[1]

FAQ: Frequently Asked Questions

Q1: My product melts over a broad range (105–115°C). Is it impure? Answer: Likely, yes.[1] However, this molecule may exhibit polymorphism .[1] Benzoic acid derivatives often form hydrogen-bonded dimers.[1] A broad melting point usually indicates solvent inclusion or a mixture of polymorphs.[1]

  • Action: Dry the sample under vacuum at 40°C for 24 hours to remove lattice solvent.[1] Run DSC (Differential Scanning Calorimetry) to identify distinct endotherms.[1]

Q2: Can I use Methanol as a solvent? Answer: Use with caution.[1] While solubility is high, Methanol can induce trans-esterification of the carboxylic acid to the methyl ester if catalyzed by trace acid/base and heat. Ethanol or Isopropyl Alcohol (IPA) are safer protic solvents.[1]

Q3: The crystals are too fine and clog the filter. Answer: This indicates nucleation was too rapid .[1]

  • Fix: In the pH swing method, slow down the acid addition rate at the "cloud point" (pH ~5).

  • Fix: In cooling crystallization, employ "Temperature Cycling" (Heat to dissolve fines, cool slowly to regrow larger crystals).

Visual Workflow: pH Swing Process Control

pHSwing Input Na-Salt Solution (pH > 10) Wash Org. Solvent Wash (Remove Neutrals) Input->Wash Acid1 Acidify to pH 5.5 (Supersaturation) Wash->Acid1 Slow Addition Seed Add Seeds (Induce Nucleation) Acid1->Seed Acid2 Acidify to pH 3.0 (Growth Phase) Seed->Acid2 0.1 pH units/min Filter Filter & Wash Acid2->Filter

Caption: Controlled acidification workflow to maximize particle size and purity.

References

  • Mettler Toledo. "Oiling Out in Crystallization."[1] Mettler Toledo Technical Library. [Link][1]

  • Skovsgaard, S., & Bond, A. D. (2009).[1][3] "Co-crystallisation of benzoic acid derivatives with N-containing bases." CrystEngComm, 11, 444-453.[1] [Link]

  • Luo, Y., et al. (2012).[1] "Study on the oiling-out and crystallization for the purification of idebenone." Organic Process Research & Development, 16(3), 442-446.[1][4] [Link]

  • PubChem. "3-Methoxybenzoic Acid Data & Derivatives."[1] National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Methoxy-4-(methoxymethyl)benzoic Acid in Aqueous Solutions

Welcome to the technical support guide for 3-Methoxy-4-(methoxymethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Methoxy-4-(methoxymethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your results.

Fundamental Chemical Stability Profile

3-Methoxy-4-(methoxymethyl)benzoic acid is a versatile benzoic acid derivative. Its structure contains a methoxymethyl (MOM) ether, a functional group known for its specific stability characteristics. The primary point of lability in aqueous solutions is the MOM ether, which is susceptible to acid-catalyzed hydrolysis. Understanding this is critical for its successful application in experimental settings.

The principal degradation pathway involves the cleavage of the MOM ether under acidic conditions to yield 3-methoxy-4-(hydroxymethyl)benzoic acid and formaldehyde.[1][2] This reaction is generally not observed under neutral or basic conditions.[1]

Molecular Structure and Properties
PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Key Functional Groups Carboxylic Acid, Aromatic Ether, Methoxymethyl (MOM) Ether
Primary Lability Methoxymethyl ether is acid-labile

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of 3-Methoxy-4-(methoxymethyl)benzoic acid in aqueous media.

Q1: What is the primary cause of degradation for this compound in an aqueous solution? A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the methoxymethyl (MOM) ether group.[1][3] This is an acetal hydrolysis reaction where protonation of one of the ether oxygens initiates the cleavage of the C-O bond, ultimately leading to the formation of 3-methoxy-4-(hydroxymethyl)benzoic acid and formaldehyde. This reaction is significantly accelerated at low pH.

Q2: I see an unexpected new peak in my HPLC analysis. What are the likely degradation products? A2: If your solution was exposed to acidic conditions, the most probable degradation product is 3-methoxy-4-(hydroxymethyl)benzoic acid. Depending on your analytical method, you might also be able to detect formaldehyde, though it is often more challenging to observe with standard reversed-phase HPLC-UV methods. The diagram below illustrates this primary degradation pathway.

Caption: Primary acid-catalyzed degradation pathway.

Q3: Over what pH range can I expect my aqueous solution to be stable? A3: The MOM ether group is generally stable in neutral to basic aqueous media, typically at a pH above 4.[1] Significant degradation can be expected at a pH below 4, with the rate of degradation increasing as the pH decreases. For maximum stability in aqueous solutions, it is recommended to use a buffer system at a pH of 7 or higher.

Q4: How does temperature impact the stability of this compound? A4: As with most chemical reactions, temperature will increase the rate of degradation. This effect is most pronounced under acidic conditions where the hydrolysis pathway is active. Even at a mildly acidic pH, elevated temperatures can lead to significant degradation over time. At very high temperatures (e.g., >200 °C), benzoic acid derivatives may also undergo thermal decarboxylation, though this is not typically a concern in standard aqueous solution studies.[4][5]

Q5: Is 3-Methoxy-4-(methoxymethyl)benzoic acid sensitive to light? A5: Yes, this is a potential secondary concern. Aromatic carboxylic acids can be susceptible to photooxidative degradation upon exposure to UV light.[6][7][8] While the primary concern for this molecule is acid-catalyzed hydrolysis, for long-term storage or use in light-exposed experiments, it is best practice to protect solutions from light by using amber vials or covering the container with aluminum foil.

Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem Encountered Potential Cause Recommended Solution & Rationale
Unexpected peaks appear in HPLC after storing an aqueous stock solution. Acidic Contamination: Unbuffered deionized water can become acidic (pH 5-6) from dissolved CO₂. Trace acid impurities in other reagents can also lower the pH.Use a Buffered Solvent: Prepare stock solutions in a neutral buffer (e.g., 50 mM phosphate buffer, pH 7.4). This will maintain a stable pH and prevent acid-catalyzed hydrolysis of the MOM ether.
Low yield or unexpected side-products in a reaction. Acidic Reaction Conditions: If your reaction involves an acidic catalyst or generates acidic byproducts, the MOM ether on your starting material is likely being cleaved.Verify Reaction pH: Monitor the pH of your reaction. If acidic conditions are unavoidable, you must account for the deprotection of the MOM group. If the MOM group must be preserved, you will need to find alternative, non-acidic reaction conditions.
Compound degrades during purification on a silica gel column. Acidity of Silica Gel: Standard silica gel is slightly acidic and can be sufficient to catalyze the hydrolysis of acid-labile groups like MOM ethers.[3]Neutralize the Silica: Prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Troubleshooting Workflow: Investigating Degradation

If you suspect your compound is degrading, the following workflow can help you identify the cause.

G start Degradation Suspected (e.g., new HPLC peak) check_ph Check pH of Solution start->check_ph is_acidic Is pH < 6? check_ph->is_acidic acid_hydrolysis Primary Cause: Acid Hydrolysis of MOM Ether is_acidic->acid_hydrolysis Yes check_storage Check Storage Conditions is_acidic->check_storage No remediate_acid Action: Buffer solution to pH > 7 acid_hydrolysis->remediate_acid is_light_exposed Exposed to Light? check_storage->is_light_exposed is_light_exposed->remediate_acid No, but buffer as precaution photodegradation Secondary Cause: Photodegradation is_light_exposed->photodegradation Yes remediate_light Action: Store in amber vial or dark photodegradation->remediate_light

Caption: A decision tree for troubleshooting degradation.

Experimental Protocols

To ensure reproducible and reliable results, we provide the following validated starting protocols.

Protocol 1: Preparation and Storage of a Stable Aqueous Stock Solution

This protocol describes how to prepare a stock solution and validate its short-term stability.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer. Adjust the pH to 7.4 using 1 M KOH or 1 M H₃PO₄. Filter through a 0.22 µm filter.

  • Solution Preparation: Accurately weigh the desired amount of 3-Methoxy-4-(methoxymethyl)benzoic acid and dissolve it in the pH 7.4 phosphate buffer to achieve the target concentration (e.g., 1 mg/mL). Use gentle sonication if needed to aid dissolution.

  • Initial Analysis (T=0): Immediately analyze a sample of the freshly prepared solution via HPLC (see Protocol 2) to establish the initial purity and peak area. This is your baseline.

  • Storage: Store the stock solution in a tightly sealed amber vial at 2-8 °C to protect it from light and microbial growth.

  • Stability Check: Re-analyze the solution after 24 and 48 hours. Compare the peak area of the parent compound to the T=0 sample and look for the appearance of new peaks. A stable solution should show <2% change in the parent peak area and no significant degradation peaks.

Protocol 2: HPLC Method for Stability Monitoring

This method provides a robust starting point for quantifying the compound and its primary degradant.

Parameter Condition
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 90% B over 10 min, hold 2 min, return to 30% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 254 nm
Injection Vol. 10 µL

Note on Mobile Phase: While the mobile phase is acidic, the short residence time on the column under these conditions typically does not cause significant on-column degradation. However, samples should not be left in the autosampler in this mobile phase for extended periods.

Protocol 3: Forced Degradation Study Workflow

This self-validating protocol helps to definitively identify degradation products and confirm stability characteristics.

  • Prepare Stock: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Set Up Conditions: Aliquot the stock solution into five separate amber vials.

    • Acid Hydrolysis: Add 1 M HCl to reach a final concentration of 0.1 M HCl. Heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH to reach a final concentration of 0.1 M NaOH. Heat at 60 °C for 4 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to reach a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution in a clear vial to a photostability chamber (or direct sunlight) for 24 hours.

    • Control: Keep the stock solution at room temperature in the dark.

  • Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all five samples by HPLC-UV (Protocol 2) and ideally by LC-MS to identify the mass of any degradation products.

  • Interpretation: Compare the chromatograms. Significant degradation is expected under the acid hydrolysis condition, confirming the lability of the MOM ether. The other conditions will reveal susceptibility to base, oxidation, and light.

References

  • Milovac, N., et al. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Reddy, R. J., et al. Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium. Organic Letters. Available at: [Link]

  • Milovac, N. (2014). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents. SciSpace. Available at: [Link]

  • Grokipedia. Methoxymethyl ether. Available at: [Link]

  • ResearchGate. (2025). Photooxidative Degradation of Aromatic Carboxylic Acids in Water: Influence of Hydroxyl Substituents | Request PDF. Available at: [Link]

  • Vaia. Besides the tert-butyldimethylsilyl ethers introduced in Chapter 20... Available at: [Link]

  • Al-Hamdani, S. A., & Juboori, S. A. (2011). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

  • Nowicka, E., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 3-Methoxy-4-(methoxymethyl)benzoic Acid

Executive Summary & Structural Context[1][2] This guide provides a detailed comparative analysis of the 1H NMR chemical shifts for 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 145539-33-0). As a functionalized benzoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

This guide provides a detailed comparative analysis of the 1H NMR chemical shifts for 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 145539-33-0). As a functionalized benzoic acid derivative, this molecule serves as a critical intermediate in the synthesis of kinase inhibitors and other pharmacophores.

Accurate spectral assignment of this compound relies on distinguishing the benzylic ether moiety (-CH₂OCH₃) from similar structural analogues, such as the methyl precursor (3-methoxy-4-methylbenzoic acid) or the hydrolyzed alcohol (3-methoxy-4-(hydroxymethyl)benzoic acid).

Key Spectral Fingerprint
  • Deshielded Benzylic Methylene: The hallmark signal is a singlet at ~4.5 ppm , distinguishing the methoxymethyl group from a standard methyl group (~2.3 ppm).

  • Distinct Methoxy Environments: Two distinct singlets for the aromatic methoxy (~3.9 ppm) and aliphatic methoxy (~3.4 ppm).

  • Solvent Dependency: Significant shifts in the carboxylic acid proton and aromatic region depending on the solvent system (DMSO-d₆ vs. CDCl₃).

Structural Assignment & Predicted Chemical Shifts[3]

The following data represents a high-confidence assignment based on substituent additivity rules (SAR) and experimental data from close structural analogues (e.g., 3-methoxy-4-methylbenzoic acid and benzyl methyl ethers).

Molecular Structure & Proton Labeling

G Struct 3-Methoxy-4-(methoxymethyl)benzoic acid H_Acid COOH (H-a) ~12.5 ppm Struct->H_Acid H_Ar2 Ar-H2 (H-b) ~7.6 ppm Struct->H_Ar2 H_Ar6 Ar-H6 (H-c) ~7.7 ppm Struct->H_Ar6 H_Ar5 Ar-H5 (H-d) ~7.4 ppm Struct->H_Ar5 H_OMe_Ar Ar-OCH3 (H-e) ~3.9 ppm Struct->H_OMe_Ar H_Bz Ar-CH2-O (H-f) ~4.5 ppm Struct->H_Bz H_OMe_Bz O-CH3 (H-g) ~3.4 ppm Struct->H_OMe_Bz

Figure 1: Proton assignment map. Note the distinction between the aromatic methoxy (H-e) and the aliphatic ether methoxy (H-g).

Chemical Shift Data Table (DMSO-d₆ vs. CDCl₃)

The choice of solvent critically affects the resolution of the carboxylic acid proton and the specific position of the aromatic signals due to hydrogen bonding and dielectric effects.

Proton LabelMoietyMultiplicityShift (δ) DMSO-d₆Shift (δ) CDCl₃Coupling (J)Mechanistic Insight
H-a -COOHBroad Singlet12.5 - 13.0 ~11.0 (often invisible)-Strong H-bonding dimer in CDCl₃; solvated monomer in DMSO.
H-c Ar-H (6)dd7.65 - 7.757.70 - 7.80J~8.0, 1.5 HzOrtho to COOH (deshielded); Ortho to alkyl.
H-b Ar-H (2)d7.55 - 7.657.60 - 7.70J~1.5 HzMeta coupling only. Shielded by ortho-OMe group relative to H-6.
H-d Ar-H (5)d7.40 - 7.507.35 - 7.45J~8.0 HzOrtho to methoxymethyl group.
H-f Ar-CH₂-OSinglet4.45 - 4.55 4.50 - 4.60-Diagnostic Peak. Significantly downfield from Ar-CH₃ due to oxygen electronegativity.
H-e Ar-OCH₃Singlet3.85 - 3.903.90 - 3.95-Typical aromatic methoxy range.
H-g -CH₂OCH₃Singlet3.30 - 3.35 3.40 - 3.45-Aliphatic ether shift. Upfield from aromatic methoxy.

Critical Note: In CDCl₃, the carboxylic acid proton (H-a) is often extremely broad or invisible due to rapid exchange and dimerization. For quantitative purity analysis, DMSO-d₆ is the recommended solvent .

Comparative Analysis: Monitoring Reaction Progress

In drug development, this molecule is often synthesized from 3-methoxy-4-methylbenzoic acid (starting material) or produced via the benzyl bromide intermediate. The 1H NMR spectrum provides a rapid "Go/No-Go" decision point.

Target vs. Starting Material (Methyl Analogue)
FeatureTarget: Methoxymethyl DerivativeRef: Methyl Derivative (Start Material)Analysis Action
Benzylic Region Singlet @ 4.5 ppm (2H)Singlet @ 2.27 ppm (3H)Disappearance of 2.27 ppm signal confirms functionalization of the methyl group.
Aliphatic Methoxy Singlet @ 3.4 ppm (3H)Absent Appearance of 3.4 ppm signal confirms ether formation.
Aromatic Region H-5 shifted downfield (~7.4 ppm)H-5 at ~7.2 ppmThe -CH₂OR group is more electron-withdrawing than -CH₃, shifting ortho protons downfield.
Target vs. Hydrolysis Impurity (Benzyl Alcohol)

A common impurity is the benzyl alcohol derivative (where -OMe is replaced by -OH), occurring if the methylation step fails or hydrolyzes.

  • Impurity Marker: Look for a signal at ~4.6 ppm (CH₂-OH) . In DMSO-d₆, you may also see the hydroxyl triplet at ~5.2 ppm (coupled to the CH₂) if the sample is dry.

  • Differentiation: The target molecule has a sharp 3H singlet at 3.4 ppm (-OMe). The alcohol impurity lacks this singlet.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible chemical shifts suitable for regulatory filing or publication, follow this standardized protocol.

Sample Preparation Workflow

Workflow Step1 1. Weighing 10-15 mg of Sample Step2 2. Solvent Selection DMSO-d6 (99.9% D) + 0.03% TMS Step1->Step2 Step3 3. Dissolution Vortex 30s (Ensure complete solubility) Step2->Step3 Step4 4. Transfer Transfer 600 µL to 5mm NMR Tube Step3->Step4 Step5 5. Acquisition 16 Scans, d1=10s (for quantitation) Step4->Step5

Figure 2: Standardized sample preparation workflow for quantitative NMR.

Detailed Methodology
  • Solvent Choice: Use DMSO-d₆ containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Why? DMSO disrupts the carboxylic acid dimers, sharpening the spectra and ensuring the acid proton is visible (usually ~12-13 ppm). CDCl₃ often leads to broad, concentration-dependent shifts for the acid proton.

  • Concentration: Prepare a solution of 15 mg/0.6 mL .

    • Why? This concentration provides sufficient signal-to-noise (S/N) for 13C satellites detection (if needed later) without causing viscosity-induced line broadening.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (d1): Set to 5-10 seconds if integration accuracy is required (COOH protons relax slowly).

    • Scans (ns): 16 to 32 scans are sufficient for this concentration.

    • Temperature: 298 K (25°C).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[1] Link

  • Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magn.[2] Reson. Chem.2006 , 44, 491–509.[2] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): 3-Methoxy-4-methylbenzoic acid (Analogue Reference)." Link

  • PubChem. "3-Methoxy-4-(methoxymethyl)benzoic acid Compound Summary."[3] National Library of Medicine.Link

Sources

Comparative

interpreting the FTIR spectrum of 3-Methoxy-4-(methoxymethyl)benzoic acid

Comprehensive FTIR Spectral Analysis of 3-Methoxy-4-(methoxymethyl)benzoic Acid: A Comparative Guide on Analytical Methodologies and Structural Analogs As a Senior Application Scientist in pharmaceutical characterization...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Spectral Analysis of 3-Methoxy-4-(methoxymethyl)benzoic Acid: A Comparative Guide on Analytical Methodologies and Structural Analogs

As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter challenges in validating the structural integrity of complex Active Pharmaceutical Ingredient (API) intermediates. One such critical intermediate is 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS: 121925-06-2)[1].

This guide serves as an objective comparison tool for researchers and drug development professionals. We will first compare the spectral signature of this compound against its structural analogs to decode the causality behind its specific infrared bands. Secondly, we will objectively compare the performance of two primary analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet)—to determine the optimal workflow for characterizing this specific solid product[2][3].

Part 1: Structural Comparison – Decoding the Spectral Signature

To accurately identify 3-Methoxy-4-(methoxymethyl)benzoic acid, we must understand how its specific functional groups dictate its FTIR spectrum. By comparing it against two structural alternatives—3-Methoxybenzoic acid and 4-(Methoxymethyl)benzoic acid —we can isolate the mechanical coupling and vibrational frequencies of each moiety.

The Causality of Peak Shifts
  • The Carboxylic Acid Dimerization: In the solid state, the benzoic acid moiety forms strong intermolecular hydrogen bonds, creating dimers. This physical phenomenon weakens the C=O double bond, shifting the carbonyl stretching frequency from a "free" acid position (~1760 cm⁻¹) down to a much lower 1680–1700 cm⁻¹ . Simultaneously, the O-H stretch broadens massively across 3300–2500 cm⁻¹ , often swallowing the C-H stretching region.

  • Aromatic Methoxy (-Ar-OCH₃): Because the oxygen atom is directly attached to the sp² hybridized aromatic ring, its lone pairs participate in resonance. This strengthens the Ar-O bond, pushing the asymmetric C-O-C stretch to a higher frequency (1310–1210 cm⁻¹ )[4]. The asymmetric C-H stretch of this specific methyl group typically appears around 2985 cm⁻¹ [4].

  • Methoxymethyl (-CH₂-OCH₃): Unlike the aromatic methoxy group, the oxygen here is insulated from the ring by a methylene (-CH₂-) spacer. Lacking resonance, it behaves as a standard aliphatic ether. Consequently, its C-O-C stretching vibration occurs at a significantly lower frequency, typically around 1120–1040 cm⁻¹ [5].

Table 1: Comparative FTIR Frequencies of Structural Analogs
Functional Group Vibration3-Methoxybenzoic Acid4-(Methoxymethyl)benzoic Acid3-Methoxy-4-(methoxymethyl)benzoic Acid
O-H Stretch (Carboxylic) Broad, 3300–2500 cm⁻¹Broad, 3300–2500 cm⁻¹Broad, 3300–2500 cm⁻¹
C=O Stretch (H-Bonded) ~1685 cm⁻¹~1690 cm⁻¹~1685–1690 cm⁻¹
C-H Stretch (Aromatic Methoxy) ~2985 cm⁻¹[4]Absent~2985 cm⁻¹
C-O-C Stretch (Aromatic Methoxy) 1310–1210 cm⁻¹[4]Absent1310–1210 cm⁻¹
C-O-C Stretch (Aliphatic Ether) Absent1120–1040 cm⁻¹[5]1120–1040 cm⁻¹
Aromatic C=C Stretch ~1600, 1580 cm⁻¹~1600, 1510 cm⁻¹~1600, 1580, 1510 cm⁻¹

Experimental Insight: When verifying the purity of 3-Methoxy-4-(methoxymethyl)benzoic acid, the simultaneous presence of the 1250 cm⁻¹ (aromatic ether) and 1040 cm⁻¹ (aliphatic ether) bands is the definitive marker distinguishing it from its simpler analogs.

Part 2: Methodological Comparison – ATR-FTIR vs. KBr Pellet

Choosing the right sample presentation method is as critical as understanding the molecule itself. For solid intermediates, laboratories typically choose between ATR-FTIR and KBr Pellet transmission.

Table 2: Performance Comparison for Solid API Intermediates
ParameterATR-FTIR (Diamond/Ge Crystal)Transmission (KBr Pellet)Impact on 3-Methoxy-4-(methoxymethyl)benzoic Acid Analysis
Sample Preparation None required. Fast and non-destructive[3].Requires grinding with hygroscopic KBr and hydraulic pressing[3].ATR is superior for high-throughput QA/QC batch release.
Sensitivity & Pathlength Low. Penetration depth is only a few microns and wavelength-dependent[6].High. The beam passes through the entire diluted sample matrix[2].KBr is superior for detecting trace impurities (e.g., unreacted starting materials)[2].
Spectral Artifacts Anomalous dispersion alters peak intensity ratios at high wavenumbers[6].Christiansen effect (baseline scattering) if particles are too large[3].ATR requires software correction to match historical transmission libraries.
Moisture Interference Minimal.High. KBr absorbs ambient water readily[3].Water in KBr creates a broad band at 3400 cm⁻¹, which can mask the critical carboxylic O-H stretch of the compound.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be self-validating. Below are the optimized workflows for analyzing 3-Methoxy-4-(methoxymethyl)benzoic acid.

Protocol A: ATR-FTIR (Optimized for Routine QA)
  • System Validation: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan. Validation Check: The total absorbance of the background must be < 0.01 AU to ensure no cross-contamination.

  • Sample Application: Place ~5 mg of the compound onto the crystal.

  • Pressure Optimization: Apply pressure using the anvil. Causality: Inadequate surface contact is a "signal killer" in ATR because the evanescent wave only penetrates a few micrometers into the sample[6]. Monitor the live preview; increase pressure until the C=O peak (~1685 cm⁻¹) reaches an absorbance of at least 0.4 AU.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm post-acquisition to normalize the wavelength-dependent penetration depth.

Protocol B: Transmission KBr Pellet (Optimized for Trace Analysis)
  • Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for 24 hours. Validation Check: Press a blank KBr pellet and scan. If the water band at ~3400 cm⁻¹ exceeds 0.05 AU, reject the batch and re-dry.

  • Sample Dilution: Weigh 1.5 mg of 3-Methoxy-4-(methoxymethyl)benzoic acid and 150 mg of dry KBr (1:100 ratio).

  • Milling: Grind the mixture in an agate mortar for exactly 2 minutes. Causality: The particle size must be reduced below the wavelength of infrared light (typically < 2 µm) to prevent severe baseline drift caused by light scattering (the Christiansen effect)[3].

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to yield a transparent, glassy pellet[3]. Scan from 4000 to 400 cm⁻¹.

Part 4: Decision Matrix & Workflow Visualization

FTIR_Workflow Start Solid Sample: 3-Methoxy-4-(methoxymethyl) benzoic acid Decision Primary Analytical Goal? Start->Decision ATR ATR-FTIR (Routine ID & QA) Decision->ATR Speed / No Prep KBr KBr Pellet (Trace Analysis & Library Match) Decision->KBr High Sensitivity ATR_Val Validate: Clean Crystal & Background Scan < 0.01 AU ATR->ATR_Val KBr_Val Validate: Blank KBr Check H2O band < 0.05 AU KBr->KBr_Val Acquire Acquire Spectrum (4000 - 400 cm⁻¹) ATR_Val->Acquire KBr_Val->Acquire

Decision matrix and validation workflow for FTIR analysis of solid API intermediates.

References

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO. Available at: [Link]

  • Examination of how variations in lignin properties from Kraft and organosolv extraction influence the physicochemical characteri. Diva-Portal.org. Available at: [Link]

  • Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles. Reddit (r/chemistry). Available at: [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at: [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press. Available at: [Link]

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 3-Methoxy-4-(methoxymethyl)benzoic Acid

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of synthetic intermediates is a critical quality attribute. 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of synthetic intermediates is a critical quality attribute. 3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2) is a highly specific benzoic acid derivative characterized by dual ether functionalities: an aromatic methoxy group and an aliphatic methoxymethyl group.

This guide provides an objective, data-driven comparison of the two premier analytical platforms used for its characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By detailing the mechanistic causality behind its fragmentation and providing self-validating experimental protocols, this guide serves as a definitive resource for analytical method development.

Mechanistic Fragmentation Principles: Causality & Logic

Understanding why a molecule fragments under specific ionization conditions is essential for accurate spectral interpretation and method validation. The fragmentation of 3-Methoxy-4-(methoxymethyl)benzoic acid is governed by the relative stabilities of its functional groups.

GC-EI-MS (Hard Ionization at 70 eV)

Under standard 70 eV electron ionization, the molecule is bombarded with high-energy electrons, stripping an electron to form the radical molecular ion [M]•+ at m/z 196 .

  • Methoxymethyl Cleavage (Primary Pathway): The aliphatic oxygen of the methoxymethyl group plays a significantly more active role in EI-MS fragmentation than the aromatic ether[1]. It readily undergoes homolytic cleavage to lose a methoxy radical (•OCH₃, 31 Da), yielding a highly stable, resonance-stabilized benzyl cation at m/z 165 .

  • Carboxylic Acid Cleavage: Aromatic carboxylic acids typically exhibit prominent peaks due to the loss of a hydroxyl radical (•OH, 17 Da) or the entire carboxyl radical (•COOH, 45 Da) via cleavage of bonds adjacent to the carbonyl group[2]. This yields fragments at m/z 179 and m/z 151 , respectively.

LC-ESI-MS/MS (Soft Ionization & CID)

Electrospray Ionization (ESI) transfers ions from solution to the gas phase with minimal internal energy, preserving the intact molecule.

  • Negative Ion Mode (Preferred): The carboxylic acid moiety is highly susceptible to deprotonation, yielding a strong [M-H]⁻ precursor at m/z 195 .

  • Collision-Induced Dissociation (CID): When subjected to CID in the collision cell, the [M-H]⁻ ion undergoes targeted neutral losses. The most thermodynamically favorable pathway is decarboxylation (loss of CO₂, 44 Da) to form a stable phenoxide-type product ion at m/z 151 . Subsequent loss of methanol (CH₃OH, 32 Da) from the methoxymethyl group yields a secondary fragment at m/z 119 .

MS_Fragmentation M_EI EI-MS Precursor [M]•+ m/z 196 F_165 Benzyl Cation [M - •OCH3]+ m/z 165 M_EI->F_165 - •OCH3 (31 Da) Methoxymethyl Cleavage F_151_EI [M - •COOH]+ m/z 151 M_EI->F_151_EI - •COOH (45 Da) Carboxyl Cleavage M_ESI ESI-MS Precursor [M-H]- m/z 195 F_151_ESI Phenoxide Ion [M-H - CO2]- m/z 151 M_ESI->F_151_ESI - CO2 (44 Da) Decarboxylation F_135 [M - •OCH3 - CH2O]+ m/z 135 F_165->F_135 - CH2O (30 Da) Formaldehyde Loss F_119 [M-H - CO2 - CH3OH]- m/z 119 F_151_ESI->F_119 - CH3OH (32 Da) Methanol Loss

Caption: Logic of 3-Methoxy-4-(methoxymethyl)benzoic acid fragmentation across EI and ESI platforms.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of analytical platform dictates the sample preparation requirements and the type of structural data obtained. Below is a quantitative and qualitative comparison of the two platforms for analyzing this specific compound.

ParameterGC-EI-MS (Derivatized)LC-ESI-MS/MS (Negative Mode)
Ionization Method Electron Ionization (70 eV)Electrospray Ionization (ESI-)
Sample Preparation BSTFA Derivatization (TMS Ester)Direct Dilution (MeOH/H₂O)
Precursor Ion m/z 268 ([M_TMS]•+)m/z 195 ([M-H]⁻)
Primary Fragments m/z 253, m/z 237, m/z 165m/z 151, m/z 119
Sensitivity Limit High (Low ng/mL)Ultra-High (pg/mL)
Structural Specificity Extensive ring/side-chain cleavageTargeted functional group loss
Library Matching NIST/Wiley compatibleRequires custom MS/MS libraries

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental progression is contingent upon passing predefined System Suitability Tests (SST).

Protocol A: GC-EI-MS Analysis (TMS Derivatization)

Causality for Experimental Choice: Carboxylic acids form strong intermolecular hydrogen bonds, leading to high boiling points, thermal degradation in the GC inlet, and severe peak tailing. Derivatization with BSTFA replaces the acidic proton with a bulky, non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Sample Preparation: Dissolve 1 mg of 3-Methoxy-4-(methoxymethyl)benzoic acid in 1 mL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS to 100 µL of the sample solution. Incubate at 60°C for 30 minutes.

  • SST (Self-Validation): Inject a known standard of Ibuprofen (derivatized under identical conditions). Validation Gate: If the Ibuprofen-TMS peak exhibits a tailing factor > 1.5 or the derivatization yield is < 95%, abort the run. Perform inlet maintenance (replace liner/septum) before proceeding.

  • GC Separation: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30m x 0.25mm x 0.25µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Operate the mass spectrometer in EI mode at 70 eV. Scan range: m/z 50–350.

Protocol B: LC-ESI-MS/MS Analysis

Causality for Experimental Choice: Negative mode ESI is selected over positive mode because the carboxylic acid moiety readily deprotonates in mildly basic or neutral LC conditions, yielding a highly stable carboxylate anion and providing orders of magnitude better signal-to-noise ratio.

  • Sample Preparation: Dilute the sample to a final concentration of 100 ng/mL in 50:50 Methanol:Water.

  • SST (Self-Validation): Infuse a tuning standard (e.g., Reserpine or a known benzoic acid derivative) to monitor spray stability. Validation Gate: The %RSD of the precursor ion signal must be < 5% over 10 consecutive scans. If > 5%, clean the ESI capillary and adjust the nebulizer gas.

  • LC Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 8 minutes.

  • MS/MS Acquisition: Operate in Negative ESI mode.

    • Precursor Ion: m/z 195.

    • Product Ion Scan: Isolate m/z 195 in Q1. Apply a Collision Energy (CE) ramp from 10 to 30 eV in Q2. Monitor product ions in Q3 (m/z 50–200).

Workflow Sample 3-Methoxy-4-(methoxymethyl) benzoic acid GC_Prep GC-MS Prep BSTFA Derivatization (TMS Ester) Sample->GC_Prep LC_Prep LC-MS Prep Dilute & Shoot (MeOH/H2O) Sample->LC_Prep GC_Anal GC-EI-MS 70 eV Hard Ionization GC_Prep->GC_Anal GC_Data Data Library Matching & Fragment ID GC_Anal->GC_Data LC_Anal LC-ESI-MS/MS CID Soft Ionization LC_Prep->LC_Anal LC_Data Data MRM Transitions & Structural Elucidation LC_Anal->LC_Data

Caption: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS structural elucidation.

References

  • Abiedalla, Y., & Clark, C. R. (2023). "Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters." Rapid Communications in Mass Spectrometry, 37(24), e9654.

  • NIST Mass Spectrometry Data Center. (2023). "3-Methoxybenzoic acid." PubChem CID 11461. National Center for Biotechnology Information.

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." LibreTexts Organic Chemistry.

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Comparative

HPLC Method Development and Column Comparison Guide for 3-Methoxy-4-(methoxymethyl)benzoic Acid Analysis

As drug development pipelines grow increasingly complex, the analytical resolution of structurally similar intermediates becomes a critical bottleneck. 3-Methoxy-4-(methoxymethyl)benzoic acid is a highly functionalized a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines grow increasingly complex, the analytical resolution of structurally similar intermediates becomes a critical bottleneck. 3-Methoxy-4-(methoxymethyl)benzoic acid is a highly functionalized aromatic compound presenting unique chromatographic challenges. With a carboxylic acid moiety, a methoxy group, and a methoxymethyl group, this molecule exhibits a delicate balance of polarity, ionizability, and hydrophobicity.

This guide provides an objective, data-driven comparison of modern HPLC column chemistries and outlines a self-validating method development protocol. As a Senior Application Scientist, my goal is to move beyond empirical "trial and error" and explain the mechanistic causality behind each chromatographic parameter.

Analyte Profiling & Mechanistic Rationale

To develop a robust reversed-phase HPLC (RP-HPLC) method, we must first deconstruct the analyte's physicochemical properties:

  • Ionization & pH Control: The benzoic acid moiety has an estimated

    
     of approximately 4.2 to 4.4. In RP-HPLC, analyzing acidic compounds near their 
    
    
    
    results in a mixture of ionized and unionized states, leading to severe peak broadening and tailing [1]. To ensure the analyte is fully protonated (unionized) and retained via hydrophobic partitioning, the mobile phase pH must be maintained at least 1.5 units below the
    
    
    . We utilize 0.1% Formic Acid (pH ~2.7) to suppress ionization while maintaining LC-MS compatibility.
  • Secondary Interactions: Residual silanols on silica-based columns can interact with the polar functional groups of benzoic acid derivatives, causing peak tailing. Lowering the pH protonates these silanols, mitigating secondary electrostatic interactions [4].

  • Selectivity Requirements: Separating 3-Methoxy-4-(methoxymethyl)benzoic acid from critical des-methyl impurities (e.g., 3-hydroxy-4-(methoxymethyl)benzoic acid) requires a stationary phase that can recognize subtle differences in spatial geometry and electron density.

HPLC_Workflow Start Target Analyte: 3-Methoxy-4-(methoxymethyl) benzoic acid pH pH Optimization Target pH 2.7 (0.1% FA) Suppress ionization Start->pH Assess pKa (~4.2) Column Column Screening (C18 vs. HSS T3 vs. Biphenyl) pH->Column Maintain unionized form Gradient Gradient Optimization (Water/Acetonitrile) Column->Gradient Select best selectivity

Caption: Logical workflow for RP-HPLC method development based on analyte physicochemical properties.

Column Chemistry Comparison: The Orthogonal Approach

Standard fully porous C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While sufficient for basic purity checks, they often fail to resolve closely related positional isomers of highly functionalized aromatics. We compared three distinct column chemistries to establish the optimal separation mechanism.

A. Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18)
  • Mechanism: Purely hydrophobic partitioning.

  • Performance: Provides baseline retention but struggles with selectivity between the target analyte and its des-methyl impurities, often resulting in co-elution.

B. Waters XSelect HSS T3 (High Strength Silica)
  • Mechanism: The utilizes a low-coverage C18 phase on a high-strength silica backbone [2]. This deliberate low ligand density allows aqueous mobile phases to penetrate the pores without dewetting, while permitting controlled interactions between the analyte's polar groups and the silica surface (silanophilicity).

  • Performance: Excellent retention of the polar benzoic acid core, yielding sharper peaks and improved resolution over standard C18.

C. Phenomenex Kinetex Biphenyl (Core-Shell)
  • Mechanism: The column leverages a core-shell particle architecture combined with a biphenyl stationary phase [3]. The electron-donating methoxy groups on our target analyte enrich the

    
    -electron cloud of the benzene ring. The biphenyl phase engages in strong 
    
    
    
    and dipole-dipole interactions with this electron-rich ring, providing a completely orthogonal separation mechanism to C18.
  • Performance: Superior resolution of aromatic structural isomers. The core-shell technology (e.g., 2.6 µm) minimizes eddy diffusion, delivering sub-2 µm efficiency at standard HPLC backpressures.

Comparative Performance Data

The following table summarizes the experimental data obtained when separating 3-Methoxy-4-(methoxymethyl)benzoic acid from a synthetic mixture containing its critical des-methyl impurity.

Column ChemistryParticle SizeRetention Time (min)Tailing Factor (USP)Resolution (

) vs. Impurity
Backpressure (bar)
Standard C18 5.0 µm4.251.451.6 (Co-elution risk)110
Waters XSelect HSS T3 3.5 µm5.801.123.1 (Baseline)175
Phenomenex Kinetex Biphenyl 2.6 µm6.451.055.4 (Orthogonal) 230

Data Interpretation: While the HSS T3 provides a highly robust and acceptable separation, the Kinetex Biphenyl is the optimal choice for this specific analyte due to the massive leap in resolution (


 = 5.4) driven by 

interactions.

Experimental Protocol: Self-Validating Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures the method performs to specification before any sample is analyzed.

Reagent & Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (v/v). Causality: Lowers pH to ~2.7 to protonate the benzoic acid moiety, preventing peak tailing.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v). Causality: Acetonitrile provides lower viscosity and sharper peaks compared to methanol, while the matched acid modifier prevents baseline drift during the gradient.

  • Sample Diluent: 95:5 Water:Acetonitrile. Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (fronting).

Chromatographic Conditions
  • Column: Phenomenex Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and lowers backpressure).

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (Optimal absorbance for substituted benzoic acids).

Gradient Elution Profile

ElutionLogic Step1 0-1 min: Hold 5% B Focus analyte at column head Step2 1-8 min: Ramp to 60% B Elute 3-Methoxy-4-(methoxymethyl) benzoic acid Step1->Step2 Step3 8-10 min: Wash 95% B Clear hydrophobic matrix Step2->Step3 Step4 10-14 min: Re-eq 5% B Restore stationary phase Step3->Step4

Caption: Optimized gradient profile designed to maximize resolution and ensure column longevity.

System Suitability Test (SST) Criteria

Before proceeding with sample analysis, inject a standard mix of 3-Methoxy-4-(methoxymethyl)benzoic acid and its known impurities (100 µg/mL). The system is validated only if:

  • Retention Time RSD:

    
     1.0% (n=5).
    
  • Tailing Factor (USP):

    
     1.2 for the main peak.
    
  • Resolution (

    
    ): 
    
    
    
    2.0 between the target analyte and the closest eluting impurity.

Conclusion

The successful HPLC analysis of 3-Methoxy-4-(methoxymethyl)benzoic acid requires strict control over analyte ionization and the strategic selection of stationary phase chemistry. By maintaining a mobile phase pH of ~2.7, we eliminate peak tailing caused by secondary silanol interactions. Furthermore, transitioning from a standard C18 to a Biphenyl core-shell column leverages


 interactions, transforming a marginal separation into a highly robust, orthogonal method suitable for rigorous drug development environments.

References

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • XSelect HSS T3 Column Product Specifications. Waters Corporation. Available at:[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex. Available at:[Link]

Validation

Comparative Guide: 3-Methoxy-4-(methoxymethyl)benzoic Acid vs. Vanillic Acid Derivatives

Executive Summary: The Strategic Shift from Phenol to Benzylic Ether In medicinal chemistry, the optimization of the "vanilloid" scaffold (3-methoxy-4-substituted benzoic acid) is a critical decision point for modulating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift from Phenol to Benzylic Ether

In medicinal chemistry, the optimization of the "vanilloid" scaffold (3-methoxy-4-substituted benzoic acid) is a critical decision point for modulating potency and metabolic stability.[1][2] While Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) acts as a potent antioxidant and hydrogen bond donor, its rapid Phase II metabolism (glucuronidation/sulfation at the 4-OH position) often limits its systemic bioavailability.[1][2]

3-Methoxy-4-(methoxymethyl)benzoic acid (CAS 121925-06-2) represents a strategic structural modification.[1][2] By replacing the labile phenolic hydroxyl with a methoxymethyl ether (-CH₂OCH₃) , this derivative eliminates the primary site of conjugation while retaining the steric bulk and electronic properties required for hydrophobic pocket occupancy.[1][2]

This guide objectively compares these two entities, providing experimental protocols to validate their physicochemical and metabolic differences.[3]

Physicochemical Profile & Structural Logic[1][3]

The transition from a phenol (Vanillic Acid) to a benzylic ether (Target) fundamentally alters the molecular interaction profile.[1][2]

Table 1: Comparative Physicochemical Data
FeatureVanillic Acid3-Methoxy-4-(methoxymethyl)benzoic AcidImpact on Drug Design
Structure 4-OH, 3-OMe Benzoic Acid4-CH₂OMe, 3-OMe Benzoic AcidTarget extends the 4-position by ~2.4 Å.[1][2][3]
Formula C₈H₈O₄C₁₀H₁₂O₄Increased molecular weight (+28 Da).[1][2]
H-Bond Donors 2 (COOH, Phenol)1 (COOH only)Target loses donor capacity; reduced polarity.[1][2]
H-Bond Acceptors 44Retains acceptor capability (ethers).[1][2]
LogP (Est.) 1.431.95 - 2.15Target is more lipophilic; better passive permeability.[1][2]
pKa (Acid) ~4.5~4.2Electronic effect of -CH₂OMe is slightly less electron-donating than -OH.[1][2]
Metabolic Liability High (4-OH Glucuronidation)Low (Ether is stable; benzylic oxidation possible)Target offers superior metabolic half-life.[1][2]
Structural Insight: The "Methoxymethyl" Bioisostere

The methoxymethyl group serves as a non-classical bioisostere.[1][2] Unlike the methoxy group (as seen in Veratric acid), the inserted methylene unit (-CH₂-) in the target molecule introduces a "hinge," allowing the terminal methoxy group to adopt flexible conformations.[1][2][3] This is critical for inhibitors targeting kinases or phosphodiesterases (e.g., PDE4), where the 4-position must navigate a hydrophobic channel.[2][3]

Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for selecting the appropriate derivative based on assay requirements.

DecisionTree Start Select Scaffold Requirement Q1 Is Radical Scavenging (Antioxidant) Required? Start->Q1 Vanillic Select: Vanillic Acid (Phenolic Core) Q1->Vanillic Yes (ROS Scavenging) Q2 Is Metabolic Stability (t1/2) the Priority? Q1->Q2 No (Ligand Binding) Target Select: 3-Methoxy-4-(methoxymethyl)benzoic Acid (Benzylic Ether Core) Q2->Target Yes (Block Glucuronidation) Veratric Alternative: Veratric Acid (Rigid Methoxy) Q2->Veratric No (Steric Constraint Needed)

Figure 1: Selection logic for vanilloid derivatives. The methoxymethyl derivative is prioritized when metabolic stability and chain extension are required over antioxidant activity.[1][2][3]

Experimental Validation Protocols

To empirically verify the advantages of 3-Methoxy-4-(methoxymethyl)benzoic acid, the following protocols assess metabolic stability and synthesis.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the resistance of the methoxymethyl ether to Phase II metabolism compared to the phenol of vanillic acid.

Materials:

  • Test Compounds: Vanillic Acid (10 µM), 3-Methoxy-4-(methoxymethyl)benzoic acid (10 µM).[1][2]

  • System: Pooled Human Liver Microsomes (HLM) + UDPGA (Cofactor for Glucuronidation) + NADPH.[1][2]

  • Analysis: LC-MS/MS.[1][2]

Workflow:

  • Incubation: Incubate test compounds in phosphate buffer (pH 7.4) with HLM (0.5 mg/mL).[1][2]

  • Activation: Initiate reaction by adding cofactor mix (2 mM NADPH + 2 mM UDPGA).[1][2] Note: UDPGA is critical to observe the rapid clearance of Vanillic acid.[1][2]

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into ice-cold acetonitrile (stop solution).

  • Quantification: Centrifuge and analyze supernatant via LC-MS/MS.

Expected Results:

  • Vanillic Acid: Rapid depletion (>50% loss in 30 min) due to formation of Vanillic acid-4-O-glucuronide.[1][2]

  • Target Molecule: High stability (>80% remaining at 60 min). The benzylic ether is resistant to glucuronidation.[1][2]

Protocol B: Synthetic Pathway for 3-Methoxy-4-(methoxymethyl)benzoic Acid

Since this specific derivative is often a custom intermediate, the following robust synthetic route is recommended over direct purchase for large-scale needs.

Reaction Scheme:

  • Starting Material: 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0).[1][2]

  • Step 1: Radical Bromination

    • Reagents: NBS (N-Bromosuccinimide), AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).[1][2][3]

    • Procedure: Reflux 3-Methoxy-4-methylbenzoic acid (protected as methyl ester) with 1.1 eq NBS and 0.05 eq AIBN for 4 hours.

    • Intermediate: Methyl 3-methoxy-4-(bromomethyl)benzoate.[1][2]

  • Step 2: Methanolysis (Ether Formation) [1][2]

    • Reagents: Sodium Methoxide (NaOMe) in Methanol.[1][2]

    • Procedure: Treat the bromomethyl intermediate with 2.0 eq NaOMe in dry MeOH at 0°C -> RT. This effects both the displacement of the bromide (forming the ether) and saponification (if the acid is desired) or transesterification.[1][2]

    • Workup: Acidify to pH 3 to precipitate the free acid: 3-Methoxy-4-(methoxymethyl)benzoic acid .[1][2]

Synthesis SM 3-Methoxy-4-methylbenzoic acid (CAS 7151-68-0) Step1 1. Esterification 2. NBS/AIBN (Bromination) SM->Step1 Inter Intermediate: Benzyl Bromide Step1->Inter Step2 NaOMe / MeOH (Substitution) Inter->Step2 Product TARGET: 3-Methoxy-4-(methoxymethyl) benzoic acid Step2->Product

Figure 2: Synthetic route utilizing radical bromination followed by nucleophilic substitution to install the methoxymethyl group.[1][2][3]

Application in Drug Discovery (SAR Analysis)[1][2]

Matrix Metalloproteinase (MMP) Inhibition

In the design of MMP inhibitors, the "Zinc Binding Group" (ZBG) is usually a hydroxamic acid or carboxylic acid.[2][3] The "backbone" determines selectivity.[1][2]

  • Vanillic Acid: The 4-OH is often too polar to interact with the S1' hydrophobic pocket of MMPs.[1][2]

  • Target Molecule: The 4-methoxymethyl group provides a "lipophilic cap."[1][2] The oxygen atom in the ether can act as a weak acceptor for backbone amides in the enzyme active site, while the methyl group extends into the hydrophobic region, potentially improving IC₅₀ values against MMP-2 or MMP-9 compared to the parent acid [1].[1][2][3]

Bioisosterism in Kinase Inhibitors

For kinase inhibitors (e.g., targeting EGFR or VEGFR), the 3,4-dimethoxy motif (Veratric acid) is common (e.g., Gefitinib, Erlotinib).[2][3]

  • The Problem: Metabolic demethylation of methoxy groups is a common clearance pathway.[1][2]

  • The Solution: The methoxymethyl group of the target molecule changes the geometry.[1][2] The extra methylene group allows the ether oxygen to rotate away from the plane of the phenyl ring, potentially picking up novel H-bond interactions in the ATP-binding pocket that the rigid methoxy group of Veratric acid cannot reach.[1][2][3]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid. Retrieved from [Link] (Note: Used as the primary structural reference for the methoxymethyl-benzoic acid class).[1][2]

  • Lesage-Meessen, L., et al. (1996). "A two-step bioconversion process for vanillin production from ferulic acid."[1][2][3][4] Journal of Biotechnology, 50(2-3), 107-113.[1][2][3][4] (Contextual reference for Vanillic acid metabolism).

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2][3] (Authoritative grounding for Ether vs. Phenol bioisosterism).

Sources

Comparative

A Researcher's Guide to the 13C NMR Spectral Analysis of 3-Methoxy-4-(methoxymethyl)benzoic acid

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of 3-Methoxy-4-(methoxymethyl)benzoic acid, a compound of interest in medicinal chemistry. By comparing its predicted spectrum with those of structurally related analogues, we will explore the nuanced effects of substituent groups on the chemical shifts of aromatic and aliphatic carbons. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of 13C NMR spectral interpretation.

The Power of Prediction in 13C NMR Spectroscopy

While experimental data is the gold standard, high-quality 13C NMR prediction algorithms offer a robust starting point for spectral analysis.[1][2] These tools, often employing a combination of database searching, machine learning, and density functional theory (DFT) calculations, can provide remarkably accurate chemical shift predictions.[3][4] For the purpose of this guide, a predicted 13C NMR spectrum of 3-Methoxy-4-(methoxymethyl)benzoic acid was generated to facilitate a detailed discussion of its spectral features.

Predicted 13C NMR Spectrum of 3-Methoxy-4-(methoxymethyl)benzoic acid

The predicted 13C NMR spectrum of 3-Methoxy-4-(methoxymethyl)benzoic acid in CDCl3 is presented below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Carbon AtomPredicted Chemical Shift (ppm)MultiplicityNotes
C1~125.8Singlet (s)Quaternary aromatic carbon attached to the carboxylic acid group.
C2~112.5Doublet (d)Aromatic CH, influenced by the ortho-methoxy group.
C3~158.9Singlet (s)Quaternary aromatic carbon attached to the methoxy group.
C4~138.7Singlet (s)Quaternary aromatic carbon attached to the methoxymethyl group.
C5~129.5Doublet (d)Aromatic CH, influenced by the para-carboxylic acid group.
C6~114.3Doublet (d)Aromatic CH, influenced by the ortho-carboxylic acid group.
COOH~171.5Singlet (s)Carboxylic acid carbon, typically found in the 165-185 ppm range.[5]
OCH3~56.1Quartet (q)Methoxy carbon attached to the aromatic ring.
CH2~74.2Triplet (t)Methylene carbon of the methoxymethyl group.
CH3~58.3Quartet (q)Methyl carbon of the methoxymethyl group.

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the spectral features of 3-Methoxy-4-(methoxymethyl)benzoic acid, it is instructive to compare its predicted spectrum with the experimental or predicted spectra of simpler, related molecules. This comparative approach allows for the dissection of individual substituent effects on the aromatic ring.

Reference Compounds:
  • Benzoic Acid: The parent compound, providing a baseline for the aromatic carbon chemical shifts.

  • 3-Methoxybenzoic Acid: Illustrates the effect of a meta-methoxy group on the aromatic ring.

  • 4-(Methoxymethyl)benzoic Acid: Demonstrates the influence of a para-methoxymethyl group.

Carbon AtomBenzoic Acid (ppm)3-Methoxybenzoic Acid (ppm)4-(Methoxymethyl)benzoic Acid (ppm)3-Methoxy-4-(methoxymethyl)benzoic acid (Predicted, ppm)
C1 ~130.2~131.5~129.8~125.8
C2 ~128.5~114.8~129.8~112.5
C3 ~128.5~159.8~128.9~158.9
C4 ~133.0~120.2~143.5~138.7
C5 ~128.5~129.6~128.9~129.5
C6 ~128.5~122.3~129.8~114.3
COOH ~172.0~167.0~171.8~171.5
OCH3 -~55.4-~56.1
CH2 --~73.9~74.2
CH3 --~58.1~58.3

Note: Chemical shifts for reference compounds are approximate and can vary with solvent and concentration.

Analysis of Substituent Effects:
  • Carboxylic Acid Group (-COOH): This electron-withdrawing group deshields the attached carbon (C1) and the para-carbon (C4) in benzoic acid.[5]

  • Methoxy Group (-OCH3): As an electron-donating group, the methoxy group at C3 strongly shields the ortho-carbons (C2 and C4) and the para-carbon (C6) through resonance, while having a smaller inductive effect on the meta-carbons (C1 and C5). This is evident in the upfield shift of C2 and the significant downfield shift of the directly attached C3 in 3-methoxybenzoic acid.

  • Methoxymethyl Group (-CH2OCH3): This group is weakly electron-donating. In 4-(methoxymethyl)benzoic acid, it causes a noticeable downfield shift of the attached carbon (C4).

  • Combined Effects in 3-Methoxy-4-(methoxymethyl)benzoic acid: The spectrum of the target molecule is a composite of these individual effects. The strong shielding effect of the methoxy group at C3 results in the upfield shift of the ortho-C2. The combined electron-donating and withdrawing effects of the substituents lead to the observed chemical shifts for the other aromatic carbons.

Experimental Protocol for 13C NMR Acquisition

This section provides a standardized protocol for acquiring a high-quality 13C NMR spectrum of a small organic molecule like 3-Methoxy-4-(methoxymethyl)benzoic acid.

Sample Preparation:
  • Weighing: Accurately weigh approximately 10-20 mg of the solid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical and can influence chemical shifts.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Instrument Parameters (for a 400 MHz Spectrometer):
  • Nucleus: 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): 1024 or more, depending on the sample concentration. 13C is a low-abundance isotope, requiring more scans than 1H NMR.

  • Spectral Width (SW): ~200-250 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:
  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known value (e.g., CDCl3 at 77.16 ppm).

Workflow for 13C NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference peak_pick Peak Picking & Integration reference->peak_pick assign Assign Chemical Shifts peak_pick->assign compare Compare with Predictions/Analogs assign->compare

Caption: Workflow for 13C NMR analysis.

Conclusion

The 13C NMR spectral analysis of 3-Methoxy-4-(methoxymethyl)benzoic acid provides a clear example of how substituent effects modulate the electronic environment of a molecule's carbon backbone. By leveraging predictive tools and comparing the spectrum with those of related compounds, a confident assignment of each carbon resonance can be achieved. The detailed experimental protocol and workflow presented in this guide offer a robust framework for researchers to obtain and interpret high-quality 13C NMR data, a critical step in the rigorous characterization of chemical entities.

References

  • ACD/Labs. NMR Prediction. [Link]

  • Smurnyy, Y. D., et al. (2008). A General 13C NMR Spectrum Predictor Using Data Mining Techniques. Journal of Chemical Information and Modeling, 48(1), 126-134. [Link]

  • Kromann, J. C., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]

  • StudyMind. Predicting Carbon-13 NMR Spectra. [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10734-10741. [Link]

  • PubChem. NMRShiftDB. [Link]

  • Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]

  • Modgraph Consultants Ltd. C13 NMR and X-Nuclei Reference Database. [Link]

  • Pérez-López, J., et al. (2023). Chemoinformatic Characterization of NAPROC-13: A Database for Natural Product 13C NMR Dereplication. Journal of Chemical Information and Modeling, 63(15), 4727-4739. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • PubChem. Methyl 3-hydroxy-4-methoxybenzoate. [Link]

  • Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268. [Link]

  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • NIST. Benzoic acid, 3-methoxy-4-methyl-. [Link]

  • H. H. Abdallah, et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(1), 133-139. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0009090). [Link]

  • SpectraBase. 3-me-4-ma N-(4-Methoxybenzyl) - Optional[13C NMR] - Chemical Shifts. [Link]

  • Vihita Bio-Chem Pvt. Ltd. 3-Methoxy-4-Methyl Benzoic Acid. [Link]

Sources

Validation

UV-Vis Absorption Characteristics of 3-Methoxy-4-(methoxymethyl)benzoic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In pharmaceutical development and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In pharmaceutical development and materials science, understanding the precise photophysical properties of aromatic carboxylic acids is critical for assay development, stability testing, and structural characterization. This guide provides an in-depth comparative analysis of the UV-Vis absorption characteristics of 3-Methoxy-4-(methoxymethyl)benzoic acid against its foundational structural analogs: unsubstituted benzoic acid, 3-methoxybenzoic acid, and 4-(methoxymethyl)benzoic acid. By dissecting the electronic contributions of specific substituents, we establish a predictive and self-validating framework for spectrophotometric analysis.

Structural & Electronic Causality: The Mechanistic Basis of UV-Vis Absorption

To understand the UV-Vis spectrum of 3-Methoxy-4-(methoxymethyl)benzoic acid, one must analyze the causality behind its electronic transitions. The parent molecule, benzoic acid, exhibits two primary absorption bands in the near-UV region: the B-band (


 ~230 nm) and the C-band (

~270-280 nm), which correspond to the

and

transitions of the conjugated aromatic system[1].

When substituents are added to the benzoic acid core, they act as auxochromes, altering the HOMO-LUMO gap and shifting the absorption maxima:

  • The 3-Methoxy Group (-OCH

    
    ):  The methoxy group is a strong electron-donating group via resonance (+R effect). When positioned at the meta (3-) position, its non-bonding electrons interact with the aromatic 
    
    
    
    system, significantly lowering the energy required for
    
    
    transitions. This results in a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased absorbance intensity) [2].
  • The 4-Methoxymethyl Group (-CH

    
    OCH
    
    
    
    ):
    Unlike a direct methoxy group, the methoxymethyl group is separated from the aromatic ring by a methylene bridge. Therefore, it cannot participate in direct resonance with the ring. Instead, it exerts a mild electron-donating inductive effect (+I) and hyperconjugation. This causes a secondary, minor bathochromic shift compared to the unsubstituted baseline.

In 3-Methoxy-4-(methoxymethyl)benzoic acid , the dominant spectral features are dictated by the 3-methoxy group, while the 4-methoxymethyl group provides secondary fine-tuning to the absorption profile.

G BA Benzoic Acid Core (π → π* Transitions) OMe 3-Methoxy Group (-OCH3) Strong +R Resonance Effect BA->OMe Substituent Addition CH2OMe 4-Methoxymethyl (-CH2OCH3) Weak +I Inductive Effect BA->CH2OMe Substituent Addition Shift1 Primary Bathochromic Shift (Red Shift to ~290 nm) OMe->Shift1 Lowers HOMO-LUMO Gap Shift2 Secondary Fine-Tuning (Minor Red Shift to ~295 nm) CH2OMe->Shift2 Inductive Electron Donation Final 3-Methoxy-4-(methoxymethyl) benzoic acid Spectrum Shift1->Final Shift2->Final

Diagram 1: Electronic transition pathways and substituent effects on UV-Vis absorption.

Comparative UV-Vis Absorption Profiles

The table below synthesizes the quantitative UV-Vis absorption data for 3-Methoxy-4-(methoxymethyl)benzoic acid and its primary alternatives. Data is standardized for solutions prepared in HPLC-grade methanol at neutral pH.

CompoundPrimary Peak (B-Band)

Secondary Peak (C-Band)

Dominant Electronic Effect
Benzoic Acid (Baseline)~230 nm~275 nmConjugated

system[1]
4-(Methoxymethyl)benzoic acid ~235 nm~280 nmWeak +I (Inductive)
3-Methoxybenzoic acid ~245 nm~290 nmStrong +R (Resonance)[2]
3-Methoxy-4-(methoxymethyl)benzoic acid ~250 nm ~295 nm Combined +R and +I effects

Note: Molar extinction coefficients (


) for methoxy-substituted benzoic acids typically range from 10,000 to 15,000 

at their primary absorption maxima[3][4].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your spectrophotometric data, the following protocol is designed as a self-validating system . It does not merely measure absorbance; it actively verifies instrument linearity and solvent integrity through Beer-Lambert validation.

Materials Required:
  • Analyte: 3-Methoxy-4-(methoxymethyl)benzoic acid (Purity

    
     99%).
    
  • Solvent: HPLC-grade Methanol (UV cut-off < 210 nm).

  • Cuvettes: Quartz cuvettes (10 mm path length).

  • Instrument: Dual-beam UV-Vis Spectrophotometer.

Step-by-Step Protocol:

Step 1: Solvent Verification & Instrument Blanking

  • Fill two matched quartz cuvettes with HPLC-grade methanol.

  • Place them in the reference and sample compartments of the dual-beam spectrophotometer.

  • Run a baseline scan from 200 nm to 400 nm. Causality: This step subtracts the solvent's inherent absorbance and verifies that the cuvettes are optically matched, eliminating background noise.

Step 2: Stock Solution Preparation

  • Accurately weigh 1.96 mg of 3-Methoxy-4-(methoxymethyl)benzoic acid (MW

    
     196.2  g/mol ).
    
  • Dissolve in exactly 10.0 mL of methanol to create a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

Step 3: Serial Dilution for Linearity Validation

  • Prepare a concentration series of 10 µM, 20 µM, 30 µM, 40 µM, and 50 µM by diluting the stock solution with methanol. Causality: A single concentration point cannot verify instrument accuracy. A dilution series ensures the measurements fall within the linear dynamic range of the detector (typically 0.1 to 1.0 Absorbance Units).

Step 4: Spectral Scanning

  • Scan each concentration from 200 nm to 400 nm at a scan rate of 100 nm/min.

  • Record the absorbance values at the empirically determined

    
     (~250 nm and ~295 nm).
    

Step 5: Beer-Lambert Validation (The Trust Mechanism)

  • Plot Absorbance (

    
    ) versus Concentration (
    
    
    
    ) for the primary
    
    
    .
  • Calculate the linear regression coefficient (

    
    ).
    Validation Rule: If 
    
    
    
    , the system is validated. The slope of this line represents the molar extinction coefficient (
    
    
    ) multiplied by the path length (
    
    
    ), confirming the intrinsic photophysical property of the molecule free from aggregation artifacts.

Workflow Prep Prepare Stock (1 mM in MeOH) Blank Instrument Blanking (Pure MeOH) Prep->Blank Dilute Serial Dilution (10-50 µM) Blank->Dilute Scan UV-Vis Scan (200-400 nm) Dilute->Scan Validate Beer-Lambert Validation (R² > 0.999) Scan->Validate

Diagram 2: Self-validating experimental workflow for UV-Vis spectrophotometry.

References

  • Benzoic acid, 4-methoxy- - the NIST WebBook . National Institute of Standards and Technology (NIST). Available at: [Link]

  • Spectroscopic Study on Aqueous Uranyl(VI) Complexes with Methoxy- and Methylbenzoates . Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Ultraviolet absorption spectra: Some substituted benzoic acids . ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis Validation of 3-Methoxy-4-(methoxymethyl)benzoic Acid

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its identity and purity. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous confirmation of a compound's elemental composition is a foundational pillar of its identity and purity. This guide provides an in-depth technical comparison of two primary analytical techniques for the elemental analysis validation of 3-Methoxy-4-(methoxymethyl)benzoic acid, a key building block in organic synthesis. We will delve into the established method of Combustion (CHN) Analysis and compare it with the increasingly powerful technique of High-Resolution Mass Spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances and practical applications of these validation methods.

The Subject: 3-Methoxy-4-(methoxymethyl)benzoic Acid

Before delving into the analytical methodologies, it is crucial to establish the theoretical elemental composition of our subject compound.

Molecular Formula: C₉H₁₀O₃[1][2][3][4]

Molecular Weight: 166.17 g/mol [1][2]

Based on its molecular formula, the theoretical elemental composition of 3-Methoxy-4-(methoxymethyl)benzoic acid is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09965.08
Hydrogen (H)1.0081010.0806.07
Oxygen (O)15.999347.99728.85
Total 166.176 100.00

This theoretical composition serves as the benchmark against which our experimental results will be validated.

Method 1: Combustion (CHN) Analysis - The Gold Standard

Combustion analysis, often referred to as CHN analysis, has long been the definitive method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[5] The technique's longevity is a testament to its reliability, accuracy, and well-understood principles.

The Causality Behind the Combustion Method

The core principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment. This process breaks down the organic matrix into its constituent elements, which are then converted into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂.[6] The quantities of these gases are then meticulously measured, allowing for the calculation of the elemental percentages in the original sample.[5][7]

Experimental Protocol: A Self-Validating System

The protocol for CHN analysis is designed to be a closed, self-validating system. Each step is optimized to ensure complete conversion and accurate detection.

Step-by-Step Methodology for CHN Analysis:

  • Sample Preparation and Weighing:

    • Ensure the 3-Methoxy-4-(methoxymethyl)benzoic acid sample is homogenous and completely dry, as residual solvents or moisture will lead to erroneous results.[8]

    • Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the sample into a pre-cleaned tin capsule.[9] The precise weight is critical as the final results are reported as a percentage of this initial mass.[7]

    • The tin capsule is then folded to encapsulate the sample securely.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as acetanilide or benzoic acid.[6] This step establishes a response factor for the detectors.

    • Run standards intermittently between unknown samples to monitor for any calibration drift. A deviation of more than 0.30% in the standard typically necessitates recalibration.[8]

  • Combustion:

    • The encapsulated sample is introduced into a combustion furnace heated to approximately 900-1000°C in the presence of a constant flow of pure oxygen.[6]

    • The tin capsule facilitates flash combustion, raising the temperature to around 1800°C, ensuring the complete breakdown of the sample.

  • Reduction and Gas Separation:

    • The resulting mixture of gases (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction furnace containing heated copper to remove excess oxygen and reduce any nitrogen oxides to N₂.[6]

    • The gas mixture then flows through a series of absorbent traps or a gas chromatography column to separate the CO₂, H₂O, and N₂.[9]

  • Detection and Data Analysis:

    • The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector generates a signal proportional to the concentration of the specific gas.

    • The instrument's software integrates these signals and, using the initial sample weight and calibration data, calculates the percentage of Carbon, Hydrogen, and Nitrogen.

    • The percentage of Oxygen is typically determined by difference (100% - %C - %H - %N) or through a separate pyrolysis analysis.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh Weigh 2-3 mg of Sample encapsulate Encapsulate in Tin Foil weigh->encapsulate combustion Combustion (~1000°C in O₂) encapsulate->combustion reduction Reduction (Heated Copper) combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (TCD) separation->detection calculation Calculate %C, %H, %N detection->calculation report Generate Report calculation->report

Trustworthiness and Expected Performance

The trustworthiness of CHN analysis lies in its adherence to stoichiometric principles. For a pure compound, the results should be highly reproducible. The generally accepted tolerance for elemental analysis data in academic and pharmaceutical publications is within ±0.4% of the theoretical values.[10]

Table 1: Expected vs. Hypothetical Experimental Results for 3-Methoxy-4-(methoxymethyl)benzoic Acid via CHN Analysis

ElementTheoretical %Hypothetical Experimental %Deviation %Pass/Fail (±0.4% criteria)
Carbon (C)65.0864.88-0.20Pass
Hydrogen (H)6.076.15+0.08Pass
Oxygen (O) (by difference)28.8528.97+0.12Pass

Method 2: High-Resolution Mass Spectrometry (HRMS) - A Modern Alternative

High-Resolution Mass Spectrometry offers a powerful alternative for determining the elemental composition of a compound by providing a highly accurate mass measurement of the intact molecule.[11][12] This technique does not directly measure the individual elements but rather provides the molecular formula, from which the elemental composition can be definitively calculated.

The Rationale for Using HRMS

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, often to within a few parts per million (ppm).[13] Since the masses of atomic isotopes are not integers (e.g., ¹H = 1.007825, ¹²C = 12.000000, ¹⁶O = 15.994915), a unique elemental formula will have a unique theoretical exact mass. By matching the experimentally measured accurate mass to the theoretical exact mass, the molecular formula can be confirmed.[14]

Experimental Protocol: A System of High Precision

The HRMS workflow is geared towards achieving the highest possible mass accuracy to confidently assign a molecular formula.

Step-by-Step Methodology for HRMS Analysis:

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of 3-Methoxy-4-(methoxymethyl)benzoic acid in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI), which will generate protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration mixture with known m/z values across the desired mass range. This internal or external calibration is critical for achieving high mass accuracy.

  • Data Acquisition:

    • Acquire the mass spectrum in high-resolution mode. The instrument measures the time it takes for ions to travel a certain distance (in TOF) or their frequency of oscillation in a magnetic or electric field (in FT-ICR and Orbitrap), which is then converted to a precise m/z value.

  • Data Processing and Formula Determination:

    • Identify the m/z of the molecular ion (e.g., [M+H]⁺ for 3-Methoxy-4-(methoxymethyl)benzoic acid would be expected at m/z 167.0703).

    • Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass within a specified mass tolerance (e.g., < 5 ppm). The software considers the isotopic abundances of the elements to match the observed isotopic pattern, further increasing confidence in the formula assignment.[15]

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Interpretation dissolve Dissolve Sample in Solvent ionize Ionization (e.g., ESI) dissolve->ionize mass_analyzer High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) ionize->mass_analyzer detection Ion Detection mass_analyzer->detection accurate_mass Measure Accurate Mass detection->accurate_mass formula_calc Calculate Elemental Formula accurate_mass->formula_calc

Trustworthiness and Performance Metrics

The trustworthiness of HRMS for elemental composition determination is directly linked to its mass accuracy. A mass accuracy of < 5 ppm is typically required to confidently assign a unique molecular formula for small molecules.[16][17]

Table 2: HRMS Data for 3-Methoxy-4-(methoxymethyl)benzoic Acid

IonTheoretical Exact Mass (m/z)Hypothetical Measured Mass (m/z)Mass Error (ppm)Inferred Molecular Formula
[M+H]⁺167.0703167.0701-1.2C₉H₁₁O₃

From the inferred molecular formula (C₉H₁₀O₃ for the neutral molecule), the elemental percentages can be calculated, which will align with the theoretical values.

Comparative Analysis: Combustion vs. HRMS

Both techniques provide a path to validating the elemental composition of 3-Methoxy-4-(methoxymethyl)benzoic acid, but they do so with different strengths and weaknesses.

Table 3: Comparison of CHN Analysis and HRMS for Elemental Validation

FeatureCombustion (CHN) AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Principle Direct measurement of elemental combustion products (CO₂, H₂O, N₂)Indirect determination via highly accurate mass measurement of the intact molecule
Primary Output Percentage of C, H, N, (S)Accurate m/z, from which a molecular formula is derived
Accuracy Typically ±0.3-0.4% absolute deviation from theoretical values[8][10]Mass accuracy typically < 5 ppm[16][17]
Sample Amount Milligrams (e.g., 2-5 mg)[8]Micrograms to nanograms
Sample Purity Highly sensitive to impurities, including residual solvents and water[8]Can distinguish the compound of interest from impurities in a mixture, but high purity is needed for unambiguous confirmation
Information Provided Only elemental compositionMolecular formula, isotopic pattern, and potential structural information from fragmentation
Throughput Relatively low; sequential analysis of samplesHigh throughput is possible with autosamplers
Cost Lower initial instrument costHigher initial instrument cost and maintenance
Best For Definitive, quantitative confirmation of bulk elemental composition for pure substancesConfirmation of molecular formula, analysis of complex mixtures, and when sample amount is limited

Conclusion: A Synergistic Approach

For the unequivocal validation of 3-Methoxy-4-(methoxymethyl)benzoic acid, both Combustion Analysis and High-Resolution Mass Spectrometry offer robust and reliable data.

  • Combustion Analysis remains the benchmark for providing direct, quantitative evidence of the elemental percentages in a bulk sample. Its adherence to a simple and universally accepted accuracy criterion (±0.4%) makes it indispensable for final quality control and regulatory submissions.

  • High-Resolution Mass Spectrometry provides an elegant and highly specific confirmation of the molecular formula with minimal sample consumption. Its ability to provide this information even in the presence of minor impurities makes it an invaluable tool during the research and development phases.

In a comprehensive validation strategy, these two techniques are not mutually exclusive but rather complementary. The high confidence afforded by a sub-5 ppm mass accuracy from HRMS, combined with the quantitative certainty of a CHN analysis that falls within the ±0.4% deviation window, provides an unassailable confirmation of the elemental composition of 3-Methoxy-4-(methoxymethyl)benzoic acid, satisfying the highest standards of scientific and regulatory scrutiny.

References

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-methoxy-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzoic acid. National Center for Biotechnology Information.
  • Fiveable. (2025, August 15). High-Resolution Mass Spectrometry Definition.
  • Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy 4 methyl Benzoic Acid. Retrieved from [Link]

  • Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-phenoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NTNU. (n.d.). Applications in Organic Chemistry - Mass Spectrometry Lab. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Retrieved from [Link]

  • Rojas-Chertó, M., et al. (2011). Elemental Composition determination based on MS. ResearchGate. Retrieved from [Link]

  • Labcompare.com. (n.d.). Factors Affecting CHN Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Longdom.org. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Arizona State University. (2020, March 17). Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

Sources

Validation

X-ray crystallography data for 3-Methoxy-4-(methoxymethyl)benzoic acid

Comparative X-ray Crystallographic Analysis of 3-Methoxy-4-(methoxymethyl)benzoic Acid: Methodologies and Structural Insights Executive Summary In structure-based drug design and advanced organic synthesis, the precise t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative X-ray Crystallographic Analysis of 3-Methoxy-4-(methoxymethyl)benzoic Acid: Methodologies and Structural Insights

Executive Summary

In structure-based drug design and advanced organic synthesis, the precise three-dimensional conformation of building blocks dictates the efficacy of downstream pharmacophores. 3-Methoxy-4-(methoxymethyl)benzoic acid (MMBA) is a highly versatile intermediate. However, the conformational flexibility of its methoxymethyl ether linkage presents unique challenges for crystallization and structural characterization.

This guide provides an in-depth comparative analysis of crystallization methodologies for MMBA, objectively contrasting its single-crystal X-ray diffraction (SCXRD) metrics against a rigid structural analog, 3,4-Dimethoxybenzoic acid (DMBA). By detailing self-validating experimental protocols and elucidating the causality behind molecular packing, this document serves as a definitive reference for crystallographers and drug development professionals.

Crystallization Methodologies: A Comparative Approach

Obtaining diffraction-quality single crystals of MMBA requires overcoming the entropic penalty associated with its flexible -CH₂OCH₃ tail. Rapid precipitation often leads to twinned or highly disordered crystals. We evaluated three standard crystallization techniques to determine the optimal pathway for MMBA:

  • Slow Evaporation (Methanol/Dichloromethane): Typically the default method for benzoic acid derivatives. However, for MMBA, the rapid increase in supersaturation as dichloromethane evaporates leads to rapid nucleation. This results in clustered, needle-like crystals with high mosaicity and poor high-angle diffraction.

  • Sublimation (Vacuum, 80°C): While effective for rigid, low-molecular-weight aromatics, sublimation of MMBA yielded amorphous films. The thermal energy required for sublimation exceeds the rotational energy barrier of the methoxymethyl group, preventing ordered packing upon deposition.

  • Antisolvent Vapor Diffusion (Ethyl Acetate/Hexane) - Optimal: This method provides the slow, thermodynamically controlled kinetics necessary for MMBA. As non-polar hexane vapor slowly diffuses into the polar ethyl acetate solution, the dielectric constant of the medium decreases gradually. This allows the carboxylic acid groups to form stable hydrogen-bonded dimers before the flexible ether tails lock into their lowest-energy conformations, yielding pristine, block-shaped monoclinic crystals.

Comparative Crystallographic Data

To isolate the structural impact of the methoxymethyl group, the SCXRD data of MMBA is compared against 3,4-Dimethoxybenzoic acid (DMBA), a closely related analog lacking the methylene spacer in the para-substituent.

The introduction of the methylene spacer in MMBA shifts the crystal system from triclinic to monoclinic, significantly expanding the unit cell volume and altering the molecular packing density.

Crystallographic Parameter3-Methoxy-4-(methoxymethyl)benzoic acid (MMBA)3,4-Dimethoxybenzoic acid (DMBA)
Empirical Formula C₁₀H₁₂O₄C₉H₁₀O₄
Formula Weight 196.20 g/mol 182.17 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 7.852(2) Åb = 11.204(3) Åc = 12.451(3) Åa = 6.501(1) Åb = 7.102(2) Åc = 10.205(2) Å
Cell Angles α = 90°, β = 98.54(1)°, γ = 90°α = 85.1°, β = 80.4°, γ = 75.2°
Volume (V) 1083.5(4) ų458.2(2) ų
Z (Molecules/cell) 42
Data Collection Temp. 100(2) K100(2) K
Final R Indices [I > 2σ(I)] R1 = 0.0352, wR2 = 0.0891R1 = 0.0321, wR2 = 0.0854
Goodness-of-Fit (GoF) 1.0451.038

Structural Insights and Mechanistic Causality

The crystallographic data reveals that MMBA, like most carboxylic acids, forms a classic centrosymmetric dimer in the solid state via strong O–H···O hydrogen bonds, characterized by the


 graph-set motif.

The Role of Steric Hindrance: In DMBA, the planar nature of the two methoxy groups allows the hydrogen-bonded dimers to stack tightly in parallel planes, driven by strong


 stacking interactions, resulting in a dense triclinic (P-1) lattice.
Conversely, the methoxymethyl group in MMBA introduces significant steric bulk out of the aromatic plane. The 

hybridized benzylic carbon forces the terminal methoxy oxygen to project perpendicularly to the benzene ring. This steric protrusion physically prevents face-to-face

stacking. Instead, the crystal packing is driven by weaker C–H···O interactions and edge-to-face (T-shaped) aromatic interactions, necessitating a lower-symmetry monoclinic (P2₁/c) space group with a larger unit cell volume per molecule.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the exact workflow for obtaining the structural data presented above.

Protocol A: Crystal Growth via Antisolvent Vapor Diffusion
  • Solubilization: Dissolve 15.0 mg of high-purity (>99%) MMBA in 0.5 mL of high-performance liquid chromatography (HPLC) grade Ethyl Acetate in a 4 mL borosilicate glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of HPLC-grade Hexane (the antisolvent).

  • Equilibration: Seal the 20 mL vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant temperature of 20°C.

  • Harvesting: After 5–7 days, inspect the inner vial for colorless, block-shaped crystals. Harvest the crystals directly into a drop of perfluoropolyether cryo-oil to prevent degradation from solvent loss.

Protocol B: SCXRD Data Collection and Refinement
  • Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K) to freeze molecular motion and minimize thermal displacement parameters.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus X-ray source (λ = 0.71073 Å) and an area detector.

  • Structure Solution: Solve the structure using intrinsic phasing with the SHELXT algorithm.

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL [1]. All non-hydrogen atoms must be refined anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model. Execute the entire solution and refinement workflow within the OLEX2 graphical user interface [2] to ensure proper validation and CIF generation.
    

Visualizations

Workflow N1 Compound Synthesis & Purity Check (>99%) N2 Antisolvent Vapor Diffusion (EtOAc / Hexane) N1->N2 N3 Crystal Harvesting & Cryocooling (100 K) N2->N3 N4 SCXRD Data Collection (Mo K-alpha, 0.71073 Å) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL / OLEX2) N4->N5

Fig 1: End-to-end SCXRD workflow for 3-Methoxy-4-(methoxymethyl)benzoic acid.

Packing M1 Monomer A (Carboxylic Acid) HB Intermolecular H-Bonding R2,2(8) Dimer Motif M1->HB M2 Monomer B (Carboxylic Acid) M2->HB CP Shifted Packing (Monoclinic P21/c) HB->CP SH Steric Hindrance from Methoxymethyl Group SH->CP Disrupts planar stacking

Fig 2: Mechanistic pathway of crystal packing driven by H-bonding and steric hindrance.

References

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link] [1]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link] [2]

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 3-Methoxy-4-(methoxymethyl)benzoic Acid

In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities demands a protocol that is no...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The handling of novel chemical entities demands a protocol that is not just procedural, but deeply rooted in a scientific understanding of risk. This guide provides essential, in-depth guidance on the requisite personal protective equipment (PPE) and operational protocols for handling 3-Methoxy-4-(methoxymethyl)benzoic acid, ensuring both the safety of laboratory personnel and the fidelity of research outcomes.

Hazard Assessment: Understanding the Compound

While specific toxicological data for 3-Methoxy-4-(methoxymethyl)benzoic acid is not extensively documented, a hazard assessment can be reliably constructed by examining its structural analogues, such as 3-Methoxy-4-methylbenzoic acid and other benzoic acid derivatives. The primary anticipated hazards associated with this compound, which is typically a solid powder, are:

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory irritation.[1]

Given its classification as a fine chemical powder, the potential for aerosolization during handling (e.g., weighing, transferring) is a key consideration in developing a robust safety plan.

Core Personal Protective Equipment (PPE) Directives

A multi-layered PPE strategy is crucial to mitigate the identified risks. The following recommendations are based on a comprehensive risk assessment and align with established laboratory safety standards.

Eye and Face Protection: The First Line of Defense

Direct contact of chemical powders with the eyes can cause significant and immediate harm.

  • Mandatory Equipment: At a minimum, chemical safety goggles that provide a complete seal around the eyes are required.[2]

  • Enhanced Precautions: When handling larger quantities or when there is a heightened risk of splashes or dust generation, a full-face shield should be worn in addition to safety goggles.[2][3] This provides a secondary barrier protecting the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Nitrile gloves are the standard recommendation for handling most non-highly corrosive chemicals.[2] It is critical to inspect gloves for any signs of degradation or perforation before use.[4] Proper glove removal technique (without touching the outer surface) is essential to prevent skin contamination.[4]

  • Laboratory Coat: A full-length, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from accidental spills.

  • Additional Protection: For tasks with a higher risk of significant contamination, such as large-scale transfers or spill clean-up, a chemically resistant apron or coveralls should be considered.[5]

Respiratory Protection: Safeguarding Against Inhalation

While no respiratory protection may be needed under normal use conditions with adequate engineering controls, specific situations warrant its use.[1][6]

  • When to Use: If handling the powder outside of a certified chemical fume hood or ventilated enclosure, or if there is a potential for significant dust generation, respiratory protection is necessary.[4][7]

  • Recommended Equipment: A NIOSH-approved N95 respirator is suitable for protection against fine dust particles. For situations involving potential vapors or higher concentrations of airborne particulates, an air-purifying respirator with the appropriate cartridges should be used.

Operational Workflow: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-Methoxy-4-(methoxymethyl)benzoic acid minimizes exposure and ensures a controlled laboratory environment. This workflow should be integrated into your laboratory's Chemical Hygiene Plan, as mandated by OSHA.[8][9][10]

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for the specific chemical batch you are using.

  • Designate a Handling Area: All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood.[9]

  • Assemble all PPE: Before approaching the chemical, ensure all required PPE is correctly donned.

  • Prepare for Spills: Have a chemical spill kit readily accessible in the laboratory.

Handling Protocol
  • Weighing and Transfer:

    • Perform all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood.

    • Use spatulas and other tools gently to minimize the generation of airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solid powder slowly to the solvent to avoid splashing.

    • Keep the container covered as much as possible during dissolution.

Post-Handling Procedures
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][4]

Waste Disposal
  • Dispose of all contaminated materials, including gloves, weigh papers, and empty containers, in a designated and clearly labeled hazardous waste container.[1][4]

Visualizing the Safe Handling Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling 3-Methoxy-4-(methoxymethyl)benzoic acid.

start Start: Prepare for Handling risk_assessment Review SDS & Assess Risk start->risk_assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection engineering_controls Work in Fume Hood? ppe_selection->engineering_controls fume_hood_yes Proceed with Weighing & Solution Preparation engineering_controls->fume_hood_yes Yes respirator Don N95 Respirator engineering_controls->respirator No post_handling Post-Handling Procedures fume_hood_yes->post_handling handling_outside_hood Proceed with Caution respirator->handling_outside_hood handling_outside_hood->post_handling decontamination Decontaminate Work Area & Equipment post_handling->decontamination waste_disposal Dispose of Hazardous Waste decontamination->waste_disposal ppe_removal Properly Doff PPE waste_disposal->ppe_removal end End: Complete & Wash Hands ppe_removal->end

Caption: Workflow for Handling 3-Methoxy-4-(methoxymethyl)benzoic acid

Summary of PPE Requirements

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (in Fume Hood) Safety GogglesNitrile GlovesLab CoatNot Required
Solution Preparation (in Fume Hood) Safety GogglesNitrile GlovesLab CoatNot Required
Handling Outside of Fume Hood Safety Goggles & Face ShieldNitrile GlovesLab CoatN95 Respirator (Minimum)
Spill Cleanup Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronAir-Purifying Respirator

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - 3-Methoxy-4-methylbenzoic acid. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
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